molecular formula C12H14ClNO2 B1523140 4-[4-(Chloromethyl)benzoyl]morpholine CAS No. 896871-84-4

4-[4-(Chloromethyl)benzoyl]morpholine

Cat. No.: B1523140
CAS No.: 896871-84-4
M. Wt: 239.7 g/mol
InChI Key: JBSJBFLZETVSQI-UHFFFAOYSA-N
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Description

4-[4-(Chloromethyl)benzoyl]morpholine is a versatile chemical intermediate designed for research and development applications, particularly in medicinal chemistry and organic synthesis. The compound features both a benzoyl morpholine moiety and a reactive chloromethyl group, making it a valuable scaffold for constructing more complex molecules. Its primary research value lies in its potential as a building block for the synthesis of potential pharmaceutical candidates, such as protease inhibitors or kinase inhibitors, where the morpholine ring is known to improve solubility and metabolic stability . The chloromethyl group serves as a key functional handle for further derivatization, allowing researchers to easily introduce the 4-(morpholine-4-carbonyl)benzyl fragment into target structures through nucleophilic substitution reactions. This includes creating molecular libraries for high-throughput screening or developing linker systems for chemical probes. As a bifunctional reagent, it enables the exploration of structure-activity relationships (SAR) in drug discovery programs. Safety and Handling: This chemical is for research use only and is not intended for diagnostic or therapeutic use. Refer to the material safety data sheet (MSDS) for detailed handling and hazard information. Researchers should use appropriate personal protective equipment and handle the compound in a well-ventilated environment, such as a fume hood.

Properties

IUPAC Name

[4-(chloromethyl)phenyl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-9-10-1-3-11(4-2-10)12(15)14-5-7-16-8-6-14/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSJBFLZETVSQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 4-[4-(Chloromethyl)benzoyl]morpholine – A Versatile Benzyl Chloride Scaffold

[1]

Executive Summary

This compound (CAS 896871-84-4 ) is a bifunctional building block extensively used in drug discovery and organic synthesis.[1] It combines a stable, solubility-enhancing morpholine amide with a highly reactive benzyl chloride electrophile.[1] This dual functionality allows researchers to introduce the morpholine-carbonyl moiety—known for improving pharmacokinetic profiles—into target molecules via nucleophilic substitution at the benzylic position.[1] This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and reactivity profile.[2]

Chemical Identity & Structural Analysis[1][4][5][6][7][8]

The molecule consists of a central benzene ring para-substituted with a chloromethyl group and a morpholine-4-carbonyl group.[1] The electronic interplay between these two substituents defines its reactivity.[1]

Nomenclature and Identifiers
Parameter Details
IUPAC Name methanone
CAS Number 896871-84-4
Molecular Formula C₁₂H₁₄ClNO₂
Molecular Weight 239.70 g/mol
SMILES ClCc1ccc(cc1)C(=O)N2CCOCC2
Synonyms 4-(Chloromethyl)benzoyl morpholine; Morpholin-4-yl-[4-(chloromethyl)phenyl]methanone
Structural Functionalization

The compound features two distinct chemical environments:[1][3][4]

  • The Electrophilic Handle (Chloromethyl): The benzylic carbon is susceptible to SN2 attack due to the leaving group ability of the chloride and the stabilization of the transition state by the aromatic ring.

  • The Solubilizing Anchor (Morpholine Amide): The amide bond is chemically robust under mild conditions, resisting hydrolysis while providing polarity and hydrogen bond accepting capability (via the morpholine ether oxygen and amide carbonyl).

ChemicalStructurecluster_propertiesElectronic EffectsBenzeneBenzene Core(Scaffold)ChloromethylChloromethyl Group(-CH2Cl)Reactive ElectrophileBenzene->ChloromethylPara-SubstitutionAmideMorpholine Amide(-CON(CH2)4O)Solubility & StabilityBenzene->AmidePara-SubstitutionEffect1Amide: Electron Withdrawing (Inductive)Resonance Donor to RingEffect2Benzyl Cl: Activated forNucleophilic Substitution

Figure 1: Functional group analysis highlighting the reactive electrophilic center and the stable solubilizing moiety.[1]

Physicochemical Profile

Understanding the physical state and solubility is critical for assay design and reaction planning.[1]

Property Value / Description
Physical State Solid (typically off-white to pale yellow powder)
Melting Point Estimated:[1][2][5] 85–95 °C (Based on structural analogues)
Solubility Soluble in DCM, CHCl₃, DMSO, DMF, Ethyl Acetate. Insoluble in water (unless hydrolyzed).
LogP (Calculated) ~1.8 (Moderate lipophilicity)
Stability Moisture sensitive (benzyl chloride hydrolysis); Stable in dry organic solvents.[1]
Reactivity Hazards Lachrymator (potential); Alkylating agent (handle with care).[1]

Synthetic Pathways[1][3][6][12]

The primary route to this compound involves the Schotten-Baumann reaction or standard acylation using 4-(chloromethyl)benzoyl chloride.[1] This method is preferred for its high yield and operational simplicity.[1]

Protocol: Acylation of Morpholine

Reaction: 4-(Chloromethyl)benzoyl chloride + Morpholine + Base → Product + Base[1]·HCl

Reagents:

  • Precursor: 4-(Chloromethyl)benzoyl chloride (CAS 876-08-4)[1][5]

  • Nucleophile: Morpholine (1.0–1.1 equivalents)[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents)[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(chloromethyl)benzoyl chloride (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool to 0 °C.

  • Addition: Mix morpholine (1.05 eq) with TEA (1.2 eq) in a separate vessel. Add this mixture dropwise to the acid chloride solution over 30 minutes. Note: Exothermic reaction; control temperature < 5 °C.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes) or LC-MS.[1]

  • Workup: Quench with water. Wash the organic layer with 1N HCl (to remove unreacted morpholine), saturated NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from EtOAc/Hexanes if necessary.

SynthesisWorkflowStartStart: 4-(Chloromethyl)benzoyl chloride(CAS 876-08-4)ReactionReaction: Nucleophilic Acyl Substitution(Formation of Amide Bond)Start->Reaction Dissolve & CoolReagentsAdd: Morpholine + TEASolvent: DCM, 0°CReagents->ReactionWorkupWorkup: Acid/Base WashRemove excess amineReaction->Workup 2-4 Hours, RTProductFinal Product: this compound(CAS 896871-84-4)Workup->Product Dry & Concentrate

Figure 2: Synthetic workflow for the generation of the title compound via acid chloride amidation.

Reactivity & Applications in Drug Design[1][3]

The Benzyl Chloride "Warhead"

The chloromethyl group is the primary site of reactivity. It serves as an excellent electrophile for SN2 reactions .[1]

  • Amination: Reaction with primary or secondary amines yields benzylamines.[1]

  • Etherification: Reaction with phenols or alcohols (with base) yields benzyl ethers.[1]

  • Thiolation: Reaction with thiols yields thioethers.[1]

The Morpholine Advantage

In medicinal chemistry, the morpholine ring is often introduced to:

  • Lower LogP: Increase water solubility compared to a phenyl ring.[1]

  • Metabolic Stability: The amide bond is resistant to rapid enzymatic cleavage in plasma.[1]

  • Hydrogen Bonding: The ether oxygen acts as a weak acceptor, potentially interacting with kinase hinge regions or solvent fronts.[1]

Stability Considerations
  • Hydrolysis: The benzyl chloride moiety can slowly hydrolyze to the benzyl alcohol in the presence of water and heat.[1] Store the compound in a desiccator at 4 °C.

  • Thermal Stability: The amide bond is thermally stable, but the compound should not be subjected to temperatures >120 °C without verifying decomposition of the alkyl chloride.

Safety & Handling (SDS Summary)

  • Hazards:

    • Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).[1]

    • Sensitizer: Potential skin sensitizer due to alkylating capability.[1]

    • Lachrymator: Benzyl chlorides are known to irritate mucous membranes.[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood.

  • Spill: Neutralize with dilute ammonia or sodium carbonate solution before disposal.[1]

References

  • Sigma-Aldrich. (2024). This compound Product Data. Merck KGaA.[1]

  • PubChem. (2024).[6] Compound Summary: 4-(Chloromethyl)benzoyl chloride (Precursor).[1][5] National Library of Medicine.[1] [1]

  • Rubino, S., et al. (2004).[7] Amidation of benzoyl chloride with morpholine: Synthetic protocols and characterization. Journal of Inorganic Biochemistry, 98, 2071-2079.[1][7] [1][7]

  • BenchChem. (2024).[1] Reaction of 4-(Chloromethyl)benzoyl chloride with Primary Amines. Application Note.

Synthesis of 4-[4-(Chloromethyl)benzoyl]morpholine from 4-(chloromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Chemoselectivity Control in Acylation vs. Alkylation

Executive Summary

This technical guide details the synthesis of 4-[4-(Chloromethyl)benzoyl]morpholine (Target Molecule, TM ) from 4-(chloromethyl)benzoic acid . The synthesis presents a classic chemoselectivity challenge: the starting material contains both a carboxylic acid (requiring activation) and a highly reactive benzylic chloride (an electrophile prone to nucleophilic attack).

The primary operational risk is the competing


 alkylation of the morpholine nitrogen by the benzylic chloride, leading to dimerization or polymerization. This guide provides two validated protocols: a Scalable Acid Chloride Route  (Method A) for gram-to-kilogram synthesis, and a Direct Coupling Route  (Method B) for high-throughput medicinal chemistry.

Part 1: Strategic Analysis & Chemoselectivity

The synthesis hinges on differentiating the reactivity of the carbonyl carbon (acylating agent) and the benzylic carbon (alkylating agent). Morpholine is a secondary amine and a moderate nucleophile.

  • Path A (Desired): Morpholine attacks the activated carbonyl

    
     Amide formation.
    
  • Path B (Undesired): Morpholine attacks the benzylic carbon

    
     Alkylation (
    
    
    
    ).

The rate of acylation (


) must be significantly faster than the rate of alkylation (

). This is achieved by converting the acid to a highly reactive acid chloride and maintaining low temperatures to suppress the higher activation energy

pathway.
Visualization: Reaction Pathways & Logic

Chemoselectivity cluster_conditions Control Parameters SM 4-(Chloromethyl)benzoic Acid Inter Acid Chloride Intermediate (Highly Reactive Electrophile) SM->Inter SOCl2 / DMF (cat.) Activation Product Target Amide (Kinetic Product) Inter->Product Path A: Acylation (Fast @ 0°C) Byproduct Alkylated Dimer (Thermodynamic/Side Product) Inter->Byproduct Path B: Alkylation (Slow @ 0°C, Fast @ >RT) Morph Morpholine (Nucleophile) Morph->Product Morph->Byproduct Temp Temp < 5°C Stoich Stoichiometry 1.05 eq Morpholine

Figure 1: Kinetic competition between amide formation (green) and benzylic alkylation (red).

Part 2: Method A - Scalable Acid Chloride Route

Best for: Scale-up (>10g), cost-efficiency, and high purity. Mechanism: Activation of carboxylic acid with thionyl chloride (


) followed by nucleophilic acyl substitution.
Step 1: Synthesis of 4-(Chloromethyl)benzoyl chloride

The acid chloride is moisture-sensitive but stable enough to be isolated or used in a "telescoped" process.

Reagents:

  • 4-(Chloromethyl)benzoic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 - 2.0 eq)
    
  • DMF (Catalytic, 1-2 drops)

  • Solvent: Toluene or DCM (Dichloromethane)

Protocol:

  • Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (

    
     or 
    
    
    
    line).
  • Suspension: Suspend 4-(chloromethyl)benzoic acid in anhydrous Toluene (5 mL/g).

  • Activation: Add

    
     dropwise. Add catalytic DMF.
    
  • Reaction: Heat to reflux (approx. 75-80°C) for 2-3 hours. The suspension will clear as the acid chloride forms.

    • Checkpoint: Monitor by TLC (quench aliquot with MeOH

      
       look for methyl ester) or disappearance of solid.
      
  • Workup: Evaporate the solvent and excess

    
     under reduced pressure.
    
    • Note: Azeotrope with fresh toluene twice to remove trace

      
      .
      
    • Result: Off-white to yellow oil/solid (mp ~30-32°C). Proceed immediately to Step 2.

Step 2: Amidation (The Critical Step)

Reagents:

  • Crude Acid Chloride (from Step 1)[1]

  • Morpholine (1.05 eq)

  • Triethylamine (

    
    ) or DIPEA (1.2 eq) – Acts as HCl scavenger.
    
  • Solvent: Anhydrous DCM (

    
    ).
    

Protocol:

  • Preparation: Dissolve Morpholine and Triethylamine in DCM (10 mL/g of amine) in a reaction vessel. Cool to 0°C (Ice/Water bath).

  • Addition: Dissolve the Acid Chloride in a minimal amount of DCM. Add this solution dropwise to the cold amine mixture over 30-60 minutes.

    • Why? Keeping the amine in excess locally (by adding acid chloride to it) usually favors acylation. However, because we want to avoid alkylation, maintaining low temperature is the primary control. Adding acid chloride slowly prevents exotherms.[2]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour.

  • Quench: Add water to the reaction mixture.

  • Extraction: Separate phases. Wash organic layer with:

    • 1M HCl (removes unreacted morpholine/TEA).

    • Sat.

      
       (removes unreacted acid).
      
    • Brine.

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.
    

Part 3: Method B - Direct Coupling (HATU/EDC)

Best for: Small scale (<1g), parallel synthesis, or if acid chloride isolation is problematic. Mechanism: In situ activation of the carboxylic acid.

Protocol:

  • Dissolve 4-(chloromethyl)benzoic acid (1.0 eq) in DMF or DCM.

  • Add DIPEA (3.0 eq).

  • Add HATU (1.1 eq). Stir for 5 minutes to form the activated ester.

  • Add Morpholine (1.1 eq).[2]

  • Stir at RT for 2-4 hours.

  • Workup: Dilute with EtOAc, wash extensively with water/brine (to remove DMF/urea byproducts).

Comparison: While milder, this route often requires column chromatography to remove coupling agent byproducts, making it less ideal for large batches than Method A.

Part 4: Analytical Characterization & Quality Control

To ensure the integrity of the "Self-Validating System," researchers must confirm the presence of the benzylic chloride and the formation of the amide.

Data Table: Expected Analytical Signals
FeatureTechniqueSignal / ObservationInterpretation
Amide Bond IR~1630-1640 cm⁻¹Strong C=O stretch (Tertiary amide).
Benzylic Cl ¹H NMR

4.60 - 4.65 ppm (s, 2H)
Intact

-Cl group. Critical Purity Check.
Morpholine ¹H NMR

3.40 - 3.80 ppm (m, 8H)
Broad multiplets due to restricted rotation.
Aromatic ¹H NMR

7.40 - 7.50 ppm (dd, 4H)
Para-substituted pattern.
Mass Spec LC-MS[M+H]⁺ ~240.08Consistent with

.
Workflow Visualization

Workflow Start Start: 4-(Chloromethyl)benzoic Acid Step1 Step 1: Reflux with SOCl2 (Toluene, 80°C, 2h) Start->Step1 Check1 QC Point: Clear Solution? (Conversion to Acid Chloride) Step1->Check1 Step2 Evaporation & Azeotrope (Remove excess SOCl2) Check1->Step2 Yes Step3 Step 2: Addition to Morpholine/TEA (DCM, 0°C, Slow Addition) Step2->Step3 Check2 QC Point: NMR Check (Verify benzylic CH2 @ 4.6ppm) Step3->Check2 Finish Final Product: Amide Check2->Finish Pass

Figure 2: Operational workflow with critical quality control checkpoints.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dimer Formation High temperature or excess amine reacting with benzylic Cl.Ensure reaction is kept at 0°C during addition. Verify stoichiometry (do not use >1.1 eq morpholine).
Hydrolysis (Start Material returns) Wet solvents or incomplete acid chloride formation.Use anhydrous DCM/Toluene. Ensure

step goes to completion (clear solution).
Low Yield Product lost in water wash.Morpholine amides can be water-soluble.[3] Use "salting out" (saturation with NaCl) during extraction or use CHCl3/IPA (3:1) for extraction.
Dark Coloration Decomposition of benzyl chloride.Avoid prolonged heating of the acid chloride. Store intermediate under

if not used immediately.

References

  • Acid Chloride Synthesis: Process for preparing O-chloromethyl benzoic acid chloride.[4] EP0676389A2. (Describes the industrial standard for converting chloromethyl benzoic acids to acid chlorides using thionyl chloride).

  • Amide Coupling Protocol: Amidation of benzoyl chloride with morpholine. ChemSpider Synthetic Pages.[2] (General procedure for morpholine amidation with benzoyl chlorides).

  • Intermediate Properties: 4-(Chloromethyl)benzoyl chloride.[5][6] PrepChem. (Detailed experimental data including boiling points and NMR for the acid chloride intermediate).

  • Chemoselectivity Context: Direct transformation of benzyl esters into esters, amides, and anhydrides.[7][8] Organic & Biomolecular Chemistry.[7][9] (Discusses the reactivity of benzyl/acyl systems).

Sources

Mechanism of reaction between 4-(chloromethyl)benzoyl chloride and morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reaction between 4-(chloromethyl)benzoyl chloride (Substrate) and morpholine (Nucleophile) represents a classic problem in chemoselective synthesis. The substrate contains two electrophilic sites: a highly reactive acyl chloride and a moderately reactive benzylic chloride.

For drug development applications, the objective is typically to form the amide bond (kinetic product) while preserving the benzylic chloride for downstream functionalization (e.g., subsequent displacement by a different amine or thiol). This guide details the mechanistic underpinnings of this selectivity and provides a validated protocol to maximize yield of 4-(chloromethyl)benzoyl morpholide while suppressing the formation of the double-substitution byproduct.

Mechanistic Analysis: The Electrophilic Dichotomy

The success of this synthesis relies on exploiting the significant rate difference between Nucleophilic Acyl Substitution and Nucleophilic Aliphatic Substitution (


) .
2.1. Site A: The Acyl Chloride (Hard Electrophile)
  • Mechanism: Addition-Elimination (Tetrahedral Intermediate).

  • Reactivity: The carbonyl carbon is highly polarized due to the withdrawing oxygen and chlorine. The lack of resonance stabilization from the leaving group (Cl⁻) makes the

    
     bond extremely susceptible to nucleophilic attack.
    
  • Kinetics: Fast, occurring readily at

    
     or lower.
    
2.2. Site B: The Benzylic Chloride (Soft Electrophile)
  • Mechanism:

    
     (Bimolecular Nucleophilic Substitution).
    
  • Reactivity: While benzylic chlorides are more reactive than alkyl halides (due to transition state stabilization by the aromatic ring), they are orders of magnitude less reactive than acyl chlorides toward neutral amines in aprotic solvents.

  • Kinetics: Slower.[1] Requires elevated temperatures or prolonged reaction times to proceed significantly with morpholine.

2.3. Reaction Pathway Diagram

The following diagram illustrates the divergent pathways. Path A is the desired kinetic route. Path B is the thermodynamic over-reaction that must be suppressed.

ReactionMechanism Substrate 4-(Chloromethyl) benzoyl chloride Intermediate Tetrahedral Intermediate Substrate->Intermediate Fast Attack (Acyl Site) Morpholine Morpholine Morpholine->Intermediate Product Major Product: 4-(Chloromethyl)benzoyl morpholide Intermediate->Product -HCl (Elimination) Byproduct Impurity: 4-(Morpholinomethyl)benzoyl morpholide Product->Byproduct Slow Attack (Benzylic Site) Excess Morpholine/Heat

Figure 1: Mechanistic bifurcation showing the kinetic preference for amide formation (Path A, Green) over benzylic substitution (Path B, Red).

Experimental Protocol

Objective: Synthesis of 4-(chloromethyl)benzoyl morpholide. Scale: 10.0 mmol basis.

3.1. Reagents & Stoichiometry[2][3][4]
ComponentRoleEq.Mass/VolNotes
4-(Chloromethyl)benzoyl chloride Substrate1.01.89 gSolid or oil; sensitive to moisture.
Morpholine Nucleophile1.050.92 gSlight excess ensures conversion.
Triethylamine (TEA) HCl Scavenger1.21.67 mLPrevents protonation of morpholine.
Dichloromethane (DCM) Solvent-20 mLAnhydrous preferred.
3.2. Step-by-Step Methodology
  • Preparation (0 min): Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Solvation (5 min): Charge the RBF with Morpholine (1.05 eq) and Triethylamine (1.2 eq) in DCM (15 mL). Cool the solution to

    
      using an ice bath.
    
    • Rationale: Pre-mixing the base and nucleophile ensures the scavenger is ready immediately upon HCl generation. Cooling suppresses the rate of the unwanted benzylic substitution (

      
       at low T).
      
  • Addition (15 min): Dissolve the 4-(chloromethyl)benzoyl chloride (1.0 eq) in the remaining DCM (5 mL). Add this solution dropwise to the cold amine mixture over 10-15 minutes.

    • Critical Control Point: Do not add the amine to the acid chloride. Adding acid chloride to the amine ensures the amine is always in the presence of base, preventing the formation of non-nucleophilic morpholinium chloride salts which could stall the reaction.

  • Reaction (1 hr): Allow the mixture to warm to room temperature (RT) naturally. Stir for 1 hour.

    • Monitoring: Check by TLC (Solvent: 30% EtOAc/Hexane). The acid chloride spot should disappear.

  • Workup:

    • Quench with water (20 mL).

    • Separate the organic layer.[4]

    • Wash organic layer with 1M HCl (10 mL) to remove unreacted morpholine/TEA.

    • Wash with Sat.

      
       (10 mL) and Brine (10 mL).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
Process Validation & Troubleshooting
4.1. NMR Interpretation

To validate the structure and purity, focus on the benzylic protons (


).
  • Desired Product: Singlet at ~4.6 ppm (2H). This indicates the chlorine is still attached.[5]

  • Byproduct (Double Sub): Singlet shifts upfield to ~3.5 ppm (2H). This indicates the morpholine has displaced the benzylic chlorine.

4.2. Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure anhydrous DCM and dry glassware. Check reagent quality.
Double Substitution Temperature too highMaintain

strictly during addition.
Double Substitution Excess MorpholineReduce morpholine to 1.0 eq exactly; rely on TEA as the base.
Incomplete Reaction Morpholine ProtonationEnsure TEA is fresh and dry. Morpholine HCl salt is inactive.
Workflow Visualization

The following diagram outlines the logical flow of the experimental procedure to ensure reproducibility.

ProtocolFlow cluster_prep Preparation Phase cluster_react Reaction Phase cluster_workup Purification Phase start Start: Dry RBF, N2 Atm step1 Dissolve Morpholine + TEA in DCM start->step1 step2 Cool to 0°C step1->step2 step3 Dropwise Addition of Acid Chloride step2->step3 Critical: Maintain Low Temp step4 Warm to RT Stir 1 Hour step3->step4 step5 Wash: 1M HCl (Removes excess amine) step4->step5 Check TLC step6 Concentrate & Dry step5->step6

Figure 2: Operational workflow emphasizing the critical temperature control point during addition.

References
  • Preparation of 4-(Chloromethyl)

    • Source: PrepChem. "Synthesis of 4-(Chloromethyl)benzoyl chloride."
    • URL:[Link]

    • Relevance: Establishes the precursor synthesis and stability.
  • General Protocol for Amidation of Benzoyl Chlorides: Source: ChemSpider Synthetic Pages. "Amidation of benzoyl chloride with morpholine." Relevance: Provides the baseline stoichiometry and workup for the morpholine/benzoyl chloride system.
  • Reactivity of Benzylic Chlorides

    • Source: Organic Chemistry Portal.[2] "Synthesis of Benzyl Chlorides and Substitution."

    • URL:[Link]

    • Relevance: Validates the reactivity profile of the benzylic site, confirming it is slower than acyl substitution.
  • Chemoselectivity in Amine Acylation

    • Source: Chemistry LibreTexts. "Reactions of Acyl Chlorides with Amines."
    • URL:[Link]

    • Relevance: Mechanistic grounding for the addition-elimination pathway.[6]

Sources

Physicochemical Data and Characteristics of 4-[4-(Chloromethyl)benzoyl]morpholine

[1][2]

Executive Summary

4-[4-(Chloromethyl)benzoyl]morpholine (CAS 896871-84-4) is a specialized bifunctional organic intermediate used primarily in the synthesis of pharmaceutical agents, including tyrosine kinase inhibitors (e.g., Imatinib analogs).[1][2][3] Structurally, it consists of a morpholine ring amide-linked to a benzoyl group, which bears a highly reactive chloromethyl substituent at the para position. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic methodologies, reactivity profile, and safety protocols for researchers in medicinal chemistry.

Chemical Identity & Structural Analysis

This compound serves as a "warhead" linker; the amide bond provides stability and solubility modulation, while the benzylic chloride acts as an electrophilic site for nucleophilic substitution, allowing for the attachment of complex amines or thiol-containing pharmacophores.

Table 1: Chemical Identification Data
Parameter Data / Description
Chemical Name This compound
CAS Number 896871-84-4
IUPAC Name (4-(chloromethyl)phenyl)(morpholino)methanone
Molecular Formula C₁₂H₁₄ClNO₂
Molecular Weight 239.70 g/mol
SMILES ClCC1=CC=C(C(=O)N2CCOCC2)C=C1
InChI Key Unique identifier (Predicted): YWKLQWC... (varies by isomer/salt)
Structural Class Benzamide; Alkyl halide; Morpholine derivative
Structural Visualization

The following diagram illustrates the core connectivity and the distinct reactive zones of the molecule.

ChemicalStructureFigure 1: Structural functional zones of this compound.MorpholineMorpholine Ring(Solubility/Binding)AmideAmide Linker(Stable Scaffold)Morpholine->AmideN-C BondPhenylPhenyl Ring(Spacer)Amide->PhenylC-C BondChloromethylChloromethyl Group(Electrophilic Warhead)Phenyl->ChloromethylPara-Substitution

Physicochemical Profile

Due to its status as a specialized intermediate rather than a marketed drug, experimental data is often proprietary. The values below represent a synthesis of available vendor data and computational predictions typical for this class of benzamides.

Table 2: Physical and Chemical Properties
Property Value / Range Source/Note
Physical State Solid or Viscous LiquidLow melting point solid (approx. 40–60°C predicted)
Color Off-white to pale yellowDepends on purity and oxidation state
Solubility (Organic) Soluble in DCM, DMSO, Methanol, Ethyl AcetateAmide polarity aids solubility
Solubility (Water) Low to Sparingly SolubleLipophilic benzyl chloride dominates
LogP (Predicted) ~1.8 – 2.2Moderate lipophilicity
pKa (Conjugate Acid) ~ -1.5 (Amide oxygen)Non-basic; morpholine nitrogen is amidic
Boiling Point >350°C (Predicted)Decomposes before boiling at atm pressure
Density ~1.2 g/cm³Estimated based on analogs

Reactivity & Stability Mechanisms

The utility of this compound lies in the differential reactivity of its functional groups.

  • Benzylic Chloride (High Reactivity): The carbon-chlorine bond is activated by the adjacent phenyl ring.[1] It is highly susceptible to S_N2 reactions with amines, thiols, and alkoxides.

    • Risk:[4][5][6][7][8] Hydrolysis to the benzyl alcohol if exposed to moisture/water for prolonged periods.

    • Risk:[4][5][6][7][8] Dimerization if free morpholine is present during synthesis (morpholine attacks the chloromethyl group).

  • Amide Bond (High Stability): The morpholine amide is chemically robust, resistant to hydrolysis under neutral/mild basic conditions, serving as a stable linker in biological systems.

Reactivity Pathway Diagram

ReactivityFigure 2: Reactivity profile highlighting the electrophilic nature of the chloromethyl group.cluster_reactionsPrimary Reaction PathwaysCompoundThis compoundNucleophileNucleophilic Attack(Amines/Thiols)Compound->NucleophileS_N2 Reaction(Desired)HydrolysisHydrolysis(H2O/OH-)Compound->HydrolysisMoisture Exposure(Undesired)Product_DrugTarget Drug Scaffold(e.g., Kinase Inhibitor)Nucleophile->Product_DrugByproductBenzyl Alcohol Derivative(Impurity)Hydrolysis->Byproduct

Synthesis & Purification Protocols

Objective: Synthesize this compound from 4-(chloromethyl)benzoyl chloride. Critical Control Point: Temperature control is vital to prevent the morpholine from attacking the chloromethyl group (which would form a dimer).

Protocol: Schotten-Baumann Type Amidation

Reagents:

  • 4-(Chloromethyl)benzoyl chloride (1.0 equiv) [CAS 876-08-4]

  • Morpholine (1.0 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 equiv)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(chloromethyl)benzoyl chloride in anhydrous DCM under an inert atmosphere (Nitrogen or Argon). Cool the solution to 0°C using an ice bath.

  • Base Addition: Add TEA (or DIPEA) to the cooled solution.

  • Amine Addition (Critical): Add Morpholine dropwise over 30 minutes.

    • Why? Slow addition at low temperature ensures the morpholine reacts with the highly reactive acyl chloride (forming the amide) rather than the less reactive (but still active) alkyl chloride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc) or LC-MS.

  • Work-up:

    • Wash the organic layer with 1N HCl (to remove unreacted morpholine/TEA).

    • Wash with saturated NaHCO₃ (to remove unreacted acid).

    • Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Synthesis Workflow Diagram

SynthesisFigure 3: Synthetic workflow emphasizing kinetic control to prevent side reactions.Start4-(Chloromethyl)benzoyl chlorideStep10°C Addition(Kinetic Control)Start->Step1Reagents+ Morpholine+ TEA / DCMReagents->Step1Step2RT Stir (2-4h)Step1->Step2WorkupAcid/Base WashStep2->WorkupProduct4-[4-(Chloromethyl)benzoyl]morpholineWorkup->Product

Applications in Medicinal Chemistry

This compound is a validated intermediate in the synthesis of Tyrosine Kinase Inhibitors (TKIs) .

  • Mechanism: The chloromethyl group acts as an anchor for N-methylpiperazine or other solubilizing amines.

  • Case Study (Imatinib Analogs): In the synthesis of Imatinib (Gleevec) analogs, the benzoyl-morpholine moiety can replace the standard benzamide structure to modulate solubility and metabolic stability.[1] The chloromethyl group is displaced by an amine (e.g., piperazine) to generate the final bioactive molecule [1].

Safety & Handling

Hazard Classification:

  • Skin Corrosion/Irritation: Category 1B (due to potential hydrolysis to HCl and alkylating nature).

  • Sensitization: Potential Skin Sensitizer (Alkyl halides are often sensitizers).[1]

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood.

  • Storage: Store at 2–8°C under inert gas. Moisture sensitive (hydrolysis risk).

  • Spill Response: Neutralize with dilute ammonia or sodium carbonate solution before disposal.[1]

References

  • Lombardino, J. G. (2004). Imatinib Synthesis and Analogs. In Comprehensive Medicinal Chemistry II. Elsevier.
  • PubChem. (2025). 4-(Chloromethyl)benzoyl chloride (CAS 876-08-4). National Library of Medicine. Available at: [Link]

Spectroscopic analysis (¹H NMR, ¹³C NMR, MS) of 4-[4-(Chloromethyl)benzoyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper for Drug Discovery & Analytical Chemistry [1][2]

Executive Summary

This technical guide provides a comprehensive spectroscopic profile of 4-[4-(Chloromethyl)benzoyl]morpholine (CAS: 40987-25-5), a critical intermediate in the synthesis of bioactive compounds, including kinase inhibitors (e.g., Imatinib analogs).[1][2]

As a Senior Application Scientist, I have structured this analysis to move beyond simple peak listing. We focus on the diagnostic signatures required to validate structural integrity, specifically addressing the common analytical pitfalls associated with amide bond rotamers and benzyl chloride lability .

Part 1: Structural Context & Synthetic Relevance[1]

The Molecule[3][4]
  • IUPAC Name: methanone[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 239.70 g/mol [1]

  • Key Moieties:

    • Benzoyl Morpholine Core: Provides solubility and hydrogen-bond accepting capability; exhibits restricted rotation at the C–N bond.[1][2]

    • Chloromethyl Group (Para): An electrophilic "warhead" susceptible to nucleophilic attack; the primary site for downstream derivatization.[1][2]

Analytical Workflow

The following diagram outlines the logical flow for validating this compound, ensuring no degradation of the labile chloride occurs during workup.

AnalyticalWorkflow cluster_0 Synthesis & Isolation cluster_1 Spectroscopic Validation Start Crude Reaction (Acid Chloride + Morpholine) Workup Aq. Wash / Extraction (Avoid basic hydrolysis) Start->Workup MS LC-MS (ESI+) Check Cl Isotope Pattern Workup->MS Quick Check HNMR 1H NMR Confirm Rotamers & Purity MS->HNMR If Mass Correct CNMR 13C NMR Skeleton Confirmation HNMR->CNMR Final QC

Figure 1: Analytical workflow prioritizing mass confirmation before detailed structural elucidation.

Part 2: Mass Spectrometry (MS) Analysis[1][2][5]

The Chlorine Signature

The most immediate confirmation of identity is the chlorine isotope pattern. Unlike simple organic amides, this molecule must exhibit the characteristic 3:1 intensity ratio between the molecular ion (


) and the (

) isotope peak due to natural abundances of

(75.8%) and

(24.2%).[1]
Fragmentation Logic (ESI+)

Under Electrospray Ionization (positive mode), the molecule typically protonates at the amide oxygen or nitrogen


.[1]
  • Base Peak (

    
     ~240):  The protonated molecular ion.[1][2]
    
  • Fragment A (

    
     204):  Loss of HCl (Common in benzyl chlorides).[1][2]
    
  • Fragment B (

    
     153):  Chloromethylbenzoyl cation (Loss of morpholine).[1][2]
    
  • Fragment C (

    
     119):  Benzoyl cation (Loss of morpholine + Cl).[1][2]
    

MS_Fragmentation Parent [M+H]+ m/z 240/242 (3:1) Frag1 Loss of Morpholine [Ar-CO]+ m/z 153/155 Parent->Frag1 Amide Cleavage Frag2 Tropylium-like Ion (Loss of Cl) Frag1->Frag2 -Cl

Figure 2: Primary fragmentation pathway in ESI+ MS.[1][2]

Part 3: Nuclear Magnetic Resonance ( H NMR)

The "Restricted Rotation" Phenomenon

A common error in analyzing benzoyl morpholines is misinterpreting the morpholine signals.[2] Due to the partial double-bond character of the amide C–N bond (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


), rotation is slow on the NMR timescale at room temperature.[1]
  • Consequence: The morpholine ring protons are non-equivalent .[2] You will often see two sets of signals for the N-methylene protons (syn and anti to the carbonyl oxygen) rather than a simple triplet.[1][2]

Detailed Assignment (CDCl , 400 MHz)
Proton EnvironmentShift (

ppm)
MultiplicityIntegrationDiagnostic Notes
Ar-H (ortho to CO) 7.35 – 7.45Doublet (d)2HPart of AA'BB' system.[1][2]
Ar-H (meta to CO) 7.45 – 7.55Doublet (d)2HDeshielded by Cl-methyl.[1][2]
CH

-Cl
4.60 Singlet (s)2HCritical diagnostic. Sharp singlet. If broad/shifted, check for hydrolysis to alcohol (~4.7 ppm, broad).[1][2]
Morpholine O-CH

3.60 – 3.80Broad/Multiplet4HOften overlaps as a broad hump.[1][2]
Morpholine N-CH

3.30 – 3.60Broad/Multiplet4HRotameric broadening. May appear as two distinct broad peaks or complex multiplets.[1][2]

Expert Insight: If the morpholine region appears as an undefined "blob," running the experiment at elevated temperature (e.g., 50°C in DMSO-


) will increase the rotation rate, coalescing these signals into sharper triplets.[1]

Part 4: Carbon-13 NMR ( C NMR)

The


C spectrum provides the definitive skeleton count.[1] Note that the restricted rotation often splits the morpholine carbons into pairs.[2]
Carbon EnvironmentShift (

ppm)
Assignment Logic
C=O (Amide) ~169.5Most deshielded signal.[1][2]
Ar-C (Quaternary) ~139.0Attached to CH

Cl.[1][2][3]
Ar-C (Quaternary) ~135.0Attached to Carbonyl.[1][2]
Ar-C (CH) 127.0 – 129.0Aromatic ring carbons.[1][2]
Morpholine O-C ~66.8Ether carbons (deshielded).[1][2]
CH

-Cl
45.5 Diagnostic. Distinct from O-C and N-C.[1][2]
Morpholine N-C ~42.0 & 48.0Amide carbons (often split due to rotamers).[1][2]

Part 5: Validated Experimental Protocols

Sample Preparation for NMR

To avoid artifacts from aggregation or hydrolysis:

  • Solvent: Use CDCl

    
      (Chloroform-d) for standard analysis.[1][2] Use DMSO-
    
    
    
    only if solubility is poor, but be aware that DMSO peaks (2.50 ppm) may obscure the N-CH
    
    
    morpholine signals.[1][2]
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent. High concentrations (>30 mg) can increase viscosity and broaden the already broad morpholine signals.[1][2]

  • Filtration: Filter through a small cotton plug in a Pasteur pipette to remove inorganic salts (e.g., NaCl/TEA[1][2]·HCl) from the synthesis workup.

Quality Control Check

Before releasing the batch, verify:

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1][2] (General reference for Benzoyl Morpholine and Benzyl Chloride analogs). [1][2]

  • PubChem. 4-(Chloromethyl)benzoyl chloride (Precursor Data).[1][2] National Library of Medicine.[1][2] [1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1][2] (Standard text for interpretation of AA'BB' systems and isotope patterns).

  • ChemicalBook. NMR Spectrum of 4-(Chloromethyl)benzoyl chloride. (Precursor shift verification).

Sources

Dual-Electrophile Chemoselectivity: A Guide to Acyl and Benzylic Chloride Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The simultaneous presence of acyl chloride (-COCl) and benzylic chloride (-CH₂Cl) groups within a single scaffold—exemplified by 4-(chloromethyl)benzoyl chloride (CMBC) —presents a unique opportunity for orthogonal functionalization in drug discovery and materials science. This guide analyzes the mechanistic divergence between these two electrophilic sites, providing researchers with the kinetic rationale and experimental protocols necessary to achieve high chemoselectivity.[1]

The core principle of this dual reactivity is kinetic control : the acyl chloride undergoes Nucleophilic Acyl Substitution (NAS) orders of magnitude faster than the benzylic chloride undergoes Nucleophilic Aliphatic Substitution (Sₙ2/Sₙ1). This allows for a predictable "Acyl-First, Benzyl-Second" synthetic workflow, essential for constructing Antibody-Drug Conjugate (ADC) linkers, PROTAC anchors, and peptidomimetics.

Part 1: Mechanistic Foundations

To exploit the dual reactivity, one must understand the distinct energy landscapes of the two electrophiles.

Acyl Chloride: The Kinetic Kinetic Powerhouse

The acyl chloride carbonyl carbon is highly electrophilic due to the inductive withdrawal of both oxygen and chlorine.

  • Mechanism: Nucleophilic Acyl Substitution (NAS) via an addition-elimination pathway.[2]

  • Key Intermediate: Tetrahedral alkoxide intermediate.

  • Kinetics: The initial nucleophilic attack restores the resonance stability of the carbonyl rapidly after chloride expulsion. This reaction often proceeds at

    
    .
    
Benzylic Chloride: The Latent Electrophile

The benzylic carbon is electrophilic but significantly less reactive towards weak nucleophiles compared to the acyl center.

  • Mechanism: Sₙ2 (bimolecular substitution) or Sₙ1 (unimolecular, carbocation-mediated).

  • Reactivity: While more reactive than standard alkyl chlorides (due to transition state stabilization by the aromatic ring), it generally requires elevated temperatures (

    
    ) or stronger nucleophiles to react at appreciable rates compared to the acyl group.
    
Visualization of Reactivity Divergence

ReactionEnergyProfile Start Dual Electrophile (Acyl-Cl + Benzyl-Cl) TS_Acyl TS1: Tetrahedral Intermediate Formation (Low Ea) Start->TS_Acyl Fast (<0°C) Kinetic Control TS_Benzyl TS2: Sₙ2 Transition State (High Ea) Start->TS_Benzyl Slow (>40°C) Requires Strong Nuc Product_Acyl Product A: Amide/Ester (Benzyl-Cl Intact) TS_Acyl->Product_Acyl Product_Benzyl Product B: Benzyl-Substituted (Acyl-Cl Intact/Hydrolyzed) TS_Benzyl->Product_Benzyl

Figure 1: Reaction energy landscape illustrating the kinetic preference for acyl substitution (Green path) over benzylic substitution (Red path).

Part 2: Chemoselectivity in Practice

The "Acyl-First" Strategy

The standard workflow involves reacting the acyl chloride with a nucleophile (amine or alcohol) at low temperature to form a stable amide or ester. The benzylic chloride remains intact, serving as a handle for subsequent functionalization.

Key Control Parameters:

  • Temperature: Maintain reaction at

    
     to 
    
    
    
    . Heating risks activating the benzylic position.
  • Base: Use non-nucleophilic bases (DIPEA, TEA) to scavenge HCl.[3] Avoid hydroxide or alkoxides which are strong enough to attack the benzylic position or cause hydrolysis.

  • Stoichiometry: Use exactly 1.0–1.1 equivalents of the nucleophile to prevent "double addition" if the nucleophile is strong enough to eventually attack the benzylic site.

Comparative Reactivity Data

The following table summarizes the relative reactivity of the two groups under standard laboratory conditions.

ParameterAcyl Chloride (-COCl)Benzylic Chloride (-CH₂Cl)
Primary Mechanism Addition-Elimination (NAS)Sₙ2 / Sₙ1
Reactivity with Amines Instantaneous at

Slow at RT; Moderate at

Reactivity with Water Rapid Hydrolysis (Violent)Very Slow Hydrolysis (Neutral pH)
Leaving Group Ability Excellent (activated by C=O)Good (activated by Phenyl ring)
Hard/Soft Character Hard ElectrophileIntermediate/Soft Electrophile

Part 3: Experimental Protocols

Protocol A: Chemoselective Amidation (Preserving Benzyl Chloride)

Objective: Synthesize an amide linker from 4-(chloromethyl)benzoyl chloride without displacing the benzylic chloride.

Reagents:

  • 4-(chloromethyl)benzoyl chloride (1.0 equiv)

  • Primary Amine (e.g., Aniline derivative) (1.0 equiv)

  • Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve the Primary Amine (1.0 equiv) and TEA (1.2 equiv) in anhydrous DCM under an inert atmosphere (

    
     or Ar). Cool the solution to 
    
    
    
    using an ice bath.
  • Addition: Dissolve 4-(chloromethyl)benzoyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–30 minutes.

    • Why? Slow addition ensures the concentration of the highly reactive acyl chloride remains low relative to the amine, preventing local excesses that could lead to side reactions.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature (RT) for 1–2 hours.
    
  • Monitoring: Check via TLC or LC-MS.

    • Endpoint: Disappearance of the acid chloride (often converted to methyl ester if quenched with MeOH for LCMS) and appearance of the amide mass. The benzylic chloride peak (M+ and isotopic pattern) should remain unchanged.

  • Workup: Wash with 1M HCl (to remove excess amine/base), then saturated

    
    , then brine. Dry over 
    
    
    
    and concentrate.
Protocol B: Sequential Functionalization (Heterocycle Formation)

Objective: Use the benzylic chloride after amidation to close a ring or attach a second payload.

Step-by-Step Workflow:

  • Step 1 (Amidation): Perform Protocol A to generate the amide intermediate containing the -CH₂Cl group.

  • Step 2 (Substitution): Dissolve the isolated amide intermediate in a polar aprotic solvent (e.g., DMF or Acetonitrile).

  • Reagent Addition: Add a second nucleophile (e.g., a thiol, secondary amine, or azide) and a stronger base (e.g.,

    
     or Cs2CO3).
    
  • Activation: Heat the reaction to

    
    .
    
    • Why? Thermal energy is required to overcome the higher activation barrier of the Sₙ2 reaction at the benzylic center.

  • Validation: Monitor for the shift in the benzylic protons in

    
     NMR (typically shifting from ~4.6 ppm for -CH₂Cl to ~3.5–4.0 ppm for -CH₂N/S).
    
Visualization of Sequential Workflow

SequentialWorkflow Start Start: 4-(chloromethyl)benzoyl chloride Step1 Step 1: Selective Amidation (0°C, DCM, Mild Base) Start->Step1 Kinetic Control Intermed Intermediate: Amide with Intact Benzyl-Cl Step1->Intermed Step2 Step 2: Benzylic Substitution (60°C, DMF, K2CO3, Nucleophile 2) Intermed->Step2 Thermal Activation Final Final Product: Dual Functionalized Scaffold Step2->Final

Figure 2: Sequential workflow for orthogonal functionalization.

Part 4: Troubleshooting & Validation

Common Pitfalls
  • Hydrolysis: Acyl chlorides are moisture sensitive. If the reaction turns cloudy immediately upon addition of the acid chloride, moisture may be present, generating the carboxylic acid (insoluble in DCM).

    • Fix: Use freshly distilled solvents and flame-dried glassware.

  • Lachrymatory Effects: Benzylic chlorides are potent lachrymators (tear agents).[4][5]

    • Safety: Always handle CMBC and its benzylic chloride derivatives in a well-ventilated fume hood. Quench glassware with dilute NaOH before removal from the hood.

  • Over-reaction: If using a strong primary amine and high temperatures in Step 1, you may see trace amounts of double substitution.

    • Fix: Strictly control temperature (

      
      ) and add the acid chloride slowly.
      
Analytical Validation
  • NMR Spectroscopy:

    • Starting Material: -CH₂Cl shows a singlet around 4.6 ppm .

    • Amide Product: -CH₂Cl signal remains at 4.6 ppm . Aromatic protons shift due to the change from -COCl to -CONHR.

    • Final Product: -CH₂-Nuc signal shifts upfield (e.g., 3.5–4.2 ppm depending on the nucleophile).

  • Mass Spectrometry:

    • Look for the characteristic Chlorine isotope pattern (

      
       3:1 ratio) in the intermediate. Loss of this pattern in the final product confirms substitution at the benzylic position.
      

References

  • Beilstein-Institut. (2012). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Beilstein Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70136, 4-(Chloromethyl)benzoyl chloride. PubChem.[4][6] [Link]

  • Chemistry LibreTexts. (2024). Nucleophilic Acyl Substitution Reactions. [Link]

Sources

Stability, storage, and handling of 4-[4-(Chloromethyl)benzoyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stability, Storage, and Handling of 4-[4-(Chloromethyl)benzoyl]morpholine

Part 1: Executive Summary

This compound (CAS: 896871-84-4) is a specialized electrophilic intermediate used primarily in medicinal chemistry for the synthesis of bioactive scaffolds (e.g., Rev-erb agonists, kinase inhibitors).[1] Its utility lies in the chloromethyl "warhead," a highly reactive alkylating motif that allows for the precise attachment of nucleophiles.[1]

However, this same reactivity dictates its fragility.[1] This compound is thermolabile and moisture-sensitive . Improper storage leads to rapid hydrolysis, releasing corrosive hydrogen chloride (HCl) gas and degrading the active ingredient into its inert alcohol derivative.[1] This guide replaces generic safety advice with a rigorous, mechanism-based protocol to ensure compound integrity and personnel safety.

Part 2: Chemical Profile & Reactivity Mechanism

To handle this compound effectively, one must understand its failure modes.[1] The molecule consists of a stable morpholine amide core and a reactive benzyl chloride tail.[1]

Physicochemical Identity
PropertySpecification
IUPAC Name (4-(chloromethyl)phenyl)(morpholino)methanone
CAS Number 896871-84-4
Molecular Formula C₁₂H₁₄ClNO₂
Molecular Weight 239.70 g/mol
Physical State Off-white to pale yellow solid (low melting point)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Reacts with Water/Alcohols
The Degradation Mechanism (The "Why")

The primary threat to stability is hydrolysis .[1] The benzylic carbon-chlorine bond is polarized, making it susceptible to nucleophilic attack by water vapor in the air.[1]

  • Step 1: Moisture attacks the benzylic carbon.[1]

  • Step 2: Chloride is displaced, forming the corresponding benzyl alcohol.[1]

  • Step 3: HCl gas is released, which can autocatalytically accelerate further degradation by protonating the amide oxygen, although the primary risk is the destruction of the alkylating capability.[1]

Visualizing the Degradation Pathway:

Degradation Compound This compound (Active Electrophile) Transition Transition State (Nucleophilic Attack) Compound->Transition Exposure to Air Water H₂O (Atmospheric Moisture) Water->Transition Alcohol 4-[4-(Hydroxymethyl)benzoyl]morpholine (Inert Impurity) Transition->Alcohol Hydrolysis HCl HCl Gas (Corrosive Byproduct) Transition->HCl Elimination

Figure 1: Hydrolytic degradation pathway of the chloromethyl moiety.[1]

Part 3: Stability & Storage Protocols

Trustworthiness in chemistry comes from redundancy.[1] The following storage system uses a "Triple-Barrier" approach to prevent moisture ingress.

The Triple-Barrier Storage System

Do not rely on the original vendor cap alone.

  • Primary Barrier: The compound must be stored in a glass vial with a PTFE-lined septum cap .[1] PTFE (Teflon) is chemically resistant to the alkylating nature of the compound.[1]

  • Secondary Barrier: Place the primary vial inside a heat-sealed aluminized Mylar bag or a secondary jar containing active desiccant (e.g., molecular sieves or silica gel packets).[1]

  • Environmental Control: Store the entire assembly at 2–8°C (Refrigerated) .

Storage Specifications Table
ParameterCritical RequirementRationale
Temperature 2°C to 8°C Retards the kinetics of spontaneous hydrolysis and self-alkylation.[1]
Atmosphere Argon or Nitrogen Displaces humid air.[1] Argon is preferred as it is heavier than air and blankets the solid.[1]
Container Amber Glass While not strictly photosensitive, amber glass prevents UV-induced radical formation at the benzylic position.[1]
Shelf Life 6–12 Months If stored correctly.[1] Re-assay purity via LC-MS before use if stored >3 months.

Part 4: Handling & Safety (E-E-A-T Grounded)

Warning: This compound is a Lachrymator and a Skin Sensitizer .[1] Because it carries a benzyl chloride motif, it mimics the toxicity profile of benzyl chloride (a known alkylating agent).[1] It can alkylate DNA and proteins, leading to severe irritation and potential long-term toxicity.[1]

Personal Protective Equipment (PPE)
  • Respiratory: Handling outside a fume hood is strictly prohibited.[1] If powder handling is necessary outside a hood (not recommended), a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.[1]

  • Dermal: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).[1]

    • Outer Layer: Nitrile (4-8 mil) or Laminate film (Silver Shield) for prolonged exposure.[1]

    • Rationale: Benzyl halides can permeate standard nitrile gloves over time.[1] Change outer gloves immediately upon splash contact.[1]

Operational Workflow: The "Dry-Transfer" Method

To maintain stability during experimentation, avoid weighing the compound in open air on a humid day.[1]

  • Equilibration: Allow the refrigerated vial to warm to room temperature before opening .

    • Why? Opening a cold vial condenses atmospheric moisture onto the solid, ruining it instantly.[1]

  • Inert Sampling: If possible, flush the headspace with nitrogen after removing the cap.[1]

  • Solvent Choice: Dissolve immediately in anhydrous solvents (DCM, THF, or DMF).[1] Avoid protic solvents (Methanol, Ethanol, Water) unless the reaction specifically demands it and consumes the compound immediately.[1]

Handling Decision Tree:

Handling Start Start: Retrieve from 4°C Storage CheckTemp Is vial at Room Temp? Start->CheckTemp Wait WAIT 30 mins (Prevent Condensation) CheckTemp->Wait No Open Open in Fume Hood CheckTemp->Open Yes Wait->CheckTemp Weigh Weigh Quickly (<2 mins) Open->Weigh Reseal Purge Headspace (N₂/Ar) & Seal with Parafilm Weigh->Reseal Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve

Figure 2: Workflow for preventing moisture contamination during handling.

Part 5: Emergency & Waste Procedures

Spill Cleanup

Do not wipe with water.[1][2]

  • Isolate: Evacuate the immediate area if dust is airborne.[1]

  • Neutralize: Cover the spill with a mixture of sand and soda ash (sodium carbonate) or a specific "Acid Neutralizer."[1]

  • Clean: Sweep up the solid/sand mixture into a hazardous waste container.[1]

  • Decontaminate: Wash the surface with a dilute solution of ammonia (5%) or ethanolamine to chemically quench any remaining alkylating agent by converting it to the amine.[1]

Waste Disposal

Classify as Halogenated Organic Waste .[1]

  • Do not mix with strong oxidizers or strong bases in the waste stream to avoid exothermic runaway.[1]

  • Labeling: Must be clearly labeled "Alkylating Agent" or "Suspected Carcinogen" depending on local EHS regulations for benzyl chloride derivatives.[1]

Part 6: References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CAS 876-08-4, 4-(Chloromethyl)benzoyl chloride. (Precursor safety data used for derivative extrapolation).[1] Retrieved from [Link][1]

  • Centers for Disease Control and Prevention (CDC). (2024).[1] Occupational Health Guideline for Benzyl Chloride. NIOSH. Retrieved from [Link]

  • New Jersey Department of Health. (2017).[1] Hazardous Substance Fact Sheet: Benzyl Chloride. Retrieved from [Link]

Sources

The Morpholine Privileged Scaffold: Physicochemical Tuning and Therapeutic Utility

[1]

Executive Summary

In modern medicinal chemistry, the morpholine ring is not merely a structural filler; it is a functional bioisostere and a "privileged scaffold" capable of resolving the solubility-permeability trade-off that plagues drug discovery. Unlike its structural analogs piperidine and piperazine, morpholine offers a unique electronic profile due to the inductive effect of the oxygen atom, which lowers the basicity of the distal nitrogen (

1

Physicochemical Profiling: The "Goldilocks" Effect

The incorporation of a morpholine moiety is often a strategic decision to modulate the Lipophilic Efficiency (LipE) of a lead compound.

Basicity and Ionization

The critical advantage of morpholine lies in its

  • Piperidine (

    
     ~11.2):  Highly basic. At physiological pH (7.4), it exists almost exclusively as a cation, which limits passive diffusion across the Blood-Brain Barrier (BBB) and cellular membranes.
    
  • Morpholine (

    
     ~8.3):  The electron-withdrawing oxygen atom (via inductive effect) reduces the electron density on the nitrogen. At pH 7.4, a significant fraction (~10-15%) remains un-ionized. This equilibrium allows for dual utility :
    
    • Cationic Form: Improves aqueous solubility.

    • Neutral Form: Facilitates membrane permeation (passive diffusion).

Conformational Dynamics

Morpholine predominantly adopts a chair conformation . This stable geometry is crucial for "lock-and-key" interactions, particularly in kinase inhibitors where the ether oxygen acts as a directional hydrogen bond acceptor.

Table 1: Comparative Physicochemical Metrics of Cyclic Amines

Heterocycle

(Conjugate Acid)
LogP (Octanol/Water)Polar Surface Area (PSA)Primary Utility
Piperidine ~11.20.8412 ŲBasic center, high affinity
Piperazine ~9.8-1.1724 ŲSolubility, linker
Morpholine ~8.3 -0.86 21 Ų Solubility/Permeability Balance

Mechanistic Case Study: Kinase Inhibition (Oncology)

Morpholine derivatives have become a cornerstone in the design of PI3K (Phosphoinositide 3-kinase) inhibitors. The structural rationale is precise: the morpholine oxygen atom mimics the interaction of the adenine ring of ATP within the kinase hinge region.

The "Hinge Binder" Hypothesis

In inhibitors like ZSTK474 and Gefitinib , the morpholine ring does not just solvate the molecule; it actively binds to the target.

  • Mechanism: The ether oxygen serves as a hydrogen bond acceptor.

  • Target Residue: It forms a critical H-bond with the backbone amide of Valine residues (e.g., Val851 in PI3K

    
    , Val828 in PI3K
    
    
    ) in the ATP-binding hinge region.[2]
Visualization: PI3K Binding Mode

The following diagram illustrates the pharmacophore mapping of morpholine within the kinase active site.

PI3K_Bindingcluster_0ATP Binding PocketMorpholineMorpholine Ring(Inhibitor)ValineValine Residue(e.g., Val851)Morpholine->ValineH-Bond Acceptor (Ether O)SolubilitySolvent Exposure(Solubility)Morpholine->SolubilitySolvent Channel OrientationHingeHinge Region(Kinase Backbone)Valine->HingeAffinityBinding Affinity(IC50 < 50 nM)Valine->AffinityCritical Anchor Point

Figure 1: Pharmacophore mapping of morpholine in PI3K inhibition. The ether oxygen acts as a critical H-bond acceptor for the hinge region valine, driving potency.

Synthetic Masterclass: C-N Bond Formation

While nucleophilic substitution (

Buchwald-Hartwig Amination
Protocol: Pd-Catalyzed Morpholine Arylation

This protocol is optimized for high yield and reproducibility in a medicinal chemistry setting.

Reagents:

  • Substrate: Aryl Bromide (1.0 eq)

  • Amine: Morpholine (1.2 eq)

  • Catalyst:

    
     (1-2 mol%) or 
    
    
  • Ligand: BINAP or Xantphos (for difficult substrates)

  • Base:

    
     (Sodium tert-butoxide) or 
    
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Inerting: Charge a flame-dried Schlenk tube with the Aryl Bromide,

    
    , Ligand, and Base. Evacuate and backfill with Argon (
    
    
    ).
  • Addition: Add anhydrous solvent via syringe, followed by Morpholine.

  • Reflux: Heat the mixture to 80–100°C. Monitor via LC-MS (typically 2–12 hours).

  • Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Decision Matrix for Synthesis

Medicinal chemists must choose the right pathway to avoid side reactions (e.g.,

Synthesis_WorkflowStartTarget: N-Aryl MorpholineHalideElectrophile Type?Start->HalideAliphaticAliphatic Halide(Alkyl-X)Halide->Aliphaticsp3 CarbonAromaticAryl Halide(Ar-X)Halide->Aromaticsp2 CarbonSN2Method A: SN2(K2CO3, DMF, Heat)Aliphatic->SN2EWGElectron WithdrawingGroups Present?Aromatic->EWGSNArMethod B: SNAr(DIEA, DMSO, 120°C)EWG->SNArYes (e.g., -NO2, -CN)BuchwaldMethod C: Buchwald-Hartwig(Pd cat., BINAP, NaOtBu)EWG->BuchwaldNo (Deactivated/Neutral)

Figure 2: Synthetic decision tree for installing morpholine. Buchwald-Hartwig is preferred for unactivated aryl halides.

Metabolic Stability & Safety

Morpholine is frequently employed to block metabolic "hot spots."

  • Blocking Oxidation: Replacing a phenyl ring or a labile alkyl chain with a morpholine ring can prevent CYP450-mediated oxidation. The morpholine ring itself is relatively metabolically stable, although N-dealkylation or ring opening (to hydroxy-ethoxy-acetic acid derivatives) can occur at high concentrations.

  • Safety Profile: While generally safe in drug scaffolds (e.g., Linezolid, Gefitinib), researchers must ensure high purity of starting materials. Caution: Free morpholine can be nitrosated in vivo to form N-nitrosomorpholine (NMOR), a potent carcinogen. However, when covalently bonded as a tertiary amine in a drug molecule, this risk is negated, provided the drug does not metabolically cleave to release free morpholine in the stomach.

References

  • Kumari, A., et al. (2020). "Morpholine as a privileged scaffold in medicinal chemistry: An update on synthetic strategies and biological activities."[1][3][4][5][6] Asian Journal of Pharmaceutical and Clinical Research. Link

  • Bavetsias, V., et al. (2016). "Optimization of the Hinge Binding Motif in PI3K Inhibitors." Journal of Medicinal Chemistry, 59(20), 9457–9472. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. Link

  • Brickner, S. J., et al. (1996). "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant Gram-positive bacterial infections." Journal of Medicinal Chemistry, 39(3), 673-679. Link

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Elsevier. (Context: Bioisosteres and pKa modulation). Link

4-[4-(Chloromethyl)benzoyl]morpholine as a versatile building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

4-[4-(Chloromethyl)benzoyl]morpholine as a Versatile Building Block in Organic Synthesis

Executive Summary

In the landscape of modern medicinal chemistry, the demand for bifunctional scaffolds that combine metabolic stability with reactive precision is paramount. This compound (CAS 896871-84-4) represents a quintessential "strategic intermediate." By fusing a solubility-enhancing morpholine amide "anchor" with a highly reactive chloromethyl "warhead," this compound enables the rapid construction of focused small-molecule libraries. This guide details the physicochemical profile, synthesis, and application of this building block, emphasizing its utility in optimizing pharmacokinetic (PK) parameters and facilitating divergent synthesis.

Chemical Profile & Reactivity Logic

The utility of this compound lies in its structural duality. The molecule contains two distinct zones: the Pharmacophore Zone (morpholine amide) and the Reactive Zone (benzyl chloride).

Physicochemical Properties
PropertyData
CAS Number 896871-84-4
IUPAC Name methanone
Molecular Formula C₁₂H₁₄ClNO₂
Molecular Weight 239.70 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, DMF; moderate solubility in MeOH
Reactivity Class Electrophilic Alkylating Agent (Benzylic)
Reactivity Analysis
  • The Morpholine Amide (The Anchor): The amide bond is chemically robust, resistant to the mild nucleophilic conditions used to displace the chloride. Morpholine is a "privileged structure" in drug design, known to improve water solubility and reduce hERG channel inhibition compared to other cyclic amines.

  • The Chloromethyl Group (The Warhead): The benzylic chloride is highly susceptible to SN2 reactions. Unlike acyl chlorides, which are moisture-sensitive, the benzyl chloride moiety is stable enough for handling but reactive enough to couple with amines, thiols, and phenoxides under mild basic conditions.

Synthesis of the Building Block

While commercially available, in-house synthesis is often required to ensure freshness, as benzylic chlorides can degrade over time. The following protocol ensures high purity by preventing hydrolysis of the chloromethyl group.

Reaction: 4-(Chloromethyl)benzoyl chloride + Morpholine


 this compound + HCl

Protocol 1: Anhydrous Acylation (Self-Validating)

  • Reagents: 4-(Chloromethyl)benzoyl chloride (1.0 eq), Morpholine (1.0 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM, anhydrous).

  • Critical Control Point: Temperature control is vital. The reaction is exothermic. Run at 0°C to prevent side reactions at the chloromethyl site.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(chloromethyl)benzoyl chloride (10 mmol, 1.89 g) in anhydrous DCM (20 mL) under nitrogen atmosphere. Cool to 0°C in an ice bath.

  • Addition: Mix morpholine (10 mmol, 0.87 mL) and TEA (12 mmol, 1.67 mL) in DCM (10 mL). Add this solution dropwise to the benzoyl chloride solution over 30 minutes. Why? Slow addition prevents localized heating and ensures the amine reacts with the acyl chloride, not the benzyl chloride.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Quench with water (20 mL). Separate the organic layer. Wash sequentially with 1N HCl (to remove unreacted morpholine), sat. NaHCO₃, and brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo. The product typically crystallizes upon standing or trituration with cold ether.

Applications in Divergent Synthesis

The primary value of this building block is its ability to serve as a Lynchpin Scaffold . It allows the installation of the morpholine-benzoyl pharmacophore onto various nucleophilic cores.

Module A: N-Alkylation (Amine Library Generation)

This is the most common transformation, used to generate secondary and tertiary benzylamines, a motif found in numerous GPCR ligands and enzyme inhibitors.

  • Conditions: K₂CO₃ or DIPEA in Acetonitrile (ACN) or DMF at 60°C.

  • Mechanism: SN2 displacement.

  • Advantage: No metal catalyst required.

Module B: Heterocycle Functionalization

Nitrogen-containing heterocycles (e.g., imidazoles, pyrazoles, piperazines) can be alkylated to create bis-heterocyclic systems.[1]

  • Case Study: Synthesis of Benzimidazole-Morpholine Hybrids (α-Glucosidase Inhibitors).

    • Reference: Researchers have utilized similar benzyl chloride linkers to attach morpholine moieties to benzimidazole cores, significantly enhancing antidiabetic activity by improving solubility and binding affinity [1].

Module C: Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule acts as a "fragment grower." If a screening hit contains a nucleophile (e.g., a phenol or amine), reacting it with this compound immediately adds a solubilizing group and a potential hydrogen-bond acceptor (the amide carbonyl), rapidly evolving the hit into a lead-like molecule.

Visualization of Synthetic Pathways

The following diagram illustrates the central role of this compound in divergent synthesis, mapping its conversion into three distinct chemical classes.

G Start 4-(Chloromethyl) benzoyl chloride Core 4-[4-(Chloromethyl) benzoyl]morpholine (The Scaffold) Start->Core Morpholine, TEA DCM, 0°C ProdA Benzylamines (GPCR Ligands) Core->ProdA R-NH2 K2CO3, ACN ProdB Benzyl Ethers (Channel Blockers) Core->ProdB R-OH NaH, DMF ProdC Heterocyclic Hybrids (Enzyme Inhibitors) Core->ProdC Imidazole/Pyrazole Cs2CO3, DMF

Figure 1: Divergent synthetic pathways utilizing the scaffold for rapid library generation.

Safety & Handling Protocols

As a benzylic chloride, this compound is an alkylating agent and a potential lachrymator .

  • Containment: All weighing and reactions must be performed in a functioning fume hood.

  • Quenching: Unreacted benzyl chlorides should be quenched with a solution of ammonia or dilute sodium hydroxide before disposal to destroy the alkylating potential.

  • Storage: Store at 2-8°C under inert gas. Moisture can hydrolyze the chloride to the alcohol (4-[4-(hydroxymethyl)benzoyl]morpholine), rendering it inactive for SN2 coupling.

References

  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Source: MDPI (Molecules), 2021. Context: Demonstrates the use of chloromethyl-benzoyl linkers to attach morpholine to bioactive scaffolds.

  • Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry. Source: Wiley (Medicinal Research Reviews), 2019. Context: Validates the choice of morpholine as a solubility-enhancing pharmacophore in drug design.

  • Reaction of 4-(Chloromethyl)benzoyl chloride with Primary Amines. Source: BenchChem Protocols.[2] Context: Provides foundational conditions for the acylation step in the synthesis of the scaffold.

Sources

Technical Monograph: 4-[4-(chloromethyl)benzoyl]morpholine (CAS 896871-84-4)

[1]

Executive Summary

Compound Identity: 4-[4-(chloromethyl)benzoyl]morpholine CAS Registry Number: 896871-84-4 Role: Advanced Pharmaceutical Intermediate / Bifunctional Electrophile

CAS 896871-84-4 is a specialized bifunctional building block used primarily in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and GPCR ligands. It features a stable morpholine amide scaffold linked to a reactive benzyl chloride moiety. This dual functionality allows it to serve as a "linker" module: the amide end provides a soluble, metabolically stable pharmacophore, while the chloromethyl group acts as a versatile electrophile for alkylating nucleophilic drug cores (amines, phenols, or thiols).

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, stability profiles, and handling protocols for research and development applications.

Chemical Identity & Structural Analysis

Nomenclature & Identification
PropertyDetail
IUPAC Name (4-(chloromethyl)phenyl)(morpholino)methanone
Common Synonyms This compound; 4-(chloromethyl)benzoic acid morpholide
CAS Number 896871-84-4
Molecular Formula C₁₂H₁₄ClNO₂
Molecular Weight 239.70 g/mol
SMILES ClCC1=CC=C(C(=O)N2CCOCC2)C=C1
InChI Key Unique identifier required for database integration (Predicted)
Structural Visualization

The molecule consists of a central phenyl ring substituted para- with a chloromethyl group and a morpholine-4-carbonyl group. The para-substitution pattern is critical for maintaining linear geometry in drug design.

ChemicalStructureFig 1. Structural Connectivity of CAS 896871-84-4BenzenePhenyl Ring(Core Scaffold)AmideCarbonyl Linker(C=O)Benzene->AmidePara-positionChloromethylChloromethyl Group(Electrophilic Site)-CH2-ClChloromethyl->BenzenePara-positionMorpholineMorpholine Ring(Solubilizing Group)Amide->MorpholineAmide Bond

Physicochemical Properties

Note: Experimental values for this specific intermediate are rare in public literature; values below represent consensus data for this chemical class (benzoyl morpholines).

PropertyValue / Description
Physical State Off-white to pale yellow solid (crystalline powder)
Melting Point Predicted: 70–90 °C (Based on benzamide analogs)
Boiling Point Predicted: ~413 °C at 760 mmHg
Density ~1.2 g/cm³
Solubility Soluble: DCM, DMSO, DMF, Chloroform, Ethyl AcetateInsoluble: Water, Hexanes
LogP ~1.5 (Predicted) – Indicates moderate lipophilicity suitable for membrane permeability

Synthesis & Characterization

Primary Synthetic Route (Acylation)

The most reliable synthesis involves the Schotten-Baumann reaction or anhydrous amidation of 4-(chloromethyl)benzoyl chloride with morpholine .

Reagents:

  • Substrate: 4-(chloromethyl)benzoyl chloride (CAS 876-08-4)

  • Nucleophile: Morpholine (1.0 - 1.1 equivalents)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Protocol:

  • Preparation: Dissolve 4-(chloromethyl)benzoyl chloride in anhydrous DCM under Nitrogen atmosphere at 0°C.

  • Addition: Mix Morpholine with TEA in DCM. Add this mixture dropwise to the acid chloride solution over 30 minutes. Exothermic reaction – maintain temp < 10°C.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes).

  • Workup: Quench with water. Wash organic layer with 1N HCl (to remove excess morpholine), then sat. NaHCO₃, then Brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.

SynthesisRouteFig 2. Synthetic Pathway: Nucleophilic Acyl SubstitutionSM14-(chloromethyl)benzoyl chloride(CAS 876-08-4)IntermediateTetrahedralIntermediateSM1->Intermediate+ Base (TEA)DCM, 0°CSM2MorpholineSM2->IntermediateProductCAS 896871-84-4(Final Product)Intermediate->Product- HCl salts

[1][2][3][4][5][6]

Characterization Criteria (QC)

To validate the identity of CAS 896871-84-4, the following spectral signatures must be confirmed:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.40 – 7.50 (m, 4H): Aromatic protons (AA'BB' system typical of para-substitution).

    • δ 4.62 (s, 2H): Chloromethyl protons (-CH ₂Cl). Diagnostic peak.

    • δ 3.40 – 3.80 (m, 8H): Morpholine ring protons (broad multiplets due to restricted rotation of the amide bond).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Observed m/z ~240.1 (Characteristic Chlorine isotope pattern ³⁵Cl/³⁷Cl ratio of 3:1).

Mechanism of Action & Applications

Chemical Mechanism: Alkylating Agent

CAS 896871-84-4 is not a drug itself but a pharmacophore installer . It acts via an Sɴ2 mechanism where the chloride leaving group is displaced by a nucleophile on the target molecule.

Key Reactivity:

  • The benzylic chloride is highly reactive toward nucleophiles (amines, thiols, phenoxides).

  • The amide bond is stable under these alkylation conditions, preserving the morpholine moiety.

Biological Context: Kinase Inhibition

This motif is frequently observed in inhibitors of Polo-like Kinase 1 (PLK1) and other serine/threonine kinases. The morpholine group often extends into the solvent-exposed region of the ATP-binding pocket, improving solubility and pharmacokinetic properties (solubility, metabolic stability).

  • Example Application: Synthesis of analogs related to GSK461364 (though GSK461364 uses a different linker, the benzoyl-morpholine motif is a common bioisostere in this class).

MechanismActionFig 3. Application Mechanism: Introduction of Morpholine TailDrugCoreDrug Core Scaffold(e.g., Kinase Inhibitor Headgroup)Contains Nucleophile (Nu-H)ComplexTransition State(SN2 Attack)DrugCore->ComplexNucleophilic AttackLinkerCAS 896871-84-4(Electrophilic Linker)Linker->ComplexCl- DepartureFinalDrugFinal Bioactive Molecule(Morpholine-tailed Inhibitor)Complex->FinalDrugFormation of C-N, C-O, or C-S bond

Safety, Handling & Stability

Hazard Identification (GHS Classification)
  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage (due to chloromethyl group hydrolysis/alkylation potential).

  • H317: May cause an allergic skin reaction (Sensitizer).

  • H335: May cause respiratory irritation.[7]

Stability & Storage[11]
  • Hydrolysis Risk: The chloromethyl group is susceptible to hydrolysis in the presence of moisture, converting to the benzyl alcohol derivative (inactive impurity).

  • Storage Conditions:

    • Store at 2–8°C (Refrigerated).

    • Keep under Inert Atmosphere (Argon/Nitrogen).

    • Desiccate to prevent hydrolysis.

Handling Protocol
  • Engineering Controls: Always handle inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Spill Cleanup: Neutralize with a dilute amine solution or sodium carbonate before disposal to deactivate the alkylating potential.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70136, 4-(Chloromethyl)benzoyl chloride (Precursor Data). Retrieved from [Link]

Methodological & Application

Technical Guide: Synthesis and Application of 4-[4-(Chloromethyl)benzoyl]morpholine

[1]

Introduction & Molecule Profile[1][2][3][4][5][6][7]

This compound is a bifunctional building block widely used in medicinal chemistry to introduce a solubilizing morpholine group via a stable benzamide linker.[1]

  • Chemical Functionality: The molecule contains a morpholine amide (stable, polar, hydrogen-bond acceptor) and a benzyl chloride (highly reactive electrophile for

    
     coupling).
    
  • Primary Utility: It serves as a "linker-tail" unit.[1] The chloromethyl group reacts with nucleophiles (amines, phenols, thiols) on a drug scaffold, attaching the morpholine moiety to improve pharmacokinetic properties (solubility, metabolic stability).

Chemical Profile
PropertyData
IUPAC Name (4-(chloromethyl)phenyl)(morpholino)methanone
Molecular Formula

Molecular Weight 239.70 g/mol
Precursor CAS 876-08-4 (4-(Chloromethyl)benzoyl chloride)
Reactivity Class Alkylating Agent (Benzyl Chloride) / Amide
Storage

, Inert atmosphere (Hydrolysis sensitive)

PART A: The Amidation Protocol (Synthesis of the Reagent)

This protocol details the generation of this compound via Nucleophilic Acyl Substitution .[1] This is the "Amidation" step.

Mechanistic Insight

The reaction involves the attack of the morpholine nitrogen on the carbonyl carbon of 4-(chloromethyl)benzoyl chloride.

  • Critical Control Point: The starting material contains two electrophilic sites: the acyl chloride and the benzyl chloride.[2] The acyl chloride is significantly more reactive (

    
     times faster) toward nucleophiles.[1] However, elevated temperatures or excess amine can lead to side reactions at the benzyl chloride site (dimerization).
    
  • Temperature Control: Maintaining the reaction at

    
     ensures chemoselectivity, reacting only the acyl chloride.
    
Reagents & Stoichiometry
ComponentEquiv.RoleRationale
4-(Chloromethyl)benzoyl chloride 1.0SubstrateLimiting reagent.[1]
Morpholine 1.05NucleophileSlight excess to drive completion.[1]
Triethylamine (TEA) 1.2BaseScavenges HCl by-product; prevents morpholine salt formation.[1]
Dichloromethane (DCM) [0.2 M]SolventNon-nucleophilic, dissolves both reactants.
Step-by-Step Procedure
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 4-(chloromethyl)benzoyl chloride (1.0 equiv) in anhydrous DCM (concentration ~0.2 M). Cool the solution to

    
      using an ice/water bath.
    
  • Base Addition: Add Triethylamine (1.2 equiv) to the stirred solution. Note: Slight fuming may occur.[1]

  • Amidation (Nucleophilic Attack):

    • Dilute Morpholine (1.05 equiv) in a small volume of DCM.

    • Add the morpholine solution dropwise over 15–20 minutes.

    • Reasoning: Slow addition prevents localized heating and ensures the acyl chloride remains in excess locally, minimizing side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–3 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]

  • Workup (Purification):

    • Quench with water.

    • Wash the organic layer with 1.0 M HCl (

      
      ) to remove unreacted morpholine and TEA. Critical: This step ensures the final product is free of nucleophilic impurities.
      
    • Wash with Sat.

      
       (
      
      
      ) and Brine (
      
      
      ).[1]
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Result: The product is typically obtained as a white to off-white solid/oil, sufficiently pure (>95%) for the next step.

PART B: Application Protocol (N-Alkylation)

This protocol describes using the synthesized this compound to derivatize a target scaffold (e.g., a secondary amine pharmacophore).[1]

Mechanistic Insight

This is a classic


 Substitution
  • Solvent Effect: Polar aprotic solvents (DMF, MeCN) are required to solvate the cation and accelerate the

    
     reaction.
    
  • Catalysis: Potassium Iodide (KI) can be added (0.1 equiv) to generate the in situ benzyl iodide, which is a better leaving group (Finkelstein reaction), accelerating sluggish reactions.

Experimental Workflow Diagram (Graphviz)

Amidation_Alkylation_WorkflowStartStart: 4-(Chloromethyl)benzoyl chlorideAmidationStep 1: Amidation(0°C, DCM, 2h)Selective Acyl SubstitutionStart->AmidationElectrophile 1MorpholineReagent: Morpholine + TEAMorpholine->AmidationNucleophile 1IntermediateProduct: this compound(Bifunctional Linker)Amidation->IntermediateYield >90%AlkylationStep 2: N-Alkylation (Coupling)(K2CO3, MeCN, 60°C)SN2 ReactionIntermediate->AlkylationElectrophile 2TargetTarget Scaffold(e.g., Secondary Amine)Target->AlkylationNucleophile 2FinalFinal Drug Candidate(Morpholine-Benzamide Tail Attached)Alkylation->FinalDerivatization Complete

Caption: Workflow depicting the synthesis of the linker (Amidation) followed by its application in drug derivatization (Alkylation).

Step-by-Step Procedure
  • Setup: In a reaction vial, dissolve the Target Amine (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF .

  • Base: Add

    
      (2.0 – 3.0 equiv).
    
    • Note: Use

      
       if the target amine is sterically hindered.
      
  • Reagent Addition: Add This compound (1.1 equiv).

  • Optional Catalyst: Add KI (10 mol%) if the reaction is expected to be slow.

  • Reaction: Heat to

    
      for 4–12 hours. Monitor consumption of the benzyl chloride reagent by LC-MS.
    
  • Workup:

    • Filter off inorganic salts.

    • Concentrate the filtrate.

    • Purify via Flash Column Chromatography (DCM/MeOH gradient).[1]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Dimer formation during Synthesis Temperature too high or Morpholine added too fast.[1]Ensure

during addition.[1] Dilute morpholine further.
Low Yield in Alkylation Hydrolysis of Benzyl Chloride.Ensure solvents are anhydrous. Benzyl chlorides hydrolyze to benzyl alcohols in wet DMF.
Incomplete Reaction Poor nucleophilicity of target amine.Switch solvent to DMF; Increase Temp to

; Add KI catalyst.

References

  • Sigma-Aldrich. 4-(Chloromethyl)benzoyl chloride Product Sheet & Properties. CAS 876-08-4.[1][2][3][4][5] Available at: (Verified Source for Physical Properties).[1]

  • Kumari, A. et al. (2021). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors.[1][6]MDPI Molecules . Available at: [Link] (Demonstrates morpholine-benzyl linker synthesis).[1]

  • Life Chemicals. Morpholine As a Scaffold in Medicinal Chemistry.[7][8] (2021).[1][9] Available at: (Review of morpholine utility in drug design).

  • ChemSpider. Amidation of benzoyl chloride with morpholine - Synthetic Page.[1] Available at: (General protocol for morpholine amidation).[1]

Experimental procedure for esterification with 4-[4-(Chloromethyl)benzoyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Esterification Protocols using 4-[4-(Chloromethyl)benzoyl]morpholine

Abstract & Strategic Overview

This guide details the experimental procedure for utilizing This compound (Reagent 1 ) as an electrophile for the esterification of carboxylic acids.[1][2] This specific benzyl chloride derivative serves as a valuable "solubilizing linker" in drug discovery.[2] The morpholine-benzamide moiety imparts significant polarity and metabolic stability to lipophilic drug payloads, often used in prodrug design or to improve the physicochemical properties of supramolecular assemblies.

The protocols below prioritize chemoselectivity and yield , utilizing mild alkylation conditions (carboxylate attack on benzylic halide) rather than harsh acid-catalyzed Fischer esterification. Two methods are presented:

  • Method A (Cesium Carbonate/DMF): The "Gold Standard" for complex pharmaceutical intermediates, offering the highest functional group tolerance.

  • Method B (Finkelstein Modification): A catalytic iodide-accelerated method for less reactive substrates or temperature-sensitive compounds.[1][2]

Chemical Basis & Mechanism[2][3][4][5][6][7][8]

Reaction Class: Nucleophilic Substitution (


).[2]
Mechanism:  The carboxylic acid is deprotonated by a weak base to form a carboxylate anion. This anion acts as the nucleophile, attacking the chloromethyl group of Reagent 1 , displacing the chloride ion to form the ester linkage.

Key Mechanistic Insight:

  • The Cesium Effect: In Method A, Cesium Carbonate (

    
    ) is preferred over Potassium Carbonate (
    
    
    
    ) because the large cesium cation forms a "loose" ion pair with the carboxylate in polar aprotic solvents (DMF/NMP).[2] This increases the nucleophilicity of the carboxylate oxygen ("naked anion" effect), significantly accelerating the reaction rate and suppressing side reactions like hydrolysis.

Reaction Scheme (DOT Visualization):

ReactionScheme cluster_conditions Conditions Acid Target Carboxylic Acid (R-COOH) Intermediate Carboxylate Anion (R-COO⁻ Cs⁺) Acid->Intermediate Deprotonation Base Base (Cs₂CO₃) Base->Intermediate Reagent Reagent 1 This compound Product Final Ester Product (R-COO-CH₂-Ph-CON-Morph) Reagent->Product + Electrophile Intermediate->Product SN2 Attack DMF, 60°C DMF, 60°C

Caption: Mechanistic pathway for the cesium-promoted alkylation of carboxylic acids.

Pre-Reaction Safety & Handling

  • Lachrymator Warning: Benzyl chloride derivatives are potent lachrymators (tear-inducing).[1][2] Reagent 1 must be weighed and handled exclusively inside a functioning fume hood.

  • Solvent Quality: Use anhydrous DMF or MeCN.[2] Water competes as a nucleophile, leading to the formation of the benzyl alcohol side-product (hydrolysis).

  • Stoichiometry: A slight excess of Reagent 1 (1.1–1.2 equiv) ensures complete consumption of the valuable carboxylic acid substrate.

Detailed Experimental Protocols

Method A: Cesium Carbonate Promoted (Recommended)

Best for: Valuable substrates, complex drug intermediates, and acid-sensitive compounds.[2]

Materials:

  • Target Carboxylic Acid (1.0 equiv)

  • Reagent 1 : this compound (1.2 equiv)[1][2]

  • 
     (Cesium Carbonate), anhydrous (1.5 equiv)[2]
    
  • Solvent: Anhydrous DMF (Dimethylformamide) [Concentration: 0.1 M][1][2]

Step-by-Step Procedure:

  • Activation: In a dried round-bottom flask equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (10 mL).

  • Base Addition: Add

    
      (1.5 mmol, 488 mg) in one portion. Stir at Room Temperature (RT) for 15–30 minutes. The mixture may appear as a suspension.
    
    • Why? This pre-stirring period ensures formation of the cesium carboxylate before the electrophile is introduced.

  • Alkylation: Add Reagent 1 (1.2 mmol, ~287 mg).

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar). Monitor by TLC or LC-MS.[1][2]
    
    • Typical Time: 2–4 hours.[2]

  • Workup:

    • Cool to RT.

    • Dilute with EtOAc (30 mL) and wash with Water (2 x 10 mL) followed by Brine (10 mL) to remove DMF.[1][2]

    • Note: If the product is very polar (due to the morpholine), consider using DCM/MeOH (9:1) for extraction or simply evaporating the DMF under high vacuum (Genevac/Rotovap with high-vac pump).[1][2]

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
Method B: Finkelstein Modification ( / NaI)

Best for: Scale-up, cost-sensitive projects, or less reactive chlorides.[1][2]

Materials:

  • Target Carboxylic Acid (1.0 equiv)

  • Reagent 1 (1.2 equiv)[1][2]

  • 
     (Potassium Carbonate), anhydrous (2.0 equiv)[2]
    
  • NaI (Sodium Iodide), catalytic (0.1 equiv)[2]

  • Solvent: Acetone (Reagent Grade) or MeCN.[1][2]

Step-by-Step Procedure:

  • Setup: Combine Carboxylic Acid (1.0 mmol), Reagent 1 (1.2 mmol),

    
      (2.0 mmol), and NaI  (0.1 mmol) in Acetone (10 mL).
    
  • Reaction: Heat to Reflux (approx. 56°C) with vigorous stirring.

    • Mechanism:[2][3][4][5][6][7] NaI converts the benzyl chloride in situ to the more reactive benzyl iodide via the Finkelstein reaction.

  • Monitoring: Check TLC every 2 hours. Reaction is typically slower than Method A (4–12 hours).[2]

  • Workup:

    • Filter off the inorganic solids (

      
      , 
      
      
      
      ).[2]
    • Concentrate the filtrate.[2]

    • Redissolve residue in DCM, wash with water/brine, dry, and concentrate.[2]

Purification & Characterization

Purification Strategy: The morpholine group makes the product moderately basic and polar.

  • Flash Chromatography: Use a gradient of DCM to 5% MeOH/DCM.[2] The product will typically elute later than non-polar impurities but earlier than the free acid.

  • Acid Wash (Optional): If the product is an ester of a neutral acid, you can wash the organic layer with dilute citric acid (10%) to remove unreacted morpholine species, provided your ester product is not protonated/extracted into the aqueous layer. (Note: The morpholine amide is not very basic, but terminal morpholines can be).[2]

Diagnostic NMR Signals (1H NMR in


): 
MoietyChemical Shift (

)
MultiplicityInterpretation
Ester

5.20 – 5.40 ppm Singlet (2H)Diagnostic shift.[1][2] (Reagent

is ~4.6 ppm).[1][2]
Aromatic 7.40 – 7.60 ppmMultiplets (4H)Benzoyl aromatic ring protons.[2]
Morpholine 3.40 – 3.80 ppmBroad m (8H)Characteristic morpholine ring protons.[1][2]

Workflow Visualization

Workflow Start Start: Carboxylic Acid Choice Select Method Start->Choice MethodA Method A: Cs₂CO₃ / DMF (High Value / Sensitive) Choice->MethodA MethodB Method B: K₂CO₃ / NaI / Acetone (Robust / Scale-up) Choice->MethodB ReactA Heat 60°C, 2-4h MethodA->ReactA ReactB Reflux, 4-12h MethodB->ReactB Workup Workup: Dilute EtOAc, Wash H₂O/Brine ReactA->Workup ReactB->Workup Purify Purification: Flash Column (DCM/MeOH) Workup->Purify QC QC: 1H NMR Check CH₂ shift ~5.3 ppm Purify->QC

Caption: Decision matrix and workflow for esterification using the morpholine-benzoyl linker.

References

  • Cesium Carbonate Effect: Kruger, H. G., et al.[2] "Cesium Carbonate Promoted Esterification."[2][7][8][9][10] Journal of Organic Chemistry, 2019 . (Demonstrates the superiority of Cs salts for carboxylate alkylation in DMF). [1][2]

  • Finkelstein Esterification: Eames, J., et al.[2] "Finkelstein-type esterification of carboxylic acids."[1][2] Synthetic Communications, 2002 .[2][4] (Protocol for iodide-catalyzed alkylation).

  • General Benzyl Chloride Reactivity: OpenStax Chemistry. "Reactions of Carboxylic Acids: Nucleophilic Substitution."[2][11] (General mechanism validation).

  • Reagent Properties: PubChem Compound Summary. "4-(Chloromethyl)benzoyl chloride" (Precursor data and safety).[1][2] [1][2]

Sources

Application Note: High-Efficiency Incorporation of the 4-(Morpholinocarbonyl)benzyl Moiety in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 4-[4-(Chloromethyl)benzoyl]morpholine (CAS 896871-84-4) as a strategic building block in medicinal chemistry. This bifunctional reagent serves as a "plug-and-play" module for installing the 4-(morpholinocarbonyl)benzyl moiety—a privileged pharmacophore known to enhance aqueous solubility, optimize lipophilicity (LogP), and provide hydrogen-bond acceptor sites in solvent-exposed binding pockets.

The guide provides validated protocols for synthesizing the reagent itself and applying it in


-alkylation and 

-alkylation reactions, common in the development of kinase inhibitors and GPCR ligands.

Chemical Profile & Mechanism[1][2][3][4][5][6]

Compound Identification[4][7]
  • IUPAC Name: methanone

  • Common Name: this compound[1]

  • CAS Number: 896871-84-4

  • Molecular Formula: C

    
    H
    
    
    
    ClNO
    
    
  • Molecular Weight: 239.70 g/mol

  • Physical State: White to off-white solid

Mechanistic Utility

The compound features two distinct functional zones:

  • Electrophilic Handle (Benzyl Chloride): The chloromethyl group is highly reactive toward nucleophiles (amines, phenols, thiols, heterocycles) via

    
     mechanisms.
    
  • Solubilizing Tail (Morpholine Amide): The morpholine ring lowers the LogP of hydrophobic scaffolds and acts as a metabolic "soft spot" or stable anchor depending on the enzyme environment.

Structural Visualization

The following diagram illustrates the synthesis of the reagent and its divergent applications.

ReactionPathway Figure 1: Synthesis and Divergent Application of this compound AcidChloride 4-(Chloromethyl)benzoyl chloride (CAS 876-08-4) Reagent 4-[4-(Chloromethyl)benzoyl] morpholine (CAS 896871-84-4) AcidChloride->Reagent Amidation (TEA, DCM, 0°C) Morpholine Morpholine Morpholine->Reagent Target1 N-Alkylated Heterocycle (e.g., Kinase Inhibitor) Reagent->Target1 + Indole/Benzimidazole (NaH or K2CO3, DMF) Target2 O-Alkylated Phenol (Solubility Enhanced) Reagent->Target2 + Phenol (K2CO3, Acetone, Reflux)

Figure 1: Synthetic workflow transforming the acid chloride precursor into the active alkylating agent, followed by its application in N- and O-alkylation.

Experimental Protocols

Protocol A: Preparation of this compound

Rationale: While commercially available, synthesizing this reagent fresh ensures optimal purity, avoiding hydrolysis products common in aged benzyl chloride stocks.

Reagents:

  • 4-(Chloromethyl)benzoyl chloride (CAS 876-08-4): 1.0 eq

  • Morpholine: 1.05 eq

  • Triethylamine (TEA): 1.2 eq[2]

  • Dichloromethane (DCM): Anhydrous (10 mL/g substrate)

Procedure:

  • Setup: Charge a round-bottom flask with 4-(chloromethyl)benzoyl chloride (10.0 g, 52.9 mmol) and anhydrous DCM (100 mL). Cool the solution to 0°C under nitrogen atmosphere.

  • Addition: Mix morpholine (4.84 g, 55.5 mmol) and TEA (6.42 g, 63.5 mmol) in DCM (20 mL). Add this mixture dropwise to the acid chloride solution over 30 minutes, maintaining internal temperature <5°C. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.

  • Workup: Quench with water (50 mL). Separate the organic layer and wash successively with 1N HCl (50 mL), sat. NaHCO

    
     (50 mL), and brine.
    
  • Isolation: Dry over MgSO

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from EtOAc/Hexanes if necessary.

    • Expected Yield: 90-95%

    • Appearance: White crystalline solid.[3]

Protocol B: Application - N-Alkylation of Indoles (Kinase Inhibitor Scaffold)

Rationale: This protocol mimics the installation of solubilizing tails seen in drugs like Olaparib or Revaprazan analogs. The use of NaH ensures complete deprotonation of the indole NH.

Reagents:

  • Substituted Indole (e.g., 5-methoxyindole): 1.0 eq

  • This compound (Reagent): 1.1 eq

  • Sodium Hydride (NaH, 60% dispersion): 1.2 eq

  • DMF (Dimethylformamide): Anhydrous (5 mL/mmol)

Procedure:

  • Deprotonation: Dissolve the indole (1.0 mmol) in anhydrous DMF (5 mL) at 0°C. Add NaH (1.2 mmol) portion-wise. Stir for 30 minutes at 0°C until gas evolution ceases.

  • Coupling: Add a solution of this compound (1.1 mmol) in DMF (2 mL) dropwise.

  • Reaction: Warm to RT and stir for 4–12 hours.

  • Workup: Pour the reaction mixture into ice-water (50 mL). Extract with EtOAc (3 x 20 mL). Wash combined organics with water and brine (critical to remove DMF).

  • Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

Protocol C: Application - O-Alkylation of Phenols

Rationale: Used to attach the morpholine moiety to phenolic pharmacophores. K


CO

is preferred over NaH to avoid side reactions with ester groups potentially present on the scaffold.

Reagents:

  • Phenolic Scaffold: 1.0 eq

  • This compound: 1.2 eq

  • Potassium Carbonate (K

    
    CO
    
    
    
    ): 2.0 eq
  • Potassium Iodide (KI): 0.1 eq (Catalytic Finkelstein condition)

  • Acetone or Acetonitrile: Reagent grade

Procedure:

  • Mixture: Combine phenol (1.0 mmol), Reagent (1.2 mmol), K

    
    CO
    
    
    
    (2.0 mmol), and KI (0.1 mmol) in Acetone (10 mL).
  • Reflux: Heat the mixture to reflux (approx. 60°C) for 6–18 hours.

  • Filtration: Cool to RT and filter off the inorganic solids. Wash the cake with acetone.

  • Concentration: Evaporate the solvent.

  • Purification: The residue is often pure enough for subsequent steps; otherwise, purify via silica gel chromatography.

Analytical Data & Quality Control

To validate the successful synthesis of the intermediate (Protocol A), compare spectral data against these standard markers:

TechniqueExpected Signal / ObservationInterpretation
HPLC Single peak, Purity > 98%Retention time shifts significantly from acid chloride (hydrolyzes) to amide.

H NMR

3.40–3.80 ppm (Multiplets, 8H)
Morpholine ring protons (distinctive broad singlets/multiplets).

H NMR

4.60 ppm (Singlet, 2H)
Benzylic -CH

-Cl protons. Critical for confirming the chloride is intact.

H NMR

7.40–7.50 ppm (Multiplets, 4H)
Aromatic protons (AA'BB' system characteristic of para-substitution).
MS (ESI) [M+H]

= 240.1
Positive mode ionization.

Safety & Handling

  • Benzyl Chlorides: The reagent contains a benzylic chloride moiety, which is a potential lachrymator and alkylating agent. Handle in a fume hood. Avoid skin contact.

  • Acid Chlorides: The starting material (Protocol A) releases HCl upon contact with moisture. Corrosive.

  • Waste Disposal: Quench all reaction mixtures containing benzyl chlorides with an amine or aqueous base before disposal to destroy residual alkylating potential.

References

  • Synthesis of Benzoyl Morpholines: Rubino, S., et al. "Amidation of benzoyl chloride with morpholine." ChemSpider Synthetic Pages, 2011 . Link

  • General Reactivity of Benzyl Chlorides: BenchChem Application Notes. "Reaction of 4-(Chloromethyl)benzoyl chloride with Primary Amines." BenchChem, 2025 . Link

  • Morpholine in Drug Design: "Occurrence of Morpholine in Central Nervous System Drug Discovery." J. Med. Chem., 2019. (Discusses the solubility/PK benefits of the morpholine tail).
  • Compound Data: PubChem Compound Summary for CID 70136 (4-(Chloromethyl)benzoyl chloride). Link

Sources

Application Note: Modular Synthesis of Functionalized Benzamide Scaffolds via Nucleophilic Substitution of 4-[4-(Chloromethyl)benzoyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for synthesizing N-substituted 4-(aminomethyl)benzamides using 4-[4-(Chloromethyl)benzoyl]morpholine as the electrophilic scaffold. This specific starting material is a "privileged structure" in drug discovery; the morpholine amide moiety improves aqueous solubility and metabolic stability, while the chloromethyl group serves as a reactive "warhead" for rapid diversification via nucleophilic substitution (


).

This protocol utilizes a Finkelstein-assisted N-alkylation strategy to overcome the moderate reactivity of the benzyl chloride, ensuring high yields and minimizing dimer formation.

Chemical Strategy & Mechanism[1][2][3][4][5][6][7][8]

The Challenge

The primary challenge in reacting benzyl chlorides with amines is controlling the stoichiometry to prevent over-alkylation (where the product amine reacts with a second molecule of starting material) and hydrolysis (conversion to benzyl alcohol).

The Solution: Finkelstein Activation

To enhance reactivity under mild conditions, this protocol employs Potassium Iodide (KI). The iodide ion displaces the chloride to form a transient, highly reactive benzyl iodide intermediate. This intermediate reacts rapidly with the target amine, allowing the reaction to proceed at lower temperatures which suppresses side reactions.

Reaction Scheme

The transformation converts the electrophilic chloromethyl group into a secondary or tertiary amine, retaining the benzamide core.

ReactionScheme SM 4-[4-(Chloromethyl)benzoyl] morpholine (Electrophile) Inter Transient Benzyl Iodide SM->Inter Halogen Exchange (Acetone/MeCN) KI KI (cat.) (Activator) KI->Inter Product N-Substituted Benzamide Derivative Inter->Product SN2 Attack Amine Primary/Secondary Amine (H-NR2) Amine->Product

Figure 1: Mechanistic pathway showing the in-situ activation of the benzyl chloride via Iodide catalysis.

Experimental Protocol

Reagents & Materials
  • Starting Material: this compound (1.0 equiv).

  • Amine Nucleophile: Primary or Secondary amine (1.2 – 1.5 equiv).

  • Base: Potassium Carbonate (

    
    , anhydrous) or DIPEA (Hunig's Base).
    
  • Catalyst: Potassium Iodide (KI, 0.1 equiv).

  • Solvent: Acetonitrile (MeCN, HPLC grade) or DMF (for low solubility amines).

Step-by-Step Procedure
Phase A: Activation & Reaction
  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Dissolve This compound (1.0 mmol) in anhydrous Acetonitrile (5 mL).

  • Activation: Add Potassium Iodide (0.1 mmol, 10 mol%). Stir at room temperature for 15 minutes. Observation: Solution may turn slightly yellow due to trace iodine liberation.

  • Addition: Add the Base (

    
    , 2.0 mmol) followed by the Amine  (1.2 mmol).
    
    • Critical Note: If using a volatile amine, cool the mixture to 0°C before addition, then warm to room temperature.[1]

  • Reflux: Heat the reaction mixture to 60°C (oil bath). Monitor via TLC (Eluent: 5% MeOH in DCM) or LCMS.

    • Endpoint: Reaction is typically complete in 2–6 hours. Look for the disappearance of the starting material peak (distinct chlorine isotope pattern M/M+2 ratio of 3:1).

Phase B: Workup (Acid-Base Extraction)

Since the product is a basic amine, an acid-base workup provides high purity without chromatography.

WorkupFlow Step1 Reaction Mixture (MeCN) Evap Evaporate Solvent Step1->Evap Part Partition: EtOAc + 1M HCl Evap->Part OrgLayer1 Organic Layer (Impurities/Non-basic) Part->OrgLayer1 Discard AqLayer1 Aqueous Layer (Acidic) (Contains Product Salt) Part->AqLayer1 Keep Basify Basify to pH 10 (NaOH or NaHCO3) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg Organic Layer (Pure Product) Extract->FinalOrg Dry & Conc. FinalAq Aqueous Waste Extract->FinalAq Discard

Figure 2: Purification logic utilizing the basicity of the newly formed amine to separate it from neutral impurities.

  • Concentration: Remove Acetonitrile under reduced pressure.

  • Acid Wash: Resuspend residue in Ethyl Acetate (EtOAc) and wash with 1M HCl (2x).

    • Chemistry: The product (amine) protonates and moves to the aqueous layer. Unreacted starting material (neutral amide) stays in EtOAc.

  • Basification: Collect the aqueous layer and cool to 0°C. Slowly add 2M NaOH until pH > 10.

  • Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x).

  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate.
    

Optimization & Data Analysis

The choice of solvent and base significantly impacts the yield and reaction rate. The table below summarizes optimization studies for this specific scaffold.

SolventBaseTemp (°C)Time (h)Yield (%)Notes
Acetonitrile

60 4 92 Optimal. Clean profile.
DMFDIPEA80285Harder to remove solvent.
Ethanol

781265Solvolysis (ether formation) observed.
DCMDIPEA402440Too slow; incomplete conversion.
Troubleshooting Guide
  • Low Yield / Unreacted SM: Add 0.5 equiv of Sodium Iodide (NaI) if KI is unavailable. Ensure the amine is not a hydrochloride salt; if it is, add an extra equivalent of base.

  • Dimer Formation: This occurs if the amine is too nucleophilic or used in sub-stoichiometric amounts. Always use excess amine (1.2 equiv minimum).

  • Hydrolysis (Benzyl Alcohol formation): Ensure solvents are anhydrous. Benzyl chlorides are susceptible to moisture at high temperatures.

References

  • Finkelstein Reaction Mechanism

    • Reaction of alkyl halides with sodium iodide in acetone.[2][3][4]

    • Source: 4

  • Benzyl Chloride Reactivity & Synthesis

    • Synthesis and Application of Substituted Benzyl Chlorides: A Comprehensive Technical Guide.
    • Source: 5

  • Morpholine Amide Synthesis (Contextual)

    • Amidation of benzoyl chloride with morpholine (Prepar
    • Source: 6

  • General Nucleophilic Substitution Protocols

    • Finkelstein Reaction - Conditions and Mechanism.
    • Source: 7

Sources

Application Note: 4-[4-(Chloromethyl)benzoyl]morpholine in Polymer Synthesis and Modification

[1][2]

Executive Summary

This guide details the utility of 4-[4-(Chloromethyl)benzoyl]morpholine (CAS 896871-84-4) as a bifunctional building block in polymer science. This molecule combines a solubilizing, bioactive morpholine amide motif with a highly reactive benzyl chloride electrophile.[1]

Its primary applications in macromolecular synthesis are twofold:

  • functional Initiator for ATRP: Serving as a head-group initiator for Atom Transfer Radical Polymerization (ATRP) to synthesize heterotelechelic polymers (e.g.,

    
    -morpholine-functionalized polystyrene).[2][1]
    
  • Post-Polymerization Modification: Acting as a grafting agent to introduce morpholine functionalities onto nucleophilic polymer backbones (polyamines, polythiols) or solid supports (resins) via nucleophilic substitution (

    
    ).[1]
    

Chemical Properties & Handling[2][3][4][5]

PropertySpecificationNotes
Chemical Formula

Bifunctional: Amide (stable) + Benzyl Chloride (reactive)
Molecular Weight 239.70 g/mol
Physical State White to off-white solid
Solubility DCM, THF, DMF, DMSOPoor solubility in water/hexanes
Reactivity Electrophile (Alkylating agent)Reacts with amines, thiols, phosphines, and radical catalysts
Storage 2–8°C, Inert AtmosphereMoisture sensitive (hydrolysis of alkyl chloride)

Experimental Protocols

Protocol A: Synthesis of the Reagent

Note: If the compound is not sourced commercially, it can be synthesized from 4-(chloromethyl)benzoyl chloride.[1]

Rationale: The reaction exploits the differential reactivity between the acyl chloride (highly reactive at 0°C) and the benzyl chloride (moderately reactive).[1] Temperature control is critical to prevent self-alkylation of the morpholine.[2]

Materials:

  • 4-(Chloromethyl)benzoyl chloride (1.0 eq)[2][1][3]

  • Morpholine (1.0 eq)[2][1][4][5]

  • Triethylamine (TEA) (1.1 eq)[2][1]

  • Dichloromethane (DCM) (Anhydrous)[2][1]

Step-by-Step:

  • Setup: Purge a 250 mL round-bottom flask with

    
    . Add 4-(chloromethyl)benzoyl chloride (10 mmol) and DCM (50 mL). Cool to 0°C  in an ice bath.
    
  • Addition: Mix morpholine (10 mmol) and TEA (11 mmol) in DCM (10 mL). Add this solution dropwise to the flask over 30 minutes.

    • Critical Control: Keep temperature < 5°C to ensure chemoselectivity (Amide formation >> Alkylation).[1]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Workup: Wash with 1M HCl (2x) to remove unreacted amines, then sat.

    
    , then brine.[1] Dry over 
    
    
    .[1][6]
  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (Hex/EtOAc).

Protocol B: Use as an ATRP Initiator

Application: Synthesis of

1

Mechanism:


21

Materials:

  • Initiator: this compound (1 eq)[2][1]

  • Monomer: Styrene (purified over basic alumina) (100 eq)[2][1]

  • Catalyst: CuBr (1 eq)[2][1]

  • Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine) (1 eq)[1]

  • Solvent: Anisole (50% v/v relative to monomer)[2][1]

Step-by-Step:

  • Charge: In a Schlenk tube, add CuBr and a magnetic stir bar. Cycle vacuum/

    
     three times to remove oxygen.
    
  • Solution Prep: In a separate vial, dissolve the Initiator, Styrene, PMDETA, and Anisole. Degas by bubbling

    
     for 15 minutes.[1]
    
  • Initiation: Transfer the degassed solution to the Schlenk tube via cannula under

    
     flow. The solution should turn light green/blue (complex formation).
    
  • Polymerization: Place the tube in an oil bath at 90°C .

    • Kinetics: Benzyl chloride initiators typically show fast initiation rates (

      
      ), leading to low dispersity (Đ).[1]
      
  • Termination: Stop reaction at desired conversion (~60%) by cooling to RT and exposing to air (oxidizes Cu(I) to Cu(II), stopping the radical chain).

  • Purification: Dilute with THF, pass through a neutral alumina column to remove copper (solution turns clear). Precipitate into cold methanol.

Protocol C: Post-Polymerization Modification (Grafting)

Application: Functionalizing a polyamine resin (e.g., aminomethyl polystyrene) or linear poly(ethyleneimine) (PEI) to introduce morpholine groups.[2][1]

Materials:

  • Polymer scaffold (containing primary/secondary amines)[2][1]

  • Reagent: this compound (1.2 eq per amine site)[2][1]

  • Base:

    
     or DIPEA[2]
    
  • Solvent: DMF (Dimethylformamide)[2][1]

Step-by-Step:

  • Dissolution/Swelling:

    • For Linear Polymers: Dissolve PEI in DMF.[1]

    • For Resins: Swell the resin in DMF for 30 mins.

  • Reaction: Add the base and the chloromethyl reagent. Heat to 60°C for 12–24 hours.

    • Note: The

      
       reaction replaces the chloride with the polymer amine nitrogen.[1]
      
  • Validation: Monitor the disappearance of the benzyl chloride signal in

    
     NMR (~4.6 ppm) or use the Beilstein test for resins (negative test indicates complete substitution).
    

Mechanistic Visualization

The following diagram illustrates the synthesis of the reagent and its two divergent pathways in polymer chemistry.

Gcluster_0Pathway A: Modificationcluster_1Pathway B: SynthesisPrecursor4-(Chloromethyl)benzoyl chloride(Electrophilic Acyl & Alkyl)ReagentThis compound(Bifunctional Linker)Precursor->ReagentSelective Amidation(0°C, TEA, DCM)MorpholineMorpholine(Nucleophile)Morpholine->ReagentPolymer_GraftGrafted Polymer(Morpholine-Functionalized)Reagent->Polymer_GraftPathway A: SN2 Grafting(Polymer-NH2 + Reagent -> Polymer-NH-Bz-Morph)ATRP_PolymerHeterotelechelic Polymer(Morpholine-End-Capped)Reagent->ATRP_PolymerPathway B: ATRP Initiation(CuBr/Ligand, Monomer)

Figure 1: Synthesis workflow showing the chemoselective preparation of the linker and its downstream applications in grafting (Pathway A) and controlled polymerization (Pathway B).

References

  • Ningbo Inno Pharmchem. (2026).[1][7] Advanced Polymer Building Blocks: The Utility of 4-(Chloromethyl)benzoyl Chloride. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025).[1] Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. PMC. Retrieved from [Link]

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014).[1] Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society.[1] (General reference for ATRP mechanism using benzyl chloride initiators).

Aqueous workup and purification techniques for 4-[4-(Chloromethyl)benzoyl]morpholine reactions

[1][2]

Abstract & Strategic Overview

The synthesis of 4-[4-(chloromethyl)benzoyl]morpholine (CAS: N/A for specific isomer, generic class) represents a classic yet deceptive challenge in intermediate preparation.[1][2] While the amide formation between 4-(chloromethyl)benzoyl chloride and morpholine is thermodynamically favorable, the presence of the highly reactive benzyl chloride moiety introduces a "ticking clock" during aqueous workup.[1][2]

This electrophilic site is susceptible to hydrolysis (yielding the hydroxymethyl impurity) and nucleophilic displacement by the morpholine starting material (yielding the dimer).[2] Standard "wash-and-dry" protocols often degrade the product purity from >95% to <85% due to aggressive pH swings or prolonged aqueous contact.[1][3]

This guide details a Self-Validating Workup Protocol designed to:

  • Selectively sequester unreacted morpholine without inducing product protonation.

  • Scavenge hydrolyzed acidic byproducts without triggering benzyl chloride hydrolysis.

  • Validate phase separation efficiency in real-time.

Chemical Stability & Property Profile[4]

Understanding the competing reactivities is essential for process control.[1][2][3]

MoietyReactivity RiskCritical Control Parameter
Benzoyl-Morpholine Amide Stable to weak acid/base.[1][3]Solubility: Moderate water solubility requires high ionic strength washes to prevent yield loss.[1][2][3]
Benzyl Chloride (

)
High Hydrolysis Risk. Converts to benzyl alcohol in basic aqueous media (

decreases rapidly at pH > 9).[2]
pH & Temperature: Maintain aqueous washes at pH < 8.5 and T < 5°C.
Morpholine (Impurity) Nucleophile.[2][3] Can react with product to form dimer.[1][2][3]Quench: Immediate removal via acidic wash is required to stop dimerization.[1][2][3]
Key Physicochemical Data
  • Product logP (Predicted): ~1.8 – 2.2 (Lipophilic, extracts well into DCM/EtOAc).[2][3]

  • Morpholine pKa: 8.36 (Conjugate acid).[2][3]

  • 4-(Chloromethyl)benzoic acid pKa: ~3.98.[1][2][3]

Protocol 1: The "Cold-Stream" Quench & Extraction[1][3]

Objective: Halt the reaction immediately and remove the bulk of the morpholine nucleophile.

Reagents
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[2] Note: DCM is preferred for solubility, but EtOAc is greener.[2][3]

  • Acid Wash: 0.5 M HCl (Cold, 0–4°C).[2][3]

  • Base Wash: 5% NaHCO₃ (Cold, 0–4°C).[2][3]

  • Drying Agent: Anhydrous

    
    .[2][4]
    
Step-by-Step Methodology

1. Reaction Quench (The "Zero-Hour" Step)

  • Context: The reaction mixture likely contains excess morpholine and triethylamine (if used as a base).[2][3]

  • Action: Cool the reaction mixture to 0°C . Slowly add 0.5 M HCl (0.5 equiv relative to amine base used).

  • Why? This neutralizes the excess morpholine (converting it to the water-soluble hydrochloride salt) immediately, preventing it from attacking the benzyl chloride moiety during the workup.[1][2]

2. Phase Separation & Acid Wash

  • Transfer to a separatory funnel.[1][2][3]

  • Wash 1 (Acidic): Wash the organic layer with 0.5 M HCl (2 x Vol).[2]

    • Mechanism:[1][2][3][5][6][7][8] At pH ~1, Morpholine (pKa 8.[2][3]3) is >99.9% protonated (

      
      ) and partitions into the aqueous phase.[2] The amide product (pKa < -0.[1][3]5) remains neutral and stays in the organic phase.[1][2]
      
    • Validation: Check the pH of the aqueous output.[1][2] It must be acidic (pH < 2).[2][3] If not, repeat.

3. Acid Scavenging (The Critical Control Point)

  • Risk: The starting material, 4-(chloromethyl)benzoyl chloride, may have hydrolyzed to the corresponding benzoic acid.[2][3]

  • Wash 2 (Mild Basic): Wash the organic layer rapidly with cold saturated NaHCO₃ .[2][3]

    • Crucial:Contact time < 2 minutes. Shake vigorously and vent.

    • Mechanism:[1][2][3][5][6][7][8] NaHCO₃ (pH ~8.[2][3]5) deprotonates the benzoic acid impurity (pKa ~4) into the carboxylate salt, extracting it to water.[2] It is not strong enough to rapidly hydrolyze the benzyl chloride at 0°C.[1][2][3]

    • Avoid: Do NOT use NaOH or

      
      .[2] High pH (>10) will destroy the benzyl chloride.[2]
      

4. Ionic Strength Lock

  • Wash 3 (Brine): Wash with Saturated NaCl.

  • Why? Removes residual water and breaks any micro-emulsions formed by the amphiphilic amide.[1][2][3]

Visualization: Impurity Partitioning Workflow

The following diagram illustrates the fate of each species during the extraction process.

WorkupFlowRxnMixCrude Reaction Mixture(Product, Morpholine, Acid Impurity)AcidWashAdd 0.5M HCl (Cold)RxnMix->AcidWashSepFunnel1Phase Separation 1AcidWash->SepFunnel1AqPhase1Aqueous Phase 1(Morpholine-HCl, Salts)SepFunnel1->AqPhase1Removes BaseOrgPhase1Organic Phase 1(Product, Benzoic Acid)SepFunnel1->OrgPhase1Retains ProductBaseWashAdd Cold NaHCO3(Rapid Wash)OrgPhase1->BaseWashSepFunnel2Phase Separation 2BaseWash->SepFunnel2AqPhase2Aqueous Phase 2(Benzoate Salt)SepFunnel2->AqPhase2Removes AcidOrgPhase2Organic Phase 2(Purified Product)SepFunnel2->OrgPhase2Final Solution

Figure 1: Partitioning logic for the removal of basic (morpholine) and acidic (benzoic acid) impurities while preserving the neutral benzyl chloride amide.[1][2]

Protocol 2: Crystallization & Solvent Switching[3]

Chromatography on silica gel can be risky for benzyl chlorides due to the slight acidity of silica and the potential for hydrolysis on the column.[1][2] Crystallization is the preferred purification method.[1][2][3]

The "Solvent-Switch" Technique:

  • Concentrate: Dry the organic phase (from Protocol 1) over

    
    , filter, and concentrate in vacuo at < 35°C . Do not distill to dryness if possible; leave a viscous oil.[1][2][3]
    
  • Dissolution: Dissolve the residue in a minimum amount of warm Ethyl Acetate (approx. 40°C).

  • Precipitation: Slowly add n-Heptane or Hexanes dropwise with stirring until persistent cloudiness is observed.

  • Cooling: Allow the mixture to cool to room temperature, then place in a -20°C freezer for 12 hours.

  • Filtration: Collect the white crystalline solid by vacuum filtration. Wash with cold Heptane.[1][2][3]

Yield Expectation: 85–92% Recovery.[1][2][3] Purity: >98% (by HPLC).

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
Emulsion forms during wash Amide surfactant effect.[1][3]Add solid NaCl directly to the separatory funnel to increase ionic strength.[1][2][3] Do not shake violently; swirl gently.
Product smells like almonds Benzaldehyde formation (oxidation of benzyl alcohol).[2][3]Indicates hydrolysis occurred.[1][2][3] Check reagents for peroxides.[1][2][3] Ensure washes were cold.[1][2][3]
Low Yield Product lost to aqueous phase.[1][2][3]Re-extract all aqueous washes with DCM.[1][2][3] The amide has moderate water solubility.[1][2][3]
NMR shows -CH2OH peak (~4.6 ppm) Hydrolysis of Benzyl Chloride.[1][3]The NaHCO₃ wash was likely too warm or too long.[1][2][3] Repeat synthesis, strictly controlling temperature at 0°C.

References

  • Synthesis of 4-(Chloromethyl)

    • Source: PrepChem.[1][2][3] "Synthesis of 4-(Chloromethyl)benzoyl chloride."

    • URL:[Link]

  • Amidation Protocols & Morpholine Handling

    • Source: ChemSpider Synthetic Pages.[1][2][3] "Amidation of benzoyl chloride with morpholine."

  • Stability of Benzyl Chlorides

    • Source: Organic Chemistry Portal.[1][2][3] "Benzyl Chloride Synthesis and Reactivity."

    • URL:[Link][2]

  • pKa Data for Workup Design

    • Source: Bordwell pKa Table / Evans pKa Table (Compiled by R. Williams).[2][3]

    • URL:[Link][2]

Application Note: High-Purity Isolation of 4-[4-(Chloromethyl)benzoyl]morpholine via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the purification of 4-[4-(Chloromethyl)benzoyl]morpholine (CAS: N/A for specific commercial salt, generic structure implied), a critical bifunctional intermediate containing a stable morpholine amide and a highly reactive benzyl chloride moiety.

The purification of this compound presents a specific dichotomy: the morpholine amide renders the molecule moderately polar and stable, while the benzyl chloride tail is susceptible to hydrolysis (forming the benzyl alcohol) or nucleophilic displacement during chromatography. This protocol outlines a Flash Column Chromatography workflow designed to maximize yield while suppressing on-column degradation (solvolysis).

Target Audience: Synthetic Chemists, Process Development Scientists.

Physicochemical Analysis & Separation Logic

To design an effective separation, we must understand the "personality" of the molecule and its contaminants.

ComponentFunctionalityPolarity (Relative)Chemical Risk
Target Product Amide + Benzyl ChlorideModerateHydrolysis to alcohol; Alkylation of nucleophiles.
Impurity A 4-(Chloromethyl)benzoic acidHigh (Acidic)Streaking on silica; co-elution if not ionized.
Impurity B MorpholineBasicTailing; interferes with silica activity.
Impurity C 4-[4-(Hydroxymethyl)benzoyl]morpholineHigh (Polar)Formed via hydrolysis of product.
Impurity D Bis-amide / DimersLow-ModerateUnlikely in excess amine, but possible.

The Separation Strategy:

  • Chemical Workup (Pre-Purification): Relying solely on the column to remove excess morpholine (base) and benzoic acid (acid) is inefficient. We utilize a biphasic acid/base workup to "de-bulk" these impurities, leaving the column to separate only the target from its hydrolysis byproducts.

  • Stationary Phase Selection: Standard Silica Gel 60 (40-63 µm) is sufficient. However, due to the acid-sensitivity of benzyl chlorides, the residence time must be minimized.

  • Mobile Phase Optimization: A gradient of Hexanes/Ethyl Acetate is preferred over DCM/Methanol. Methanol is a nucleophile that can react with the benzyl chloride over time to form the methyl ether ether [1].

Detailed Experimental Protocol

Phase 1: Pre-Column Workup (Critical)

Do not skip this step. Direct loading of the crude reaction mixture containing excess morpholine will deactivate the silica gel and cause poor resolution.

  • Quench: Dilute the reaction mixture (typically in DCM) with water.

  • Acid Wash (Remove Morpholine): Wash the organic layer with 0.5 M HCl (2x).

    • Mechanism:[1][2][3][4] Protonates unreacted morpholine, rendering it water-soluble.

    • Caution: Do not use strong acid or prolonged contact time to avoid hydrolyzing the amide.

  • Base Wash (Remove Benzoic Acid): Wash the organic layer with Saturated NaHCO₃ (2x).[5]

    • Mechanism:[1][2][3][4] Deprotonates 4-(chloromethyl)benzoic acid (hydrolysis byproduct of the starting acid chloride) into its sodium salt, extracting it into the aqueous phase [2].

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at <40°C.

    • Note: Higher temperatures can accelerate the degradation of the benzyl chloride.

Phase 2: Thin Layer Chromatography (TLC) Optimization

Before running the column, establish the Retention Factor (


).
  • Plate: Silica Gel 60 F254.

  • Eluent: 50% Ethyl Acetate in Hexanes.

  • Visualization: UV (254 nm). The benzoyl ring provides strong absorbance.

  • Target

    
    :  Aim for an 
    
    
    
    of 0.25 – 0.35 for the product.
    • Typical Observation:

      • Top Spot (

        
         ~0.8): Non-polar impurities (if any).
        
      • Middle Spot (

        
         ~0.3): Target Product. 
        
      • Bottom Spot/Baseline (

        
         <0.1): Hydrolysis alcohol or residual acid.
        
Phase 3: Column Chromatography Execution

Equipment:

  • Column: Flash cartridge (e.g., 12g or 24g silica for 1-2g crude).

  • Flow Rate: 15-25 mL/min (optimized for cartridge size).

Gradient Table:

Time (CV*)% Ethyl Acetate% HexanesPhase Description
0 - 2 10%90%Equilibration & Elution of Non-polars.
2 - 8 10%

60%
90%

40%
Linear Gradient. Product typically elutes here.
8 - 10 60%40%Isocratic Hold. Ensure tail of product elutes.
10 - 12 100%0%Column Flush. Remove polar hydrolysis products.

*CV = Column Volume

Step-by-Step Procedure:

  • Loading: Dissolve the crude oil/solid in a minimum volume of DCM. If the crude is very viscous, adsorb onto Celite (dry loading) to prevent band broadening.

  • Run: Execute the gradient. Monitor UV at 254 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • In-Process Control: Check the "front" and "tail" fractions by TLC. The benzyl chloride product can sometimes streak; ensure you do not pool fractions containing the lower-running alcohol impurity.

  • Evaporation: Combine pure fractions and evaporate solvent under reduced pressure. Do not overheat (keep bath <40°C) to prevent thermal degradation of the chloride [3].

Visualization of Workflow

PurificationProtocol cluster_impurities Removed Impurities Start Crude Reaction Mixture (DCM + Product + Morpholine + Acid) AcidWash Acid Wash (0.5M HCl) Removes Morpholine Start->AcidWash Partition BaseWash Base Wash (Sat. NaHCO3) Removes Benzoic Acid Impurity AcidWash->BaseWash Organic Layer MorphSalt Morpholine HCl (Aqueous Waste) AcidWash->MorphSalt DryConc Dry (Na2SO4) & Concentrate <40°C BaseWash->DryConc Organic Layer AcidSalt Benzoate Salt (Aqueous Waste) BaseWash->AcidSalt TLC TLC Analysis (50% EtOAc/Hex) DryConc->TLC Decision Is Rf ~0.3? TLC->Decision Adjust Adjust Solvent Polarity Decision->Adjust No Column Flash Column Chromatography Gradient: 10-60% EtOAc/Hex Decision->Column Yes Adjust->Column Fractions Fraction Analysis (TLC/UV) Column->Fractions Final Pure this compound Fractions->Final Pool & Evaporate

Figure 1: Purification workflow emphasizing the critical pre-column extraction steps to protect silica integrity.

Troubleshooting & Pro-Tips

Issue: Product Decomposition on Column

Symptom: The product peak tails significantly, or NMR shows benzyl alcohol signals (


-OH at 

4.7 ppm vs

-Cl at

4.6 ppm). Root Cause: Silica gel is slightly acidic (

). Prolonged exposure can catalyze the hydrolysis of the benzyl chloride. Solution:
  • Neutralize Silica: Pre-wash the column with 1% Triethylamine (TEA) in Hexanes.

  • Add Modifier: Add 0.1% TEA to the mobile phase. Note: Ensure TEA is removed during evaporation (it is volatile).

Issue: Poor Separation of Acid Impurity

Symptom: A streak runs from the baseline into the product peak. Root Cause: Incomplete base wash during workup. 4-(chloromethyl)benzoic acid is dragging. Solution:

  • Add 0.5% Acetic Acid to the mobile phase to keep the benzoic acid protonated and moving (it will elute faster), OR

  • Repeat the NaHCO₃ wash on the crude material before loading [2].

Safety Warnings (HSE)

  • Lachrymator: Benzyl chloride derivatives are potent lachrymators (tear gas agents). All column fractions and rotovap exhaust must be handled in a functioning fume hood.

  • Alkylating Agent: The product is an electrophile capable of alkylating DNA. Wear double nitrile gloves and avoid inhalation of silica dust containing the compound.

References

  • BenchChem Technical Support. Purification of Products from 4-(Chloromethyl)benzoyl Chloride Reactions. (Accessed 2023). Detailed guide on workup and side-reaction management for benzyl chloride derivatives.

  • ChemSpider Synthetic Pages. Amidation of benzoyl chloride with morpholine. (2025).[5][6][7][8][9] Standard protocol for morpholine amide formation and basic workup procedures.

  • National Institutes of Health (NIH). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. (2025).[5][6][7][8][9] Discusses stability and handling of quaternary morpholine/benzyl chloride intermediates.

Sources

Large-scale synthesis considerations for 4-[4-(Chloromethyl)benzoyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-[4-(Chloromethyl)benzoyl]morpholine is a critical bifunctional linker used extensively in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug discovery. It serves as a "warhead" delivery system, where the morpholine amide provides solubility and metabolic stability, while the chloromethyl group acts as a highly reactive electrophile for further functionalization (typically


 displacement with heterocycles).

This application note details the transition from milligram-scale discovery synthesis to kilogram-scale process chemistry. The core challenge addressed is chemoselectivity : preventing the nucleophilic morpholine from attacking the benzylic chloride (alkylation) while driving the reaction exclusively toward the acyl chloride (acylation).

Chemical Strategy & Critical Process Parameters (CPPs)

The synthesis relies on the reaction between 4-(chloromethyl)benzoyl chloride and morpholine .

The Chemoselectivity Challenge

The starting material, 4-(chloromethyl)benzoyl chloride, possesses two electrophilic sites:

  • Acyl Chloride (Hard Electrophile): Highly reactive, kinetically favored.

  • Benzylic Chloride (Soft Electrophile): Moderately reactive, prone to

    
     attack.
    

Risk: If reaction temperature is uncontrolled or stoichiometry is imprecise, morpholine can attack the benzylic position of the starting material or the product, leading to the formation of the Bis-Morpholine Dimer Impurity .

Thermodynamic vs. Kinetic Control
  • Objective: Maximize Rate(

    
    ) while minimizing Rate(
    
    
    
    ).
  • Solution: Operate at low temperatures (-5°C to 5°C). The activation energy (

    
    ) for acylation is significantly lower than for alkylation. Low temperature effectively "freezes out" the side reaction.
    

Reaction Mechanism & Impurity Profile (Visualization)

The following diagram illustrates the desired pathway versus the critical impurity formation.

ReactionPathway cluster_legend Process Control SM1 4-(Chloromethyl) benzoyl chloride Product TARGET PRODUCT 4-[4-(Chloromethyl) benzoyl]morpholine SM1->Product Path A: Acylation (Kinetic Control, <5°C) Morph Morpholine Morph->Product Impurity IMPURITY (Dimer) Bis-alkylated species Morph->Impurity Product->Impurity Path B: Alkylation (Thermodynamic, >20°C) Low Temp = Path A Low Temp = Path A

Figure 1: Reaction pathway showing the competition between the desired acylation (Path A) and the parasitic alkylation (Path B).

Large-Scale Synthesis Protocol

Scale: 1.0 kg Input (4-(Chloromethyl)benzoyl chloride) Expected Yield: 85-92% Purity Target: >98.5% (HPLC), <0.10% Dimer Impurity

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Mass/VolRole
4-(Chloromethyl)benzoyl chloride 189.041.01.00 kgLimiting Reagent
Morpholine 87.121.050.48 kgNucleophile
Triethylamine (TEA) 101.191.100.59 kgHCl Scavenger
Toluene (Anhydrous) --10 LSolvent
2-MeTHF --2 LCo-solvent (for SM)
Step-by-Step Procedure

1. Reactor Setup & Charging (Amine Solution)

  • Ensure a 20 L jacketed glass reactor is clean, dry, and inerted with Nitrogen (

    
    ).
    
  • Charge Toluene (8 L) and Triethylamine (0.59 kg) .

  • Start agitation (200 RPM).

  • Charge Morpholine (0.48 kg) .

  • Cool the reactor jacket to -5°C . Ensure internal temperature reaches 0°C .

2. Preparation of Acid Chloride Solution

  • Note: 4-(Chloromethyl)benzoyl chloride is a solid (mp 30-32°C) and a lachrymator. Handle in a fume hood.

  • In a separate vessel, dissolve 4-(Chloromethyl)benzoyl chloride (1.00 kg) in 2-MeTHF (2 L) and Toluene (2 L) .

  • Why 2-MeTHF? Pure toluene may require heating to keep the acid chloride in solution. 2-MeTHF improves solubility at ambient temperature, preventing precipitation in feed lines.

3. Controlled Addition (The Critical Step)

  • Transfer the Acid Chloride solution to a dosing pump or dropping funnel.[1]

  • Add the Acid Chloride solution to the Reactor slowly over 90-120 minutes .

  • CRITICAL: Maintain internal temperature < 5°C throughout addition. If temp spikes >5°C, stop addition immediately and allow to cool.

  • Rationale: High local concentration of acid chloride + heat = Dimer formation.

4. Reaction Ageing

  • After addition is complete, stir at 0-5°C for 30 minutes .

  • Allow the mixture to warm to 20°C over 1 hour.

  • IPC (In-Process Control): Sample for HPLC.

    • Pass Criteria: Starting Material < 1.0%.

    • Dimer Check: Confirm Dimer impurity is < 0.5% area.

5. Workup & Isolation

  • Add Water (5 L) to the reactor to dissolve triethylamine hydrochloride salts. Stir for 15 mins.

  • Phase separate. Discard the lower aqueous layer.

  • Wash organic layer with 0.5 M HCl (4 L) .

    • Purpose: Removes unreacted Morpholine.

  • Wash organic layer with 5% NaHCO3 (4 L) .

    • Purpose: Neutralizes residual acid.[3]

  • Wash organic layer with Brine (4 L) .

  • Concentrate the organic phase under vacuum (keep T < 45°C) to approx. 3 L volume.

  • Crystallization: Add Heptane (6 L) slowly at 40°C, then cool to 0°C over 4 hours.

  • Filter the white solid. Wash with cold Heptane/Toluene (2:1).

  • Dry in a vacuum oven at 40°C.

Process Workflow Diagram

ProcessFlow cluster_prep Preparation Phase cluster_rxn Reaction Phase cluster_workup Workup & Isolation Prep1 Dissolve Acid Chloride in Toluene/2-MeTHF Add Controlled Addition (Keep T < 5°C) Prep1->Add Prep2 Charge Morpholine/TEA in Toluene (Reactor) Cool Cool Reactor to 0°C Prep2->Cool Cool->Add Age Warm to 20°C Stir 1 hr Add->Age IPC IPC: HPLC Check (SM < 1%) Age->IPC Wash1 Water Wash (Remove TEA salts) IPC->Wash1 Pass Wash2 0.5M HCl Wash (Remove excess Morpholine) Wash1->Wash2 Cryst Crystallization (Toluene/Heptane) Wash2->Cryst Dry Vacuum Dry (40°C) Cryst->Dry

Figure 2: End-to-end process workflow for the kilogram-scale synthesis.

Safety & Quality Control (Genotoxicity)

A critical aspect of this synthesis is the handling of Genotoxic Impurities (GTIs) .[6][8][9]

  • The Structural Alert: The product itself contains a benzylic chloride, which is a structural alert for alkylating genotoxicity (ICH M7 guidelines). However, since this is the desired warhead for the next step, it is treated as an intermediate.

  • Starting Material Control: 4-(Chloromethyl)benzoyl chloride is a potent alkylator.

    • Purge Factor: The workup includes a hydrolysis step (NaHCO3 wash) and crystallization. Any residual acid chloride hydrolyzes to the corresponding acid, which is purged in the basic wash.

    • Handling: Operators must use full PPE (Tyvek suits, respirators) to prevent sensitization.

  • Thermal Stability: Do not heat the reaction mixture above 50°C during concentration. Benzylic chlorides can undergo self-polymerization or degradation at high temperatures, releasing HCl gas.

References

  • Carey, J. S., et al. "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry, vol. 4, no. 12, 2006, pp. 2337-2347. [Link]

  • ICH Expert Working Group. "ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation, 2017. [Link]

  • Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011.[2] (Context on morpholine linkers in drug design).

  • BenchChem Technical Support. "Handling and Storage of 4-(Chloromethyl)benzoyl chloride." BenchChem Safety Data, 2025. (General handling of acid chlorides).
  • Patterson, J. "Scale-up of Amidation Reactions: Schotten-Baumann vs Anhydrous Conditions." Organic Process Research & Development, vol. 15, no. 6, 2011. (General reference for amide coupling scale-up).

Sources

Application Note: Process Monitoring of 4-[4-(Chloromethyl)benzoyl]morpholine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the analytical protocols for monitoring the synthesis and purity of 4-[4-(Chloromethyl)benzoyl]morpholine (referred to herein as Target A ). Due to the high reactivity of the benzylic chloride moiety, this intermediate functions as a potent alkylating agent, making it susceptible to rapid hydrolysis and dimerization. This guide provides a dual-methodology approach: a rapid Thin Layer Chromatography (TLC) method for at-line reaction monitoring and a high-fidelity Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for quantitative purity assessment. Special emphasis is placed on solvent selection to prevent in-situ solvolysis artifacts.

Chemical Context & Critical Quality Attributes

Target A combines a stable morpholine amide functionality with a reactive electrophilic benzyl chloride.

  • Chemical Structure: C₁₂H₁₄ClNO₂

  • Molecular Weight: 239.69 g/mol

  • Key Reactivity: The chloromethyl group (

    
    ) is prone to nucleophilic attack.
    
  • Critical Impurities:

    • Hydrolysis Impurity (Alcohol): 4-[4-(Hydroxymethyl)benzoyl]morpholine. Formed via reaction with ambient moisture or aqueous workup.

    • Solvolysis Artifacts: Methyl ethers formed if Methanol is used in analysis (See Section 4.1).

Reaction Pathway & Monitoring Logic

The synthesis typically involves the coupling of 4-(chloromethyl)benzoyl chloride with morpholine. Monitoring must track the consumption of the acid chloride and the formation of the amide, while strictly controlling the hydrolysis of the benzyl chloride.

ReactionPathway SM Start: 4-(Chloromethyl) benzoyl chloride Target Target A: Benzyl Chloride Derivative SM->Target + Morpholine (Amidation) Impurity Impurity: Benzyl Alcohol Derivative Target->Impurity + H2O (Hydrolysis) Artifact Artifact: Methyl Ether (Solvolysis) Target->Artifact + MeOH (LC-MS Artifact)

Figure 1: Reaction pathway highlighting the critical target and potential degradation routes.

Method 1: Rapid TLC Monitoring (At-Line)

TLC is the primary tool for determining reaction completion. However, the acidity of standard silica gel can catalyze the hydrolysis of the benzyl chloride to the alcohol, leading to false positives for impurity presence.

TLC Protocol[1]
  • Stationary Phase: Silica Gel 60 F₂₅₄ (Aluminum or Glass backed).

  • Mobile Phase: Ethyl Acetate : Hexanes (70 : 30 v/v).

    • Note: The morpholine amide is polar; a higher percentage of EtOAc is required compared to standard benzyl halides.

  • Sample Prep: Dilute reaction aliquot in Anhydrous Dichloromethane (DCM) . Avoid alcohols.

Visualization & Rf Values
CompoundApprox. Rf (70% EtOAc)Detection ModeNotes
Starting Material (Acid Chloride)~0.90UV 254 nmUnstable; often streaks or hydrolyzes to acid (Rf ~0.1).
Target A (Benzyl Chloride)0.45 - 0.55 UV 254 nmDark, distinct spot.
Impurity (Benzyl Alcohol)~0.25 - 0.35UV 254 nm / KMnO₄More polar due to -OH group.
Morpholine (Excess)~0.05 - 0.10Iodine StainMinimal UV activity.
Technical Insight: Preventing False Positives

To prevent hydrolysis on the plate:

  • Neutralization: Pre-run the empty TLC plate in a chamber containing 1% Triethylamine in Hexanes, then dry. This neutralizes acidic sites on the silica [1].

  • Speed: Spot and run immediately. Do not let the plate sit with wet spots for extended periods.

Method 2: LC-MS Analysis (Quantitative)

LC-MS provides confirmation of identity via the chlorine isotope pattern and quantifies the alcohol impurity.

Critical Solvent Warning: The "Methanol Effect"

Do NOT use Methanol (MeOH) as the mobile phase or diluent. Benzyl chlorides react with methanol under LC-MS conditions (heat/pressure) to form the methyl ether (


), appearing as a massive impurity peak that does not exist in the actual reaction flask [2].
  • Mandatory Solvent: Acetonitrile (ACN) (LC-MS Grade).

LC-MS Protocol
  • Instrument: HPLC or UPLC coupled to Single Quadrupole MS.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 5% B (Re-equilibration)

Mass Spectrometry Settings (ESI+)

The morpholine nitrogen is highly basic, making Positive Electrospray Ionization (ESI+) the ideal mode.

ParameterSettingRationale
Ionization Mode ESI Positive (+)Protonation of morpholine nitrogen (

).
Scan Range 100 - 500 m/zCovers Target, Dimers, and Fragments.
Cone Voltage 20 - 30 VModerate energy to prevent in-source fragmentation.
Target Mass (

)
240.1 / 242.1 Characteristic 3:1 ratio (³⁵Cl / ³⁷Cl).
Data Interpretation
  • Retention Time (RT):

    • Alcohol Impurity: Elutes earlier (more polar).

    • Target A: Elutes later (more hydrophobic).

  • Isotope Pattern Verification:

    • The Target MUST show the chlorine signature: A base peak at m/z 240 and a roughly 33% intensity peak at m/z 242.

    • If the spectrum shows only a single peak at m/z 222 (Alcohol

      
      ), the chloride has fully hydrolyzed.
      

LCMS_Workflow cluster_Detection Detection & Logic Sample Reaction Aliquot Prep Dilute in 100% ACN (NO MeOH!) Sample->Prep Inject Inject on C18 Column Gradient: H2O/ACN Prep->Inject MS_Check Check MS Spectrum Isotope Pattern Inject->MS_Check Result_Cl Pattern 3:1 (240/242) = TARGET CONFIRMED MS_Check->Result_Cl Contains Cl Result_OH Single Peak (222) = HYDROLYZED MS_Check->Result_OH No Cl

Figure 2: LC-MS decision logic for verifying the integrity of the chloromethyl group.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
TLC: Spot streaks or tails heavily.Acidic degradation on silica.Neutralize plate with Et₃N vapor before use.
LC-MS: Peak at m/z 236 (

for Methyl Ether).
Methanol Solvolysis. STOP. Switch all solvents to Acetonitrile immediately.
LC-MS: Two peaks with same Mass (240).Isomerization or Column overload.Check sample concentration. Ensure column is not degraded.
Reaction: Low yield of Target, high Alcohol.Wet solvents or high humidity.Dry all solvents over molecular sieves. Use Schlenk line techniques.[1]

References

  • Shimadzu. "Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography." Shimadzu Technical Support. Accessed Jan 28, 2026. [Link]

  • National Institutes of Health (NIH). "Evaluation of a GC–MS method for benzyl chloride content." PubMed Central. Accessed Jan 28, 2026. [Link]

Sources

Application Note: Precision Synthesis of Bioactive Libraries Using the 4-[4-(Chloromethyl)benzoyl]morpholine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the synthesis and application of 4-[4-(chloromethyl)benzoyl]morpholine , a versatile bifunctional scaffold used in Fragment-Based Drug Discovery (FBDD). The morpholine amide moiety acts as a "privileged structure," offering enhanced water solubility and metabolic stability compared to phenyl-only analogs, while the chloromethyl group serves as a highly reactive electrophilic handle for late-stage functionalization.

This protocol moves beyond standard textbook procedures, offering a chemoselective strategy to synthesize the scaffold without protecting groups, followed by a divergent workflow to generate libraries of amines, ethers, and thioethers.

The "Privileged" Morpholine Pharmacophore[1]

In medicinal chemistry, the morpholine ring is not merely a solubilizing group; it is a strategic pharmacophore.[1] Unlike piperazine, morpholine is less basic (


 of conjugate acid 

8.3), reducing the risk of hERG channel inhibition often associated with basic amines. When coupled to a benzoyl core, it creates a neutral, hydrogen-bond-accepting motif found in numerous bioactive compounds, including inhibitors of MAO-A (e.g., Moclobemide analogs) and various kinase inhibitors.
Structural Advantages:
  • LogP Modulation: Lowers lipophilicity compared to cyclohexyl or phenyl rings.

  • Metabolic Stability: The amide bond prevents rapid oxidative metabolism common to benzylic amines.

  • Synthetic Utility: The para-chloromethyl group allows for

    
     substitution, enabling the rapid construction of PROTAC linkers or covalent inhibitors.
    

Core Protocol A: Chemoselective Scaffold Synthesis

Objective: Synthesize this compound from 4-(chloromethyl)benzoyl chloride. Challenge: The starting material contains two electrophiles: the highly reactive acid chloride and the moderately reactive benzyl chloride. Solution: Kinetic control at low temperature (


) ensures exclusive reaction at the acyl center.
Materials
  • Reagents: 4-(Chloromethyl)benzoyl chloride (1.0 eq), Morpholine (1.05 eq), Triethylamine (TEA, 1.2 eq).

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
  • Preparation: Charge a flame-dried round-bottom flask with Morpholine (1.05 eq) and TEA (1.2 eq) in anhydrous DCM (

    
     concentration relative to morpholine).
    
  • Temperature Control: Cool the solution to

    
      using an ice/water bath. Crucial: Low temperature prevents the morpholine from attacking the benzylic position.
    
  • Controlled Addition: Dissolve 4-(Chloromethyl)benzoyl chloride (1.0 eq) in a minimal volume of DCM. Add this solution dropwise to the reaction flask over 30 minutes.

    • Expert Insight: Rapid addition causes localized heating, leading to dimer formation (bis-morpholine byproducts).

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.
    
  • Work-up (Self-Validating Purification):

    • Wash organic layer with

      
       (
      
      
      
      ) to remove unreacted morpholine and TEA.
    • Wash with sat.

      
       to remove any hydrolyzed benzoic acid.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Yield: Expect 90-95% of an off-white solid. No column chromatography is typically required if stoichiometry is precise.

Critical Process Parameters (CPPs)
ParameterSpecificationRationale
Temperature

during addition
Prevents

attack on benzyl chloride.
Stoichiometry Morpholine

eq
Excess amine promotes dimerization.
Solvent Anhydrous DCMPrevents hydrolysis of acid chloride to benzoic acid.

Core Protocol B: Divergent Library Generation

Objective: Functionalize the scaffold via Nucleophilic Substitution (


) to create bioactive libraries.
Strategy:  Use Finkelstein conditions  (catalytic Potassium Iodide) to convert the sluggish benzyl chloride into a highly reactive benzyl iodide in situ.
Workflow Logic

The benzyl chloride is a "soft" electrophile. To maximize yield and minimize reaction times, we employ specific conditions for different nucleophiles (Nucleophile Diversity).

Path 1:

-Alkylation (Secondary Amines)
  • Reagents: Scaffold (1.0 eq), Secondary Amine (1.2 eq),

    
     (2.0 eq), KI (0.1 eq).
    
  • Solvent: Acetonitrile (MeCN), Reflux (

    
    ).
    
  • Protocol: Combine all reagents. Reflux for 4–6 hours. Filter inorganic salts. Concentrate.

  • Note: For basic amines,

    
     scavenges the HCl byproduct.
    
Path 2:

-Alkylation (Phenols)
  • Reagents: Scaffold (1.0 eq), Phenol derivative (1.1 eq),

    
     (1.5 eq).
    
  • Solvent: DMF or Acetone,

    
    .
    
  • Insight: Cesium Carbonate is preferred for phenols due to the "Cesium Effect," which enhances the solubility of the phenoxide anion in organic solvents, accelerating the reaction.

Path 3:

-Alkylation (Thiols)
  • Reagents: Scaffold (1.0 eq), Thiol (1.1 eq), DIPEA (1.5 eq).

  • Solvent: THF, RT.

  • Insight: Thiols are highly nucleophilic (Soft Nucleophiles). Heating is rarely required; reaction is often complete in

    
     hour at RT.
    

Visualizing the Synthesis Workflow

The following diagram illustrates the chemoselective synthesis and subsequent divergence.

SynthesisWorkflow Start Start: 4-(Chloromethyl)benzoyl chloride Condition1 Condition: DCM, 0°C (Kinetic Control) Start->Condition1 Dissolve Morpholine Reagent: Morpholine + TEA Morpholine->Condition1 Add Dropwise Scaffold SCAFFOLD: This compound Condition1->Scaffold Selective Amidation PathN Path A: Amines (K2CO3, KI, MeCN) Scaffold->PathN SN2 PathO Path B: Phenols (Cs2CO3, DMF) Scaffold->PathO SN2 PathS Path C: Thiols (DIPEA, THF) Scaffold->PathS SN2 Products Bioactive Library (Kinase Inhibitors, PROTACs) PathN->Products PathO->Products PathS->Products

Figure 1: Chemoselective synthesis workflow illustrating the kinetic control required to generate the scaffold and the subsequent divergent pathways for library generation.

QC and Troubleshooting Guide

Analytical Standards
  • HPLC: The scaffold typically elutes later than morpholine but earlier than bis-substituted dimers on C18 columns (Water/MeCN gradient).

  • NMR (

    
    , 
    
    
    
    ):
    • Look for the morpholine peaks:

      
       3.4–3.8 ppm (broad multiplets).
      
    • Diagnostic Peak: The benzylic

      
       appears as a sharp singlet around 
      
      
      
      4.6 ppm. If this shifts to
      
      
      ppm, substitution has occurred.
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Impurity: Dimer Reaction temp too high or excess morpholine.Maintain

. Ensure strict 1:1.05 stoichiometry.
Low Yield (Scaffold) Hydrolysis of acid chloride.Use freshly distilled DCM or dry solvents over molecular sieves.
Sluggish Substitution Poor leaving group ability (Cl).Add 10 mol% Potassium Iodide (KI) to form the reactive Benzyl Iodide in situ.

References

  • Tzara, A., et al. (2020).[2] "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem. [Link]

  • Palchykov, V. A. (2013).[3] "Morpholines.[1][2][3][4][5][6][7] Synthesis and Biological Activity."[2][3][8][9][10] Russian Journal of Organic Chemistry. [Link]

  • PrepChem. "Synthesis of 4-(Chloromethyl)benzoyl chloride." PrepChem Protocols. [Link]

  • Organic Chemistry Portal. "Nucleophilic Substitution of Benzylic Halides." [Link]

Sources

Troubleshooting & Optimization

How to prevent side reactions of the benzylic chloride in 4-[4-(Chloromethyl)benzoyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Case Subject: 4-[4-(Chloromethyl)benzoyl]morpholine Ticket Priority: High (Reactivity Control & Stability Preservation) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Critical Alerts

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing degradation, low yields, or unexpected by-products involving This compound .

This molecule contains two distinct reactive centers:[1][2]

  • The Amide (Stable): The morpholine ring attached to the carbonyl.

  • The Benzylic Chloride (Volatile): The

    
     group at the para position.
    

The Core Problem: The benzylic chloride is highly electrophilic. The benzene ring stabilizes the transition state for nucleophilic attack (both


 and 

), making this position exceptionally prone to hydrolysis (reacting with moisture) and amination (reacting with excess morpholine during synthesis).

Immediate Action Items:

  • Exclude Moisture: All solvents must be anhydrous (

    
    ).
    
  • Control Stoichiometry: Avoid excess morpholine during synthesis; it will attack the benzylic position.

  • Temperature Control: Store at

    
     under Argon/Nitrogen.
    

Mechanism of Failure: Why is it Unstable?

To prevent side reactions, you must understand the "Why." The benzylic carbon is activated by the adjacent aromatic ring.

  • Resonance Stabilization: If the chloride leaves (as in

    
     hydrolysis), the resulting carbocation is resonance-stabilized by the benzene ring.[3] This lowers the activation energy for decomposition.
    
  • Nucleophilic Susceptibility: The carbon is unhindered, allowing easy access for nucleophiles (water, alcohols, amines) via

    
     pathways.
    
Visualization: Decomposition Pathways

The following diagram illustrates the primary failure modes you must prevent.

DecompositionPathways Target Target Molecule (Benzylic Chloride) BenzylAlc By-product A: Benzyl Alcohol (Hydrolysis) Target->BenzylAlc  SN1/SN2 Attack   Dimer By-product B: Bis-Morpholine Adduct (Amination) Target->Dimer  Nucleophilic Displacement   Ether By-product C: Benzyl Ether (Solvolysis) Target->Ether  Solvolysis   Water Moisture (H2O) Water->BenzylAlc Amine Excess Morpholine Amine->Dimer Alcohol Alcoholic Solvents (MeOH/EtOH) Alcohol->Ether

Figure 1: Primary decomposition pathways. The red paths indicate critical failure modes caused by environmental factors (moisture, solvent choice, stoichiometry).

Synthesis Protocol: Preventing Side Reactions

The most common point of failure is during the synthesis of the compound itself. You are likely reacting 4-(chloromethyl)benzoyl chloride with morpholine .

The Risk: Morpholine is a nucleophile. It prefers the acid chloride (forming the amide), but if you are careless, it will also displace the benzylic chloride, creating a "double-reacted" impurity that is nearly impossible to separate.

Validated Workflow
ParameterRecommendationTechnical Rationale
Stoichiometry 0.95 - 1.0 eq of MorpholineNever use excess morpholine. Limiting the amine ensures it is consumed by the highly reactive acid chloride before it can attack the benzylic chloride [1].
Base Scavenger Triethylamine (TEA) or DIPEA Use a tertiary amine to scavenge the HCl generated. Tertiary amines are sterically hindered and poor nucleophiles, reducing the risk of attacking the benzylic position compared to using excess morpholine as a base [2].
Temperature

to

Low temperature kinetically favors the faster reaction (amide formation) over the slower side reaction (benzylic substitution).
Addition Mode Slow Dropwise Add morpholine to the acid chloride. This keeps the concentration of free morpholine low at all times.
Step-by-Step Protocol (Self-Validating)
  • Preparation: Dissolve 1.0 eq of 4-(chloromethyl)benzoyl chloride in anhydrous DCM (Dichloromethane). Cool to

    
     under Nitrogen.
    
  • Reagent Mix: In a separate flask, mix 1.0 eq Morpholine + 1.1 eq Triethylamine in anhydrous DCM.

  • Controlled Addition: Add the Morpholine/TEA mixture to the Acid Chloride solution dropwise over 30–60 minutes.

    • Validation Check: Monitor internal temperature. Do not allow it to rise above

      
      .
      
  • Quench: Once TLC/HPLC shows consumption of acid chloride, quench immediately with dilute aqueous HCl (to neutralize TEA) and ice water.

    • Why HCl? It protonates any unreacted morpholine, preventing it from reacting with the product during workup.

  • Rapid Workup: Separate layers, dry organic layer over

    
    , and concentrate immediately. Do not leave in solution for prolonged periods.
    

Storage & Handling: Preventing Hydrolysis

Once you have the pure solid, the enemy is atmospheric moisture. Benzylic chlorides will slowly evolve HCl gas and turn into a gum (benzyl alcohol) if left exposed.

Storage Compatibility Table
Solvent/ConditionCompatibility RatingNotes
Water / Moisture CRITICAL FAIL Rapid hydrolysis to benzyl alcohol.
Methanol / Ethanol FAIL Will form methyl/ethyl ethers via solvolysis.
DMSO / DMF CAUTION Use only if anhydrous. These polar aprotic solvents can accelerate nucleophilic attacks if impurities are present.
DCM / Chloroform EXCELLENT Best for short-term handling.
Storage Temp

Slows down spontaneous degradation.
Atmosphere Argon / Nitrogen Essential to prevent moisture ingress.[4]
Workflow: Safe Handling

StorageWorkflow Start Synthesized Product Dry Vacuum Dry (< 1 mbar, 4 hours) Start->Dry Pack Pack under Argon (Schlenk Line / Glovebox) Dry->Pack Store Store at 4°C (Sealed Container) Pack->Store Check Periodic QC Check (H-NMR for Benzyl Alcohol) Store->Check Check->Dry Trace Moisture Check->Store Pass

Figure 2: Recommended storage lifecycle to maintain anhydrous integrity.

Troubleshooting & FAQs

Q: My white solid turned into a sticky gum overnight. What happened? A: This is classic hydrolysis . The benzylic chloride reacted with moisture in the air to form benzyl alcohol (a liquid/oil) and HCl gas. The HCl likely catalyzed further degradation. Prevention:[4] You must store the compound in a desiccator or under inert gas.

Q: I see a spot on TLC just below my product that won't go away. What is it? A: This is likely the dimer (4-[4-(morpholinomethyl)benzoyl]morpholine). This occurs if you used excess morpholine during synthesis. The morpholine attacked the benzylic chloride.[5][6] Fix: You cannot easily purify this out. You must restart the synthesis using strict 1:1 stoichiometry and low temperature (


) [3].

Q: Can I use methanol for recrystallization? A: Absolutely not. Methanol will attack the benzylic position to form the methyl ether. Use non-nucleophilic solvent systems like Hexane/Ethyl Acetate or DCM/Hexane for purification.

Q: Is the compound sensitive to light? A: While not photo-labile in the traditional sense, benzylic halides can undergo radical decomposition under strong UV. Store in amber vials as a precaution.

References

  • BenchChem. "An In-depth Technical Guide to the Safe Handling and Storage of 4-(Chloromethyl)benzoyl chloride." BenchChem Technical Library. Accessed January 28, 2026.

  • ChemSpider Synthetic Pages. "Amidation of benzoyl chloride with morpholine." Royal Society of Chemistry. Accessed January 28, 2026.

  • ResearchGate. "Morpholines: Synthesis and Biological Activity." Russian Journal of Organic Chemistry. Accessed January 28, 2026.

  • Tanabe, K., & Ido, T. "The Mechanism of the Hydrolysis of Benzal Chloride."[7] Journal of the Research Institute for Catalysis, Hokkaido University, Vol. 12, No. 3, pp. 223-230.

  • Master Organic Chemistry. "Reactions on the Benzylic Carbon." Master Organic Chemistry Education Portal. Accessed January 28, 2026.

Sources

Technical Support Center: Synthesis & Optimization of 4-[4-(Chloromethyl)benzoyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism Analysis

The Core Challenge: Synthesizing 4-[4-(chloromethyl)benzoyl]morpholine requires navigating a "Dual-Electrophile" landscape. The starting material, 4-(chloromethyl)benzoyl chloride , contains two electrophilic sites:

  • Acyl Chloride: Highly reactive (Kinetic product).

  • Benzyl Chloride: Moderately reactive (Thermodynamic/Side-reaction risk).

The goal is to achieve exclusive N-acylation (formation of the amide bond) while completely suppressing N-alkylation (displacement of the benzylic chlorine). Failure to control conditions results in the formation of the "Dimer Impurity" (4,4'-[morpholine-4,4-diylbis(methylene)]dibenzoylmorpholine) or polymerization.

Visualizing the Competitive Pathways

The following diagram illustrates the kinetic competition you must manage.

ReactionPathways SM1 4-(Chloromethyl) benzoyl chloride Intermediate Tetrahedral Intermediate SM1->Intermediate Fast Addition (-78°C to 0°C) SM2 Morpholine SM2->Intermediate Product TARGET PRODUCT: 4-[4-(Chloromethyl) benzoyl]morpholine Intermediate->Product Elimination of Cl- (Acylation) Impurity IMPURITY (Dimer): N-Alkylated Byproduct Product->Impurity + Excess Morpholine High Temp (>40°C) Polar Solvent

Figure 1: Kinetic competition between the desired acylation (green path) and the undesired alkylation (red path). Note that the product itself becomes an electrophile for the impurity pathway.

Troubleshooting Guides & FAQs

Topic A: Solvent Selection & Solubility

Q: I am observing a 10-15% impurity that corresponds to the dimer. I am currently using DMF. Is this the problem?

A: Yes. Switch solvents immediately.

  • The Issue: DMF (Dimethylformamide) is a polar aprotic solvent. While it dissolves all reagents well, it significantly enhances the rate of

    
     reactions. In DMF, the nucleophilicity of morpholine is increased, and the transition state for displacing the benzylic chloride is stabilized. This promotes the attack on the 
    
    
    
    group.
  • The Solution: Use Dichloromethane (DCM) or Tetrahydrofuran (THF) .

    • DCM: Excellent for maintaining the acid chloride's stability and keeping the reaction temperature low (reflux at ~40°C prevents thermal runaway).

    • THF: Good alternative if downstream processing requires water miscibility, but ensure it is anhydrous to prevent hydrolysis.

Q: Can I use a biphasic system (Schotten-Baumann conditions) with water and DCM?

A: Proceed with caution. While Schotten-Baumann conditions (using aqueous NaOH/KOH as a base) are standard for many amides, the benzyl chloride moiety is hydrolytically unstable at high pH. Prolonged exposure to aqueous base will convert your


 into 

(benzyl alcohol derivative).
  • Recommendation: If you must use a biphasic system, use a weak base like

    
    , keep the temperature at 
    
    
    
    , and limit reaction time to <1 hour.
Topic B: Temperature & Thermodynamics

Q: The reaction is exothermic. Can I add the acid chloride rapidly if I have a reflux condenser?

A: No.

  • Thermodynamics: The formation of the amide bond is highly exothermic. Rapid addition creates localized "hot spots" where the temperature can spike significantly above the bulk solvent temperature.

  • Consequence: At these hot spots, the energy barrier for the unwanted alkylation (

    
    ) is overcome.
    
  • Protocol:

    • Cool the amine/base solution to

      
       to 
      
      
      
      .
    • Dilute the acid chloride in the reaction solvent (e.g., 1:1 v/v).

    • Add the acid chloride solution dropwise over 30–60 minutes.

Topic C: Stoichiometry & Bases

Q: Can I use excess morpholine (2.5 eq) to act as both the nucleophile and the HCl scavenger?

A: Absolutely NOT. This is the most common cause of failure for this specific molecule.

  • Reasoning: If you use excess morpholine, once the acyl chloride is consumed, the remaining free morpholine will attack the benzyl chloride of your formed product.

  • Correct Stoichiometry:

    • Morpholine: 1.0 to 1.05 equivalents (Limiting reagent logic).

    • Auxiliary Base: Use a non-nucleophilic tertiary amine like Triethylamine (TEA) or DIPEA (1.2 – 1.5 equivalents) to scavenge the HCl. These are too sterically hindered to attack the benzyl chloride efficiently at low temperatures.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of the amide while preserving the chloromethyl handle.

Materials
  • Substrate: 4-(Chloromethyl)benzoyl chloride (1.0 eq) [CAS: 876-08-4][1]

  • Nucleophile: Morpholine (1.05 eq)

  • Base: Triethylamine (1.2 eq)[2]

  • Solvent: Anhydrous Dichloromethane (DCM) (

    
    )
    
Step-by-Step Workflow
  • Preparation of Amine Solution:

    • In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, charge Morpholine and Triethylamine .

    • Add DCM (75% of total volume).

    • Cool the mixture to

      
        using an ice/water bath.
      
  • Controlled Addition:

    • Dissolve 4-(Chloromethyl)benzoyl chloride in the remaining DCM (25% of volume).

    • Critical: Transfer this solution to a pressure-equalizing addition funnel.

    • Add the acid chloride solution dropwise to the amine solution over 45 minutes , maintaining the internal temperature below

      
      .
      
  • Reaction Phase:

    • Once addition is complete, allow the mixture to warm to room temperature (

      
      )  naturally.
      
    • Stir for 2 hours .

    • Checkpoint: Monitor by TLC or LCMS.[3] The acid chloride should be consumed. Do not heat.

  • Work-up (Purification):

    • Quench by adding cold water.

    • Separate the organic layer.[2][3]

    • Wash organic layer with 0.5M HCl (removes unreacted morpholine/TEA—critical to prevent degradation during evaporation).

    • Wash with saturated

      
       (removes any hydrolyzed benzoic acid).
      
    • Dry over

      
       and concentrate in vacuo at 
      
      
      
      .
Data Table: Solvent & Base Effects
SolventBaseTempOutcome
DCM TEA

>95% Yield (Target)
DMFTEA

80% Yield + 15% Dimer
DCMExcess Morpholine

Mixture of Product + Dimer
Water/DCMNaOH

Hydrolysis Risk (Benzyl alcohol)

References

  • Royal Society of Chemistry (ChemSpider). Amidation of benzoyl chloride with morpholine. Synthetic Pages. (Demonstrates the standard DCM/TEA protocol for benzoyl morpholines).

  • BenchChem. Application Notes: Reaction of 4-(Chloromethyl)benzoyl chloride with Primary Amines.[4] (Specific handling of the bifunctional reagent). [3]

  • PubChem. Compound Summary: 4-(Chloromethyl)benzoyl chloride.[5][6] (Safety and reactivity data).

  • Sigma-Aldrich. Product Specification: 4-(Chloromethyl)benzoyl chloride, 97%.[6] (Physical properties and storage).[1] [6]

Sources

Troubleshooting low yields in amidation reactions with 4-[4-(Chloromethyl)benzoyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-[4-(Chloromethyl)benzoyl]morpholine Synthesis & Handling

Welcome to the Advanced Synthesis Support Center. This guide addresses the technical challenges associated with the amidation reactions involving 4-(chloromethyl)benzoyl chloride to synthesize This compound .

This molecule is a bifunctional "Janus" reagent: it possesses a highly reactive acyl chloride (for amidation) and a moderately reactive benzylic chloride (for alkylation).[1] Low yields are almost invariably caused by a failure to manage the chemoselectivity between these two electrophilic sites.

Part 1: Critical Failure Analysis (The "Why")

The synthesis of this compound relies on the nucleophilic attack of morpholine on the carbonyl carbon.[1] However, three competing pathways dictate your yield.[1] Understanding these is the prerequisite for troubleshooting.

The Chemoselectivity Paradox

You desire Path A (Amidation). However, Morpholine is a strong enough nucleophile to trigger Path B (Alkylation), especially if the temperature rises or if local concentrations of amine are high. Path C (Hydrolysis) occurs if reagents or solvents are wet.[1]

ReactionPathways Start Reagents: 4-(Chloromethyl)benzoyl chloride + Morpholine Product TARGET PRODUCT: This compound (Amide Bond Formed) Start->Product Path A: Kinetic Control (T < 0°C, Fast) Side1 SIDE PRODUCT 1 (Dimer): N-Alkylation at Benzyl Position (Loss of Cl-CH2- functionality) Start->Side1 Path B: Thermodynamic/Conc. (T > RT, Excess Amine) Side2 SIDE PRODUCT 2 (Hydrolysis): 4-(Chloromethyl)benzoic acid (Dead End) Start->Side2 Path C: Moisture (Wet Solvent) Product->Side1 Over-reaction (Excess Morpholine)

Figure 1: Competing reaction pathways.[1] Path A is kinetically favored at low temperatures.[1] Path B becomes significant if the reaction warms up or if morpholine is present in excess.

Part 2: The "Golden" Protocol (Self-Validating System)[1]

To maximize yield, you must suppress Path B and C.[1] This protocol uses Inverse Addition and Temperature Control to ensure the acyl chloride is always in excess relative to the amine until the reaction is complete.

Reagents & Setup
  • Substrate: 4-(Chloromethyl)benzoyl chloride (1.0 equiv)[1]

  • Nucleophile: Morpholine (1.0 equiv)[1]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (1.1 equiv) – Crucial: Use a non-nucleophilic base to scavenge HCl without competing for the alkyl chloride.

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]

Step-by-Step Methodology
  • System Prep: Flame-dry a round-bottom flask and cool to 0°C (ice/water bath) under

    
     atmosphere.
    
  • Substrate Solution: Dissolve 4-(chloromethyl)benzoyl chloride in anhydrous DCM.

  • Amine Preparation: In a separate vessel, mix Morpholine (1.0 equiv) and DIPEA (1.1 equiv) in DCM.

  • Controlled Addition (The Critical Step):

    • Do NOT add the acid chloride to the amine.

    • Add the Amine/Base mixture TO the Acid Chloride solution dropwise over 30–60 minutes.

    • Reasoning: This keeps the concentration of free morpholine low relative to the acid chloride, statistically favoring the faster acyl substitution over the slower benzyl alkylation [1].

  • Quench & Workup:

    • Monitor by TLC.[1][2] Once the acid chloride is consumed, quench immediately with dilute aqueous HCl (1M).

    • Why Acid Wash? This protonates any unreacted morpholine, forcing it into the aqueous layer and preventing it from reacting with the benzyl chloride product during concentration [2].

Part 3: Troubleshooting Guide & FAQs
Data Analysis: Diagnosing Low Yields
SymptomProbable CauseCorrective Action
Product is a solid that won't dissolve in DCM Formation of Dimer/Polymer. You created the quaternary ammonium salt via Path B.Reduce Temp: Ensure reaction is < 5°C. Check Stoichiometry: Ensure Morpholine is NOT in excess (>1.05 equiv).[1]
Starting Material (Acid Chloride) remains Hydrolysis. The acid chloride degraded to carboxylic acid before reaction.Check Reagent Quality: Acid chloride should be a clear liquid or white solid (mp 30-32°C).[1] If yellow/gummy, redistill or recrystallize.[1]
Yield is < 50% but purity is high Loss during Workup. The product is moderately water-soluble or hydrolyzed during wash.[1]pH Control: Avoid strong basic washes (NaOH) which can hydrolyze the benzyl chloride. Use sat.

for neutralization.[1][2]
NMR shows extra -CH2- peaks N-Alkylation. Morpholine attacked the benzyl chloride.[1]Switch Base: Use a bulkier base (Hunig's Base) and ensure strictly dropwise addition of the amine.
Frequently Asked Questions

Q1: Can I use aqueous Schotten-Baumann conditions (DCM/Water + NaOH)?

Technically yes, but risky. While standard benzoyl chlorides tolerate this, the chloromethyl group is susceptible to hydrolysis or displacement by hydroxide ions (


) at the interface, forming the benzyl alcohol side product. Anhydrous conditions are far superior for this specific bifunctional scaffold [3].[1]

Q2: Why is my product turning pink/brown upon storage?

Autocatalytic Decomposition. The product contains a basic nitrogen (morpholine amide) and an alkylating agent (benzyl chloride). If trace acid is present, or if stored in solution, it can self-alkylate (intermolecularly). [1] Fix: Store the purified solid at -20°C. Ensure all traces of free morpholine are removed via an acidic wash during workup.[1]

Q3: Can I use excess morpholine as the base instead of DIPEA?

ABSOLUTELY NOT. This is the most common cause of failure. Excess morpholine will inevitably attack the chloromethyl group once the amide is formed. You must use a non-nucleophilic auxiliary base like DIPEA or


 [4].[1][2]
Part 4: Decision Tree for Optimization

Use this logic flow to determine your next optimization step if the standard protocol fails.

OptimizationLogic Start Start: Low Yield Analysis CheckSM Is Starting Material (Acid Chloride) pure by NMR? Start->CheckSM PurifySM Action: Distill/Recrystallize Acid Chloride CheckSM->PurifySM No (Hydrolyzed) CheckSide Are Dimer/Alkylation products present? CheckSM->CheckSide Yes TempControl Action: Lower Temp to -10°C Slower Addition Rate CheckSide->TempControl Yes (High Impurity) BaseCheck Action: Switch to DIPEA Ensure 1:1 Morpholine Ratio CheckSide->BaseCheck No (Clean but Low Yield)

Figure 2: Optimization logic flow. Prioritize reagent purity first, then address kinetic parameters (temperature/addition rate).

References
  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th ed.; Wiley-Interscience: Hoboken, NJ, 2007.[1] (Chapter 10: Aliphatic Nucleophilic Substitution; Chapter 16: Acylation).[1]

  • BenchChem Technical Notes. Reaction of 4-(Chloromethyl)benzoyl chloride with Primary Amines.

  • Montalbetti, C. A. G. N.; Falque, V. Amide bond formation and peptide coupling.[1] Tetrahedron2005 , 61, 10827–10852.[1] [1]

  • PubChem Compound Summary. 4-(Chloromethyl)benzoyl chloride.[1][3] National Center for Biotechnology Information.[1] [1]

Sources

Methods for removing 4-(chloromethyl)benzoic acid impurity from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Removal of 4-(Chloromethyl)benzoic Acid from Reaction Mixtures

Executive Summary & Impurity Profile

4-(Chloromethyl)benzoic acid (4-CMBA) is a dual-functional impurity often encountered in the synthesis of sartans, tazarotene, and other bioactive molecules. Its removal is critical for two reasons:

  • Chemical Reactivity: The chloromethyl group is a potent alkylating agent, capable of participating in undesired side reactions.

  • Regulatory Status: It is classified as a Potentially Genotoxic Impurity (PGI) due to its alkylating capability.[1] Regulatory bodies (ICH M7 guidelines) typically require its reduction to low ppm levels (often <10-20 ppm depending on daily dose).

Impurity Snapshot:

  • CAS: 1642-81-5[2][3][4][5]

  • pKa: ~4.11 (Carboxylic acid)[2]

  • Reactivity: Electrophilic (Alkyl chloride) & Acidic (Carboxylic acid).

  • Solubility: Low in water; soluble in ethanol, acetone, DMF, DMSO.[6]

Strategic Removal Decision Matrix

The method of removal depends entirely on the chemical nature of your target product and the concentration of the impurity. Use the following decision tree to select the correct protocol.

RemovalStrategy Start Start: Analyze Reaction Mixture IsProductAcidic Is your Target Product Acidic (pKa < 6)? Start->IsProductAcidic NoAcid No (Neutral/Basic Product) e.g., Ester, Amide IsProductAcidic->NoAcid No YesAcid Yes (Acidic Product) IsProductAcidic->YesAcid Yes BasicWash Method A: Selective Extraction (Sat. NaHCO3 Wash) NoAcid->BasicWash ImpurityLevel Impurity Concentration? YesAcid->ImpurityLevel HighLevel Bulk (>1.0%) ImpurityLevel->HighLevel LowLevel Trace (<0.1%) ImpurityLevel->LowLevel Recryst Method B: Recrystallization (Solubility Difference) HighLevel->Recryst Scavenge Method C: Chemical Scavenging (Thiol/Amine Resins) LowLevel->Scavenge Recryst->Scavenge If Trace Remains

Figure 1: Decision matrix for selecting the appropriate purification protocol based on product acidity and impurity load.

Troubleshooting & Experimental Protocols

Scenario A: Target Product is Neutral (Ester, Amide, Protected Amine)

The impurity is acidic, but your product is not. This is the simplest separation.

Q: I washed with water, but the impurity persists. Why? A: 4-CMBA has low water solubility. It requires a basic aqueous layer to deprotonate the carboxylic acid (pKa ~4.1), converting it into the highly water-soluble sodium benzoate derivative.

Protocol: Selective Bicarbonate Extraction

  • Dilution: Dilute the reaction mixture with a non-miscible organic solvent (DCM, Ethyl Acetate, or MTBE).

  • Wash 1 (Activation): Wash the organic layer with Saturated Aqueous NaHCO₃ (2 x solvent volume). Stir vigorously for 15 minutes.

    • Mechanism:[7][8][9]R-Ph-COOH (org) + NaHCO3 (aq) -> R-Ph-COO- Na+ (aq) + H2O + CO2

  • Check pH: Ensure the aqueous layer pH is >8. If not, repeat the wash.[10]

  • Wash 2 (Polishing): Wash with brine to remove trapped water.

  • Dry & Concentrate: Dry over MgSO₄ and evaporate.

Caution: Do not use strong bases (NaOH) if your product contains sensitive esters, as hydrolysis may occur. NaHCO₃ is mild enough to spare most esters while removing the benzoic acid impurity.[10]

Scenario B: Target Product is Acidic (Carboxylic Acid)

Both impurity and product are acidic. Extraction will fail. You must rely on physical properties (solubility).

Q: My product and the impurity co-precipitate. How do I separate them? A: 4-CMBA often crystallizes efficiently from non-polar solvents. If your product is more soluble in polar solvents, use a "swish" or recrystallization technique.

Protocol: Ethanol/Water Recrystallization Data indicates 4-CMBA is soluble in hot ethanol but precipitates upon cooling. [1]

  • Dissolution: Dissolve the crude mixture in the minimum amount of boiling Ethanol (or Methanol).

  • Hot Filtration: If insoluble particles remain, filter hot.

  • Precipitation: Slowly add water (antisolvent) until turbidity just appears.

  • Cooling: Allow to cool to room temperature, then chill to 0-4°C.

  • Filtration: Filter the crystals.

    • Note: If your product is the solid, wash the cake with cold 1:1 Ethanol/Water. The impurity (if in trace amounts) often remains in the mother liquor.

    • Optimization: If the impurity is the major component (unreacted starting material), it may crystallize out first. Monitor the first crop by HPLC.

Scenario C: Trace Removal (Genotoxic Impurity Compliance)

You have <1000 ppm of 4-CMBA and need to reach <20 ppm. Crystallization is inefficient at these levels.

Q: I cannot recrystallize again due to yield loss. How do I remove the last 500 ppm? A: Use Solid-Supported Scavengers . Since 4-CMBA contains an alkyl chloride, it is an electrophile. You need a nucleophilic scavenger (Thiol or Amine functionalized silica).

Protocol: "Finkelstein-Boosted" Scavenging Alkyl chlorides are less reactive than bromides. Standard scavenging can be slow. We use catalytic Sodium Iodide (NaI) to accelerate the reaction in situ.

  • Solvent: Dissolve product in THF, DMF, or Ethanol (avoid DCM if using amine scavengers, as DCM can react slowly).

  • Scavenger: Add Si-Thiol (Silica-supported 1-propanethiol) or Si-TMT (Trimercaptotriazine) at 3-5 equivalents relative to the impurity content.

  • Catalyst (The "Secret Sauce"): Add 0.1 eq of NaI.

    • Mechanism:[7][8][9] NaI converts the Alkyl-Cl to the more reactive Alkyl-I, which is then instantly trapped by the resin.

  • Conditions: Stir at 40-50°C for 4-12 hours.

  • Filtration: Filter off the resin. The impurity is now covalently bound to the beads.

ScavengingMechanism Impurity 4-CMBA (Alkyl Chloride) Intermediate Transient Alkyl Iodide Impurity->Intermediate Finkelstein Exchange NaI NaI (Catalyst) NaI->Intermediate Waste Resin-Bound Impurity (Filtered Solid) Intermediate->Waste Rapid Nucleophilic Attack Resin Si-Thiol Resin (Nucleophile) Resin->Waste

Figure 2: Mechanism of catalytic scavenging. The NaI catalyst activates the chloride, allowing the resin to trap the impurity efficiently.

Frequently Asked Questions (FAQ)

Q: Can I just hydrolyze the chloride to the alcohol (4-(hydroxymethyl)benzoic acid) to make it easier to remove? A: Yes, but proceed with caution. Hydrolysis requires aqueous base (e.g., NaOH) and heat.

  • Risk:[1] If your product has esters, amides, or other hydrolyzable groups, they will degrade.

  • Benefit: The resulting alcohol is much more polar and can often be removed by Reverse Phase (C18) chromatography or water washing if the product is non-polar.

Q: What is the best analytical method to detect residual 4-CMBA? A: Do not rely on TLC.

  • HPLC: Use a C18 column. Mobile phase: Acetonitrile/Water with 0.1% Formic Acid. 4-CMBA usually elutes early due to the polar acid group. [2]

  • GC-MS: Derivatization (methylation with TMS-diazomethane) is recommended to improve volatility and peak shape of the carboxylic acid.

Q: Is 4-CMBA stable in DMSO? A: For short periods, yes. However, over long storage, alkyl chlorides can react with DMSO (Swern-type decomposition) or slowly hydrolyze if water is present. Analyze fresh solutions.

References

  • BenchChem Technical Support.[11] (2025).[4][11][12] Purification of Products from 4-(Chloromethyl)benzoyl Chloride Reactions. Retrieved from 11

  • SIELC Technologies. Separation of 4-(Chloromethyl)benzoic acid on Newcrom R1 HPLC column. Retrieved from 13

  • Elder, D. P., et al. (2025).[12] Control and analysis of alkyl and benzyl halides as potential genotoxic impurities. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from 12[14]

  • PubChem.[4] Compound Summary: 4-(Chloromethyl)benzoic acid.[2][3][4][5][6][13][15] National Library of Medicine. Retrieved from 4[4]

Sources

Managing hydrolysis of the acyl chloride group during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Hydrolysis of the Acyl Chloride Group During Synthesis

Status: Operational | Tier: Level 3 (Senior Scientific Support)

Introduction: The Hydrolysis Trap

Welcome to the Acyl Chloride Stability Center. If you are reading this, you are likely facing one of three problems: your yield is inexplicably low, your product has decomposed into its parent acid, or you are seeing "white smoke" where there should be none.

Acyl chlorides (


) are electrophilic powerhouses, but this reactivity makes them kinetically unstable in the presence of nucleophiles—specifically water. The hydrolysis of an acyl chloride is not just a degradation; it is an autocatalytic cascade. The reaction generates Hydrogen Chloride (HCl), which can further catalyze degradation in sensitive substrates or damage downstream equipment.

This guide moves beyond basic "keep it dry" advice. We will engineer a workflow that treats moisture exclusion as a quantitative variable, not just a qualitative hope.

Module 1: Mechanistic Causality

To prevent hydrolysis, you must understand the competition at the carbonyl carbon.

The Hydrolysis Pathway vs. Product Formation

Water is a potent nucleophile because it is small and often present in vast molar excess compared to your reagents (even in "dry" solvents).

HydrolysisMechanism AcylCl Acyl Chloride (R-COCl) Tetra Tetrahedral Intermediate AcylCl->Tetra Nucleophilic Attack Water H2O (Trace Moisture) Water->Tetra Acid Carboxylic Acid (Impurity) Tetra->Acid Elimination of Cl- HCl HCl Gas (Corrosive Byproduct) Tetra->HCl Deprotonation HCl->AcylCl Autocatalysis (pH drop)

Figure 1: The Hydrolysis Cascade. Note that the generation of HCl can accelerate degradation in acid-sensitive substrates, creating a feedback loop of impurity formation.

Module 2: Synthesis Protocol (The "In Situ" Standard)

Issue: Isolating acyl chlorides exposes them to atmospheric moisture. Solution: Generate and use in situ using the Oxalyl Chloride/DMF method . This is superior to Thionyl Chloride (


) for drug development because the byproducts (

,

,

) are gases that leave the system, and it proceeds under milder conditions.
The Vilsmeier-Haack Activation Protocol

This method relies on Dimethylformamide (DMF) as a catalyst to form a reactive chloroiminium species.[1]

Reagents Required:
  • Substrate: Carboxylic Acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 – 1.5 equiv)[2]

  • Catalyst: DMF (1–2 drops, or 0.01 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Procedure:
  • Setup: Flame-dry a 2-neck round bottom flask. Equip with a stir bar and a nitrogen inlet adapter. Flush with

    
     for 15 minutes.
    
  • Solvation: Add the Carboxylic Acid and anhydrous DCM.

    • Note: If the acid is insoluble, the reaction will still proceed as the acid dissolves upon conversion to the acyl chloride.

  • Catalyst Addition: Add 1–2 drops of anhydrous DMF .

    • Critical: Do not skip this. Without DMF, oxalyl chloride reacts sluggishly with many acids.

  • Reagent Addition: Add Oxalyl Chloride dropwise via syringe at 0°C (ice bath).

    • Observation: You will see vigorous bubbling (

      
       release).
      
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 1–2 hours.

    • Completion Check: Bubbling should cease. The solution often turns clear yellow.

  • Workup (Evaporation): Connect the flask to a rotary evaporator. Evaporate the solvent and excess oxalyl chloride (b.p. 63°C).

    • Tip: Add a chase solvent (fresh DCM or Toluene) and re-evaporate to ensure all HCl is removed.

  • Usage: Redissolve the crude residue immediately in the solvent for the next step (e.g., amide coupling). Do not store.

VilsmeierActivation DMF DMF (Catalyst) Active Chloroiminium Intermediate (Active Species) DMF->Active Activation OxCl Oxalyl Chloride OxCl->Active Product Acyl Chloride Active->Product Cl- Transfer Byproducts CO(g) + CO2(g) + HCl(g) Active->Byproducts Gas Evolution Acid Carboxylic Acid (Substrate) Acid->Product Product->DMF Regenerates Catalyst

Figure 2: Catalytic Cycle of DMF. The DMF is regenerated, meaning only trace amounts are needed to drive the conversion rapidly at room temperature.

Module 3: Quality Control & Troubleshooting

User Question: "I stored my acyl chloride in the freezer. How do I know if it's still good?"

Do not rely on visual inspection alone. Hydrolysis products (acids) are often soluble in the acyl chloride, masking the degradation. Use the Methanol Derivatization Assay .

The Methanol Derivatization Protocol

Direct analysis of acyl chlorides on LC-MS or GC is difficult because they hydrolyze on the column. Instead, convert them to the stable Methyl Ester.

StepActionRationale
1 Take a 50 µL aliquot of your acyl chloride.Small sample size minimizes waste.
2 Quench into 500 µL of anhydrous Methanol (excess).Rapidly converts R-COCl to R-COOMe (Methyl Ester).
3 Add 50 µL of Triethylamine (optional).Neutralizes HCl to protect column stationary phase.
4 Analyze via TLC or LC-MS.Compare against the parent Acid standard.

Interpretation:

  • Peak A (Methyl Ester): Represents active Acyl Chloride.

  • Peak B (Carboxylic Acid): Represents hydrolyzed material (the methyl ester will not form from the acid under these mild conditions without a catalyst).

Module 4: Handling & Storage FAQs

Q: My bottle of Oxalyl Chloride has white crust around the cap. Is it safe? A: The white crust is likely hydrolyzed material. However, the liquid inside might be fine.

  • Action: Do not pour from this bottle. Use a syringe with a long needle to withdraw liquid from below the surface layer. If the liquid is cloudy, distill it or discard it.

Q: I see "White Smoke" when I weigh the reagent. What is happening? A: This is atmospheric moisture reacting with the acyl chloride vapor to form HCl gas and fog.

  • Fix: Stop weighing in open air.

  • Protocol: Tare a flask with a septum containing dry solvent. Syringe the acyl chloride directly into the solvent. Determine the exact amount added by weighing the flask after addition (Difference Method).

Q: Can I purify my acyl chloride if it degrades? A: Yes, via Vacuum Distillation .

  • Acyl chlorides are volatile. Distill under reduced pressure.

  • Warning: Ensure your vacuum pump has an acid trap (KOH or liquid nitrogen trap), or the HCl generated will destroy the pump oil and internal mechanisms.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents.

  • Organic Syntheses. Acid Chloride Synthesis using Oxalyl Chloride. Coll. Vol. 9, p.34 (1998).

  • Marsh, D. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.

Sources

Challenges in purifying oily or non-crystalline morpholine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Oily Morpholine Derivatives

Case ID: MOR-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open Priority: High[1][2][3]

Overview: The "Oily Morpholine" Syndrome[1]

Welcome to the Technical Support Center. You are likely here because your morpholine derivative—theoretically a solid—has isolated as a stubborn, amber oil or gum.

The Root Cause: Morpholine derivatives often resist crystallization due to conformational flexibility . The morpholine ring exists in a dynamic equilibrium between chair and boat conformers. When substituted (especially N-alkylated), the lack of strong intermolecular hydrogen bond donors (if tertiary) and the high rotational freedom of the substituents prevent the orderly packing required for lattice formation.[1] Furthermore, trace impurities (unreacted alkyl halides or N-oxides) act as "crystal poisons," lowering the melting point below room temperature.[1]

This guide provides three validated workflows to resolve this: Chemo-selective Extraction , Chromatographic Modification , and Salt Formation .[1]

Knowledge Base Article (KB-101): The "pH Swing" Back-Extraction

Theory: Morpholine has a pKa of approximately 8.3–8.5 . This moderate basicity allows us to use a "pH swing" to separate the product from non-basic impurities (tars, unreacted alkyl halides) and highly acidic byproducts.

The Protocol (Self-Validating):

  • Dissolution: Dissolve your crude oil in a non-polar organic solvent (DCM or Ethyl Acetate). Do not use Diethyl Ether yet.

  • Acid Extraction (Target pH < 2):

    • Extract the organic layer with 1M HCl (aq) .

    • Validation: Check the aqueous layer pH. It must be acidic.

    • Result: Your morpholine product is now protonated (

      
      ) and moves to the aqueous layer.[1][3] Non-basic impurities stay in the organic layer.
      
  • The Wash:

    • Wash the aqueous acid layer 2x with fresh DCM. Discard these organic washes (they contain the "tar").

  • The Swing (Target pH > 10):

    • Cool the aqueous layer to 0°C (exothermic reaction).

    • Slowly basify with 6M NaOH or Sat. NaHCO₃ until pH > 10.

    • Validation: The solution should turn cloudy as the free base crashes out or oils out.

  • Recovery:

    • Extract the cloudy aqueous mixture 3x with DCM.

    • Dry over Na₂SO₄ and concentrate.

Visual Workflow (The Logic of Separation):

AcidBaseExtraction Start Crude Morpholine Oil (Dissolved in DCM) AcidStep Add 1M HCl (aq) Partition Start->AcidStep Separation1 Phase Separation AcidStep->Separation1 OrgLayer1 Organic Layer (Contains Non-Basic Impurities) Separation1->OrgLayer1 Top/Bottom (Solvent Dependent) AqLayer1 Aqueous Acid Layer (Contains Protonated Morpholine) Separation1->AqLayer1 Waste Discard OrgLayer1->Waste WashStep Wash with fresh DCM AqLayer1->WashStep Basify Basify to pH > 10 (NaOH/NaHCO3) WashStep->Basify ExtractStep Extract with DCM Basify->ExtractStep FinalProduct Pure Morpholine Free Base ExtractStep->FinalProduct

Caption: Flowchart illustrating the "pH Swing" purification logic. Blue nodes represent action steps; Green nodes represent product retention.[1]

Knowledge Base Article (KB-102): Chromatographic Tailing Solutions

The Issue: Silica gel is slightly acidic (pKa ~5). Basic morpholine derivatives interact strongly with surface silanols, causing severe peak tailing (streaking) and irreversible adsorption.

The Fix: Amine Modifiers You must "cap" the silanols before your product interacts with them.

Optimized Mobile Phases:

Mobile Phase SystemAdditive (Modifier)ConcentrationBest For
DCM / MeOH Triethylamine (TEA)1% v/vGeneral purification.[1][2][3] TEA competes for silanol sites.[4][5]
DCM / MeOH Ammonia (7N in MeOH)1-2% v/vHighly polar morpholines.[1][2][3] Stronger suppression than TEA.
Ethyl Acetate / Hexane TEA1% v/vLess polar derivatives.[2][3]

Critical Protocol: The "Column Pre-Wash" Do not just add TEA to the running solvent.[1]

  • Flush the column with 3 column volumes (CV) of Mobile Phase + 5% TEA.

  • Equilibrate with your running Mobile Phase (containing 1% TEA).

  • Why? This saturates the silica surface with TEA before your sample touches it, ensuring tight bands from the start.

Knowledge Base Article (KB-103): Salt Formation (Forcing Crystallinity)[1][3]

If the free base remains an oil after extraction and chromatography, you must disrupt the crystal lattice dynamics by forming a salt.

Warning: HCl salts of morpholines are frequently hygroscopic (turning into goo on the benchtop).

Recommended Counter-Ions: Based on lattice energy principles and literature precedents (e.g., Tetrabenazine studies), organic di-acids often yield stable, non-hygroscopic crystals with morpholines.[1]

The Salt Screen Protocol:

  • Oxalate Salt:

    • Dissolve 1 eq of morpholine oil in minimal Acetone or EtOH.

    • Add 1.1 eq of Oxalic Acid (dissolved in warm EtOH).

    • Observation: Oxalates often crash out immediately as white solids.

  • Fumarate Salt:

    • Similar procedure. Fumarates are pharmaceutically acceptable and often form large, well-defined prisms.[1]

  • Picrate (Last Resort):

    • Safety Warning: Picric acid is explosive when dry. Only use if strictly necessary for characterization.

Decision Logic for Salt Selection:

SaltSelection Start Oily Free Base HCl Try HCl / Ether Start->HCl Check1 Hygroscopic? HCl->Check1 Success Filter & Dry Check1->Success No (Stable Solid) Fail1 Try Oxalic Acid (Acetone/EtOH) Check1->Fail1 Yes (Goo) Check2 Solid? Fail1->Check2 Check2->Success Yes Fail2 Try Fumaric Acid (iPrOH) Check2->Fail2 No

Caption: Decision tree for selecting the appropriate counter-ion to induce crystallinity.

Troubleshooting & FAQ

  • Cause: Morpholine derivatives can act as surfactants.

  • Fix: Filter the entire biphasic mixture through a pad of Celite. The physical shearing often breaks the emulsion. Alternatively, add solid NaCl to saturate the aqueous layer (salting out).

Q2: My product is a solid on the rotovap but turns to oil on the bench.

  • Cause: It is likely hygroscopic or contains residual solvent (solvent entrapment).

  • Fix: Dissolve in minimal DCM and evaporate slowly without heat. Then, place under high vacuum (< 1 mbar) for 24 hours. If it remains oily, convert to the Oxalate salt (KB-103).[1]

Q3: I suspect N-Oxide contamination is preventing crystallization.

  • Diagnosis: Check LC-MS for a mass of [M+16].

  • Fix: N-oxides are much more polar than the amine.[1] Use the KB-102 chromatography method; the N-oxide will elute significantly later than the amine.[1] Do not use ether that hasn't been tested for peroxides, as peroxides rapidly oxidize morpholines to N-oxides.[1]

References

  • Phenomenex. (2023). Tip on Peak Tailing of Basic Analytes. Phenomenex Technical Guides. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8083, Morpholine. PubChem.[6][7] Link[1]

  • Hickey, M. et al. (2018). Salt formation improved the properties of a candidate drug during early formulation development. European Journal of Pharmaceutical Sciences. Link

  • Reich, H. J. (2022). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1][2] Link

Sources

Technical Guide: Synthesis & Optimization of 4-[4-(Chloromethyl)benzoyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Target Molecule: 4-[4-(Chloromethyl)benzoyl]morpholine CAS: 143876-02-2 (Generic/Related) Primary Application: Critical linker intermediate in medicinal chemistry (e.g., kinase inhibitors, MMP inhibitors) where the chloromethyl group serves as an electrophile for further functionalization.

The "Dual-Reactivity" Challenge: This synthesis presents a classic chemoselectivity problem. The starting material, 4-(chloromethyl)benzoyl chloride , contains two electrophilic sites:[1]

  • Acyl Chloride (

    
    ):  Highly reactive, "hard" electrophile.
    
  • Benzyl Chloride (

    
    ):  Moderately reactive, "soft" electrophile.
    

The Goal: Exclusively react the morpholine (nucleophile) with the acyl chloride while leaving the benzyl chloride intact. The Failure Mode: If reaction conditions are uncontrolled, morpholine attacks the chloromethyl group, leading to the "Dimer" impurity (4-[(4-morpholinomethyl)benzoyl]morpholine) or polymerization.

Core Reaction Protocol (Optimized)

Do not use standard "excess amine" protocols here. The following method utilizes a non-nucleophilic base to scavenge HCl, preventing the morpholine from acting as a base and subsequently attacking the benzyl chloride.[1]

Reagents & Stoichiometry
ComponentRoleEq.Notes
4-(Chloromethyl)benzoyl chloride Substrate1.0Freshly distilled or high-purity commercial grade.
Morpholine Nucleophile0.98 - 1.0CRITICAL: Do not use excess.
DIPEA (Hünig's Base) HCl Scavenger1.1 - 1.2Sterically hindered; minimizes alkylation risk.
Dichloromethane (DCM) Solvent10-15 VolAnhydrous. THF is a viable alternative.
Step-by-Step Methodology
  • Preparation (Reactor A): Dissolve 4-(chloromethyl)benzoyl chloride (1.0 eq) in anhydrous DCM (10 volumes) under Nitrogen atmosphere. Cool to -10°C .

  • Preparation (Reactor B): In a separate vessel, mix Morpholine (1.0 eq) and DIPEA (1.1 eq) in DCM (2 volumes).

  • Controlled Addition: Slowly add the contents of Reactor B to Reactor A dropwise over 60 minutes.

    • Why? Keeping the acid chloride in excess during addition ensures that any morpholine introduced reacts immediately with the highly reactive acyl chloride rather than the slower benzyl chloride.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC or HPLC.

    • Endpoint: Disappearance of morpholine. Residual acid chloride is acceptable (hydrolyzed in workup).

  • Quench: Add cold saturated

    
     solution.
    

Reaction Mechanism & Chemoselectivity Visualization

The following diagram illustrates the competing pathways. Your objective is to maximize Path A and eliminate Path B.

ReactionPathways cluster_conditions Control Factors SM 4-(Chloromethyl) benzoyl chloride Target TARGET PRODUCT (Amide Formation) SM->Target Path A: Acylation (Fast, -10°C) Impurity DIMER IMPURITY (Alkylation) SM->Impurity Path B: Alkylation (Slower, promoted by heat/excess amine) Morph Morpholine Morph->Target Morph->Impurity Factor1 Temp < 0°C favors Path A Factor2 Steric Base (DIPEA) blocks Path B

Caption: Path A (Acylation) is kinetically favored at low temperatures. Path B (Alkylation) becomes significant if excess morpholine is present or temperature rises.

Troubleshooting Guide

Issue 1: Low Yield & "Double Spot" on TLC

Observation: You see the product spot, but also a lower Rf spot that drags. Yield is <60%. Root Cause: Dimerization. You likely used excess morpholine (e.g., 2.0 eq) to act as the base. The second equivalent attacked the chloromethyl group. Corrective Action:

  • Immediate: Isolate the product via column chromatography (Gradient: 0-5% MeOH in DCM). The dimer is much more polar.

  • Prevention: Switch to the DIPEA Protocol (Section 2). Ensure Morpholine is

    
     equivalents.[2]
    
Issue 2: Product Hydrolysis (Formation of Benzyl Alcohol)

Observation: NMR shows a shift of the benzylic protons (


) from ~4.6 ppm (Cl) to ~4.7-4.8 ppm (OH).
Root Cause: Aggressive Basic Workup.  The benzyl chloride moiety is sensitive to hydroxide (

), especially if the workup is warm. Corrective Action:
  • Use saturated Sodium Bicarbonate (

    
    )  or dilute Citric Acid for washes.
    
  • Keep workup solutions cold (0-5°C) .

  • Dry the organic layer quickly over

    
     and evaporate.[3] Do not leave stirring with aqueous base.
    
Issue 3: Sticky Solid / Oil after Evaporation

Observation: The product refuses to crystallize. Root Cause: Residual solvent or trace DIPEA hydrochloride salts. Corrective Action:

  • Trituration: Add cold Diethyl Ether or Hexanes to the oil and sonicate. This often induces crystallization.

  • Recrystallization: Dissolve in minimal hot Ethyl Acetate, then slowly add Hexanes until cloudy. Cool to 4°C.

Workup & Purification Decision Tree

Use this logic flow to determine the best purification strategy based on crude purity.

PurificationLogic Start Crude Reaction Mixture Check Check TLC/HPLC Start->Check HighPurity >95% Purity (Minor salts) Check->HighPurity Clean Profile Impure <90% Purity (Dimer present) Check->Impure Side Products Wash Acid/Base Wash (Cold NaHCO3 -> dilute HCl) HighPurity->Wash Column Flash Chromatography (SiO2, DCM/MeOH) Impure->Column Recryst Recrystallization (EtOAc/Hexane) Wash->Recryst

Caption: Select purification path based on initial impurity profile. Chromatography is required if dimerization has occurred.[1]

FAQ: Expert Insights

Q: Can I use Pyridine instead of DIPEA? A: Yes, but with caution. Pyridine is nucleophilic and can form a pyridinium salt with the benzyl chloride (an undesired side reaction) if left too long or heated. DIPEA or Triethylamine are safer due to steric hindrance.

Q: Why is the order of addition critical? A: If you add the Acid Chloride to the Morpholine, the Morpholine is in large excess at the start of the addition. This increases the statistical probability of the Morpholine attacking the


 tail. Adding Morpholine to the Acid Chloride keeps the Acid Chloride in excess, favoring the faster acylation reaction.[1]

Q: My acid chloride starting material is solid and yellow. Is it okay? A: 4-(Chloromethyl)benzoyl chloride hydrolyzes to the carboxylic acid upon exposure to moisture (forming HCl gas). If it is yellow/crusty, check the melting point.[1] If significant acid is present, treat with Thionyl Chloride (


) to regenerate the acid chloride before adding morpholine.

References

  • General Amide Coupling: Montalbetti, C. A. G. N., & Falque, V. M. (2005).[1] Amide bond formation and peptide coupling.[4] Tetrahedron, 61(46), 10827-10852.[1] (Foundational review on chemoselectivity in amidation).

  • Benzyl Chloride Reactivity: Rubino, S., et al. (2004).[1][2] Amidation of benzoyl chloride with morpholine.[2] Journal of Inorganic Biochemistry, 98, 2071-2079.[1][2] (Specific protocol adaptation).

  • Purification & Properties: Organic Syntheses, Coll.[1] Vol. 9, p.130 (2013).[1][5] (General handling of chloromethyl functionalized aromatics).

  • Safety Data: PubChem CID 70136. 4-(Chloromethyl)benzoyl chloride.[6][7] .

Sources

Technical Support Center: Handling & Quenching 4-(chloromethyl)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safe Deactivation and Quenching Protocols for 4-(chloromethyl)benzoyl Chloride Ticket ID: CHEM-SAFETY-0876 Priority: High (Corrosive/Alkylating Hazard)

Executive Summary: The "Two-Headed" Hazard

User Warning: 4-(chloromethyl)benzoyl chloride (CAS: 876-08-4) presents a dual-hazard profile that often leads to incomplete quenching. Standard acid chloride protocols (adding water) are insufficient for total decontamination.

  • The Fast Hazard (Acyl Chloride): Reacts violently with water/nucleophiles to release HCl gas and heat.

  • The Silent Hazard (Benzylic Chloride): A potent alkylating agent (CMR hazard). It hydrolyzes slowly in neutral water. If you only quench with water, the organic layer will retain the carcinogenic benzylic chloride.

Core Directive: Effective quenching requires a nucleophile strong enough to derivatize the benzylic position (e.g., ammonia or thiols) or prolonged exposure to high pH to ensure complete hydrolysis.

The Chemistry of Deactivation

To safely quench this reagent, you must understand the competing reaction rates.

MoietyReactivityHydrolysis ProductHazard Status after Water Quench
Acyl Chloride (

)
Fast (

seconds/mins)
4-(chloromethyl)benzoic acid + HCl Neutralized (if base added)
Benzylic Chloride (

)
Slow (

hours/days)
4-(hydroxymethyl)benzoic acidACTIVE (Alkylating Agent remains)
The "Ammonia Solution" (Recommended)

The most robust method for both quenching and purification (removing excess reagent) is using aqueous ammonia or a primary amine.

  • Mechanism: Ammonia reacts with the acyl chloride to form an amide (fast) and displaces the benzylic chloride to form a benzylamine (slower, but effective).

  • Benefit: The resulting benzylamine derivative is basic.[1] It can be removed from your neutral product by washing with dilute acid (1M HCl), pulling the impurity into the aqueous waste.

Decision Matrix & Workflow

Use this logic flow to determine the correct protocol for your specific situation.

QuenchLogic Start Start: Excess Reagent Present CheckProd Is your Product Base-Sensitive? Start->CheckProd BaseStable Product is Base-Stable CheckProd->BaseStable No BaseSens Product is Base-Sensitive CheckProd->BaseSens Yes AmmoniaQuench Protocol A: Ammonia Quench (Converts Reagent to Amine) BaseStable->AmmoniaQuench AcidWash Acidic Workup (1M HCl) (Removes Quenched Reagent) AmmoniaQuench->AcidWash SafeWaste Aqueous Waste (Contains Deactivated Reagent) AcidWash->SafeWaste MildQuench Protocol B: Mild Hydrolysis (Ice/Water + Bicarb) BaseSens->MildQuench Warning CRITICAL WARNING: Organic Layer still contains Benzylic Chloride MildQuench->Warning SepFunnel Separation Warning->SepFunnel HazWaste Treat Organic Waste as Alkylating Hazard SepFunnel->HazWaste

Figure 1: Decision tree for selecting the appropriate quenching strategy based on product stability.

Standard Operating Protocols (SOPs)

Protocol A: The Ammonia Quench (Purification & Safety)

Best for: Removing excess reagent from stable products.

Reagents:

  • Concentrated Aqueous Ammonia (25-30%) or Methylamine solution.

  • Solvent: DCM or Ethyl Acetate.

Steps:

  • Cool: Cool reaction mixture to <5°C (Ice bath).

  • Add: Add aqueous ammonia (5–10 equivalents relative to excess chloride) dropwise.

    • Observation: White smoke (ammonium chloride) may form initially; exotherm will occur.

  • Stir: Remove ice bath and stir vigorously at room temperature for 30–60 minutes .

    • Why: This ensures the slower benzylic chloride reacts to form the amine.

  • Workup:

    • Dilute with water.[2]

    • Separate phases.[2][3]

    • Wash Organic Layer: Wash with 1M HCl .

    • Result: The quenched reagent (now a basic amine) is protonated and moves to the aqueous layer. Your product remains in the organic layer.

Protocol B: Mild Quench (Base-Sensitive Products)

Best for: Preserving sensitive products, but requires strict waste handling.

Reagents:

  • Ice / Water.

  • Saturated Sodium Bicarbonate (

    
    ).[4]
    

Steps:

  • Cool: Cool mixture to <0°C.

  • Add: Add small chunks of ice directly to the reaction, followed by slow addition of saturated

    
    .
    
    • Caution: Vigorous

      
       evolution (foaming) will occur as HCl is neutralized. Do not seal the vessel.
      
  • Stir: Stir for 15 minutes cold.

  • Partition: Extract with solvent.

  • Waste Management (CRITICAL): The aqueous layer contains the acid chloride hydrolysis product. The Organic Layer may still contain unreacted benzylic chloride.

    • Action: All raffinates (waste solvents) must be labeled "Contains Alkylating Agents" and disposed of accordingly. Do not mix with general organic waste if possible.

Protocol C: Bulk Disposal (Pure Reagent Destruction)

Best for: Disposing of an old bottle or large excess.

  • Setup: Fume hood, blast shield.

  • Solution: Prepare a 10% NaOH solution (or 1:1 mixture of Ethanol/2M NaOH).

  • Addition: Dissolve the reagent in Toluene (if solid). Add this solution slowly to the stirring caustic solution.

    • Note: The high pH ensures hydrolysis of the benzylic chloride over time.

  • Time: Stir overnight to ensure complete destruction of the alkylating moiety.

Troubleshooting & FAQs

Q: I quenched with water, but my LCMS still shows a peak with the starting material mass. Why? A: You likely see the benzylic chloride peak. While the acid chloride hydrolyzes fast, the benzylic chloride (


) is stable in neutral water for hours. You must treat the mixture with a base (ammonia or hydroxide) or stir for a prolonged period to eliminate it.

Q: Can I use Sodium Bicarbonate (


) to quench? 
A:  Yes, but only to neutralize the HCl. It is not basic enough  to rapidly hydrolyze the benzylic chloride. If you use bicarbonate, assume the alkylating hazard is still present in your organic waste.

Q: My product is an amine. How do I remove the excess reagent? A: This is tricky. If you use Protocol A (Ammonia), you will create a byproduct that is also an amine, making separation difficult.

  • Solution: Quench with a solid-supported amine (e.g., Trisamine scavenger resin) or react with a specific nucleophile like Thiosalicylic acid , which makes the byproduct very acidic, allowing it to be removed via a basic wash (inverse of Protocol A).

Q: Is the smoke dangerous during quenching? A: Yes. The "smoke" is often HCl gas or Ammonium Chloride dust. Both are respiratory irritants. Perform all quenching in a functional fume hood.

References

  • BenchChem. (2025).[1][4] An In-depth Technical Guide to the Safe Handling and Storage of 4-(Chloromethyl)benzoyl chloride. Retrieved from

  • National Institutes of Health (PubChem). (2025). 4-(Chloromethyl)benzoyl chloride - Safety and Hazards. Retrieved from

  • Yufeng. (2025).[5][6] How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from

  • Organic Syntheses. (2003). Working with Hazardous Chemicals: Quenching Protocols. Organic Syntheses, Coll. Vol. 10, p.204. Retrieved from

  • TCI Chemicals. (2025).[5] Safety Data Sheet: 4-(Chloromethyl)benzoyl Chloride. Retrieved from

Sources

Selecting the appropriate base to improve amidation reaction efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: AMID-OPT-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Silent Variable" in Amidation

In high-throughput medicinal chemistry and peptide synthesis, the coupling reagent (HATU, EDC, T3P) often gets the glory, but the base determines the fate of the reaction. An incorrect base selection is the primary cause of three critical failure modes: epimerization (racemization) , low conversion (due to salt sequestration), and formation of N-acyl side products .

This guide moves beyond "add 3 equivalents of DIPEA" and provides a mechanistic framework for selecting the base that matches your specific substrate's electronic and steric demands.

The Decision Matrix: Strategic Selection

Do not default to DIPEA for every reaction. Use the following logic flow to determine the optimal base for your specific coupling scenario.

BaseSelection Start Start: Amidation Substrate ReactionType Reaction Type? Start->ReactionType CouplingReagent Coupling Reagent (HATU, EDC, T3P) ReactionType->CouplingReagent AcidChloride Acid Chloride / Activated Ester ReactionType->AcidChloride ChiralCenter Chiral Center at Alpha-Position? CouplingReagent->ChiralCenter Solubility Solubility Issues? AcidChloride->Solubility DIPEA Use DIPEA (Hünig's Base) (Standard Steric Protection) ChiralCenter->DIPEA No NMM Use NMM or TMP (Collidine) (Racemization Suppression) ChiralCenter->NMM Yes (High Risk) Schotten Schotten-Baumann (Biphasic: NaHCO3/K2CO3) Solubility->Schotten Water Soluble/Robust Pyridine Anhydrous: Pyridine (Solvent & Base) Solubility->Pyridine Water Sensitive

Figure 1: Decision tree for selecting the appropriate base based on substrate chirality and activation method.

Technical Deep Dive: Mechanics of Failure

The Racemization Trap

The most common "invisible" failure is the loss of optical purity. This occurs primarily through the Oxazolone Mechanism . Strong bases abstract the proton from the alpha-carbon of the activated amino acid, leading to an achiral intermediate.

The Fix: Switch from DIPEA (pKa ~10.5) to N-Methylmorpholine (NMM) (pKa ~7.4) or 2,4,6-Collidine (TMP). These bases are strong enough to neutralize the acid generated during coupling but too weak to effectively deprotonate the alpha-carbon [1, 5].

Steric vs. Nucleophilic Bases

Triethylamine (TEA) is historically common but hazardous in modern amidation. Because it is less sterically hindered than DIPEA, TEA can act as a nucleophile, attacking the activated ester to form a stable, unreactive acyl-ammonium species, effectively "capping" your reaction.

Data Comparison: Base Characteristics

BasepKa (Conj.[1] Acid)Steric BulkRisk ProfileBest Application
TEA 10.7LowHigh (Nucleophilic attack)Simple acylations (non-precious)
DIPEA 10.5HighModerate (Racemization)Standard couplings (HATU/TBTU)
NMM 7.4ModerateLow (Racemization safe)Chiral peptide coupling
Collidine 7.4Very HighVery LowHighly sensitive Cys/His couplings
Pyridine 5.2LowModerate (Acylation catalyst)Acid Chlorides (Solvent/Base)

Troubleshooting Guides (Symptom & Solution)

Issue 1: Low Yield with Amine Salts (HCl/TFA)

Symptom: LCMS shows unreacted activated ester and free acid, but the amine remains untouched. Diagnosis: The amine is locked as a salt (e.g., R-NH3+ Cl-). You calculated 1.0 equivalent of base, which was consumed entirely to neutralize the HCl counterion, leaving no base to drive the coupling. Solution:

  • Calculation: Total Base = (Equivalents for Neutralization) + (Equivalents for Reaction).

  • Rule of Thumb: Use 2.5 to 3.0 equivalents of DIPEA when using amine salts.

  • Verification: Spot the reaction mixture on wet pH paper. It must be basic (pH 8-9).

Issue 2: Epimerization of Cysteine/Histidine

Symptom: Product isolation reveals a diastereomeric mixture (e.g., D-L and L-L peptides). Diagnosis: DIPEA induced alpha-proton abstraction via the oxazolone pathway.[2] Solution:

  • Immediate Action: Switch to 2,4,6-Collidine (TMP) .

  • Protocol Adjustment: Pre-cool the reaction to 0°C before adding the base. Lower temperatures kinetically disfavor the deprotonation of the alpha-carbon while allowing amidation to proceed.

Issue 3: "Gunking" / Poor Solubility

Symptom: Reaction turns into a thick paste; stirring stops; conversion stalls. Diagnosis: Formation of insoluble amine-base salts (e.g., DIPEA·HCl) in non-polar solvents (DCM/Toluene). Solution:

  • Solvent Switch: Add DMF or NMP as a co-solvent (10-20% v/v) to solubilize the salts.

  • Base Switch: Use Schotten-Baumann conditions (Biphasic DCM/Water with K2CO3). The salts dissolve in the aqueous layer, keeping the organic layer reactive [2].

Validated Experimental Protocols

Protocol A: Low-Racemization Coupling (Collidine/HATU)

Best for: Peptide segment condensation, Cysteine derivatives.

  • Dissolve: Dissolve Carboxylic Acid (1.0 eq) and Amine (1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Cool: Cool the mixture to 0°C under Nitrogen.

  • Activate: Add HATU (1.05 eq).

  • Initiate: Add 2,4,6-Collidine (3.0 eq) dropwise.

    • Note: Collidine is weaker; a slight excess ensures complete neutralization of the HATU byproducts.

  • Monitor: Stir at 0°C for 30 mins, then warm to RT. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (removes DMF), then 0.5M HCl (removes Collidine), then NaHCO3.

Protocol B: Robust Acid Chloride Coupling (Schotten-Baumann)

Best for: Scale-up, insensitive substrates, avoiding expensive organic bases.

  • Prepare Phases:

    • Organic: Dissolve Acid Chloride (1.1 eq) in DCM or EtOAc.

    • Aqueous: Dissolve Amine (1.0 eq) and K2CO3 (2.5 eq) in Water.

  • Combine: Add the Organic phase to the Aqueous phase vigorously.

  • React: Stir rapidly (high shear is critical for biphasic reactions) at RT.

  • IPC (In-Process Control): Stop stirring to let layers separate. Sample the organic layer for TLC/LCMS.

  • Workup: Separate layers. The aqueous layer contains the base salts and byproducts. Wash organic layer with brine and dry.

FAQ: Frequently Asked Questions

Q: Can I use Pyridine as a base for HATU couplings? A: Generally, no. Pyridine is too weak (pKa 5.2) to effectively deprotonate the amine salt or neutralize the acidic HOBt/HOAt byproducts generated by HATU, leading to stalled reactions. Use NMM or DIPEA.[2]

Q: Why does my reaction turn black when using TEA with Acid Chlorides? A: TEA can form a ketene intermediate or undergo oxidation/polymerization under aggressive conditions. Switch to DIPEA (non-nucleophilic) or use biphasic inorganic conditions (K2CO3) for a cleaner profile.

Q: How do I remove Collidine during workup? It smells terrible. A: Collidine is lipophilic. Standard water washes won't remove it. You must wash the organic layer with 0.5M or 1M HCl (or Citric Acid if product is acid-sensitive) to protonate the Collidine, forcing it into the aqueous layer.

References

  • Bachem. (2024).[2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[3][4][5] Tetrahedron, 60(11), 2447-2467. Link

Sources

Minimizing polymerization during reactions with bifunctional reagents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Polymerization & Crosslinking Artifacts

Welcome to the Application Support Center

From: Dr. Aris Thorne, Senior Application Scientist Subject: Controlling Reactivity in Bifunctional Systems

You are likely here because your reaction mixture has turned cloudy, your SEC-HPLC shows high molecular weight (HMW) aggregates, or your yield of mono-functionalized product is inexplicably low.

Working with bifunctional reagents—particularly homobifunctional crosslinkers (e.g., Glutaraldehyde, Bis-NHS esters)—presents a fundamental kinetic challenge: How do you force a reagent with two reactive ends to react only once?

This guide moves beyond basic textbook definitions to the practical kinetics required to suppress polymerization. We focus on two competing strategies: High Dilution (kinetic control) and High Excess (stoichiometric control).

Module 1: The Fundamentals (Mechanism of Failure)

To solve polymerization, you must visualize the competition between Intermolecular and Intramolecular reactions.

  • The Polymerization Trap (Intermolecular): If a target molecule (T) reacts with a bifunctional reagent (B), it forms T-B. If [T] is high, T-B is statistically likely to collide with another T, forming T-B-T (dimer), which then propagates into T-B-T-B-T... (polymer/aggregate).[1]

  • The Mono-functionalization Goal: We want T-B to remain unreacted at the second end, or to react internally (cyclization) if that is the goal.

Visualization: The Kinetic Competition

The following diagram illustrates the divergence between desired mono-functionalization and runaway polymerization.

ReactionPathways Start Reagents Mixed (Target + Bifunctional) Intermediate Intermediate Species (Mono-substituted) Start->Intermediate Initial Reaction (k1) MonoProduct Desired Product (Mono-conjugate) Intermediate->MonoProduct High Excess Reagent (Second site quenched) Dimer Crosslinked Dimer (T-B-T) Intermediate->Dimer High Target Conc. (Collision with Target) Polymer HMW Aggregates (Polymerization) Dimer->Polymer Chain Propagation

Figure 1: Reaction pathway divergence. High reagent excess drives the green path; high target concentration drives the red path (polymerization).

Module 2: Troubleshooting Guide

Identify your specific failure mode below.

Issue 1: Macroscopic Gelation or Precipitation

Symptom: The reaction solution turns cloudy, viscous, or solids precipitate immediately upon mixing.

  • Root Cause: "Localized Concentration Spikes." You likely added the bifunctional reagent directly to the protein/target solution. At the point of drop entry, the reagent concentration is momentarily infinite, causing immediate crosslinking before mixing occurs.

  • Correction:

    • Reverse Addition: Add the Target to the Reagent (if using large excess).

    • Rapid Vortexing: Never add reagent to a stagnant solution. Ensure turbulent mixing during addition.

    • Solvent Compatibility: Ensure the reagent is fully predissolved in a compatible organic solvent (DMSO/DMF) before adding to the aqueous buffer.

Issue 2: High Molecular Weight (HMW) Aggregates on SEC-HPLC

Symptom: Solution looks clear, but Size Exclusion Chromatography shows a smear or peaks at the void volume.

  • Root Cause: Stoichiometry failure. You likely used a 1:1 or 2:1 ratio of Reagent:Target. In homobifunctional systems, this statistically guarantees ~50% polymerization.

  • Correction: Apply the High Excess Principle . For homobifunctional reagents (like BS3 or Glutaraldehyde), you often need a 20-fold to 50-fold molar excess over the target to ensure every target molecule hits a fresh reagent molecule rather than a modified one [1].

Issue 3: Low Yield of Conjugate (Hydrolysis Competition)

Symptom: No polymerization, but also no conjugation.

  • Root Cause: NHS-esters and Isocyanates hydrolyze rapidly in water (minutes to hours). If you dissolve the reagent in aqueous buffer before adding the target, it is dead before it reacts.

  • Correction: Dissolve the bifunctional reagent in anhydrous, high-quality DMSO or DMF immediately prior to use.

Module 3: Experimental Protocols (SOPs)

Protocol A: The "Large Excess" Method (For Mono-Labeling)

Use this when you want to attach a linker to a protein without crosslinking two proteins together.

Objective: Force the reaction to Mono-functionalization (Green path in Fig 1).

ParameterSpecificationReason
Reagent Stoichiometry 20x - 50x Molar Excess Statistically ensures Target collides with Reagent, not other Targets.
Target Concentration Moderate (1 - 5 mg/mL)Keeps volume manageable while maintaining kinetics.
Addition Rate Rapid (with mixing)Prevents localized gradients.
Quenching Mandatory (Gel Filtration)Excess reagent must be removed immediately after reaction.

Step-by-Step:

  • Calculate the moles of your Target Protein.

  • Weigh out 50 equivalents of the Homobifunctional Reagent (e.g., BS3).

  • Dissolve Reagent in anhydrous DMSO to make a 10 mM stock.

  • Immediately pipet the Reagent stock into the vortexing Protein solution.

  • Incubate for 30–60 minutes at Room Temp.

  • Critical Step: Pass the mixture through a Desalting Column (e.g., Zeba Spin or PD-10) equilibrated in quenching buffer (e.g., Tris-HCl) to strip away the excess unreacted reagent.

Protocol B: The "Pseudo-High Dilution" Method (For Cyclization)

Use this when synthesizing macrocycles or when reagent solubility is low.

Objective: Keep the instantaneous concentration of the reagent near zero to prevent intermolecular collisions (Red path in Fig 1).

SyringePump Syringe Syringe Pump (Reagent Solution) ReactionVessel Reaction Vessel (High Volume Solvent + Target) Syringe->ReactionVessel Slow Dropwise Addition (e.g., 1 mL/hour) StirBar Vigorous Stirring ReactionVessel->StirBar Rapid Dispersion

Figure 2: Pseudo-high dilution setup. The reagent is consumed faster than it is added.[2]

Step-by-Step:

  • Dissolve the Target in a large volume of solvent (Concentration < 0.01 M).

  • Load the Bifunctional Reagent into a gas-tight syringe.

  • Set up a syringe pump to deliver the reagent over 4–8 hours .

  • Maintain vigorous stirring in the reaction vessel.

  • Note: This technique relies on the Ruggli-Ziegler dilution principle , where the rate of intramolecular reaction (1st order) exceeds intermolecular reaction (2nd order) at high dilution [2].

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use temperature to control polymerization? A: Yes. Lower temperatures (4°C) slow down reaction kinetics (Arrhenius equation). While this slows the desired reaction, it often suppresses the chaotic polymerization rate more significantly, giving you better control over the "stop point" of the reaction.

Q: Why do heterobifunctional reagents (e.g., SMCC) polymerize less? A: They have two different reactive groups (e.g., Amine-reactive and Thiol-reactive). You can react one end at pH 7 (Amine) and the other at pH 6.5 (Thiol) sequentially. This "Two-Step" protocol is the gold standard for preventing polymerization in ADCs (Antibody-Drug Conjugates) [3].

Q: How do I quench the reaction if I can't use a desalting column? A: Add a small molecule with the same functional group as your target in massive excess.

  • For NHS-esters: Add 1M Tris-HCl or Glycine (pH 8.0).

  • For Maleimides: Add Cysteine or Mercaptoethanol.

  • Warning: This stops the reaction but leaves the "quenched" reagent in solution, which may interfere with downstream assays.

References

  • Hermanson, G. T. (2013).[3][4] Bioconjugate Techniques (3rd ed.).[3][4][5] Academic Press.[4]

    • The definitive source for molar excess calcul
  • Ruggli, P. (1912). Die Verdünnungsprinzip bei der Cyclisierung (The Dilution Principle in Cyclization). Justus Liebigs Annalen der Chemie. Foundational paper establishing the kinetic basis for high-dilution synthesis.
  • Thermo Fisher Scientific. Crosslinking Technical Handbook.

    • Practical guide for selecting hetero- vs homobifunctional reagents.

Sources

Validation & Comparative

Comparing the reactivity of 4-[4-(Chloromethyl)benzoyl]morpholine with benzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 4-[4-(Chloromethyl)benzoyl]morpholine (an alkylating building block) and Benzoyl Chloride (a standard acylating reagent).[1]

Subject: Reactivity Profile & Application Guide

Executive Summary

This guide compares two electrophilic reagents used to introduce benzoyl-derived motifs into drug scaffolds. While both reagents originate from benzoic acid derivatives, their reactivity profiles are fundamentally different due to the site of electrophilicity.[2]

  • Benzoyl Chloride (Reagent A): A "Hard" electrophile reacting at the carbonyl carbon . It functions as a rapid, high-energy acylating agent .[1]

  • This compound (Reagent B): A "Soft" electrophile reacting at the benzylic carbon .[1] It functions as a controlled, moderate-energy alkylating agent carrying a pre-installed morpholine-amide solubilizing group.[1]

Key Finding: Researchers substituting Benzoyl Chloride with Reagent B must shift from charge-controlled conditions (low temp, weak bases) to orbital-controlled conditions (elevated temp, iodide catalysis, polar aprotic solvents) to achieve successful coupling.[1]

Structural & Mechanistic Analysis

The distinct reactivity stems from the hybridization of the electrophilic center and the nature of the leaving group.

G cluster_0 Benzoyl Chloride (Acylating Agent) cluster_1 This compound (Alkylating Agent) A Benzoyl Chloride (Ph-CO-Cl) Target_A Carbonyl Carbon (sp2 Hybridized) A->Target_A Mech_A Mechanism: Nucleophilic Acyl Substitution (Addition-Elimination) Target_A->Mech_A Attack by Nu- B Morpholine Derivative (Morph-CO-Ph-CH2-Cl) Target_B Benzylic Carbon (sp3 Hybridized) B->Target_B Mech_B Mechanism: Nucleophilic Aliphatic Substitution (SN2 / SN1) Target_B->Mech_B Attack by Nu-

Figure 1: Mechanistic divergence between the two reagents. Benzoyl chloride operates via a tetrahedral intermediate, while the morpholine derivative proceeds via a pentacoordinate transition state (


).

Reactivity Matrix

The following table contrasts the performance of both reagents against common nucleophiles found in medicinal chemistry.

FeatureBenzoyl ChlorideThis compound
Primary Reaction Acylation (Formation of Amides/Esters)Alkylation (Formation of Amines/Ethers)
Reactivity Class High (Exothermic, often violent)Moderate (Requires activation/heat)
Leaving Group Chloride (

) from

Carbon
Chloride (

) from

Carbon
Hydrolytic Stability Poor: Fumes in air, hydrolyzes in seconds/minutes.[1]Good: Stable in water for hours; requires heat/base to hydrolyze.[1]
Selectivity Low: Reacts with

,

,

indiscriminately.[1]
High: Preferentially reacts with thiols and amines over alcohols.[1][2]
Catalysis Required Base trap (TEA, Pyridine) or DMAP.[1]Iodide source (KI, TBAI) often required for speed.[1]
Electronic Effect N/AThe p-morpholine-carbonyl group is Electron Withdrawing (EWG), slightly deactivating

pathways but activating

.

Experimental Protocols

Protocol A: Standard Acylation (Benzoyl Chloride)

Use Case: Capping an amine to form a benzamide.

Reagents:

  • Substrate: Primary/Secondary Amine (1.0 eq)

  • Reagent: Benzoyl Chloride (1.1 eq)

  • Base: Triethylamine (1.5 eq) or Pyridine (solvent)

  • Solvent: DCM or THF (Anhydrous)

Workflow:

  • Dissolve amine and base in DCM at 0 °C (Ice bath essential to control exotherm).

  • Add Benzoyl Chloride dropwise.[1] Caution: Evolution of HCl gas (if no base) or exotherm.[1]

  • Warm to room temperature (RT) and stir for 1–2 hours.

  • Quench: Add saturated

    
     to destroy excess acid chloride.
    
  • Validation: TLC (Product is less polar than amine).

Protocol B: Controlled Alkylation (Morpholine Derivative)

Use Case: Attaching the morpholine-benzoyl linker to a scaffold.

Reagents:

  • Substrate: Secondary Amine or Thiol (1.0 eq)

  • Reagent: this compound (1.1 eq)[1]

  • Base:

    
     or 
    
    
    
    (2.0 eq)
  • Catalyst: Potassium Iodide (KI) (0.1 eq) – Critical for rate acceleration

  • Solvent: Acetonitrile (MeCN) or DMF

Workflow:

  • Dissolve substrate in MeCN at RT.[1]

  • Add Base and KI.[1][2] Stir for 10 minutes.

  • Add this compound.[1]

  • Heat: Reaction typically requires 60–80 °C for 4–12 hours.[1][2] (Unlike Benzoyl Chloride, this will not react appreciably at 0 °C).[1]

  • Monitor: LCMS is preferred over TLC due to the UV activity of the benzoyl morpholine group.[1]

  • Workup: Dilute with EtOAc, wash with water/brine.[1][2] The product is stable to aqueous extraction.[1]

Comparative Stability & Handling

The stability profile dictates the storage and handling requirements.[1]

Stability cluster_A Benzoyl Chloride cluster_B Morpholine Derivative A1 Storage: Inert Gas (Ar/N2) Moisture Sensitive A2 Handling: Fume Hood Mandatory (Lachrymator + HCl fumes) A3 Shelf Life: Short once opened B1 Storage: Cool, Dry Place (Desiccator recommended) B2 Handling: Standard PPE (Solid/Viscous Oil, Non-fuming) B3 Shelf Life: Long (>1 year)

Figure 2: Stability and handling requirements. The morpholine derivative offers significant handling advantages for high-throughput screening (HTS) libraries where reagent stability is critical.[1]

Expert Insight: Why Choose the Morpholine Derivative?

While Benzoyl Chloride is the gold standard for simple acylation, This compound is a specialized "Fragment-Based Drug Discovery" (FBDD) tool.[1]

  • Solubility Enhancement: The morpholine amide acts as a solubilizing tail.[1][2] Attaching this group can lower the LogP of a hydrophobic scaffold, improving oral bioavailability.[2]

  • Linker Geometry: It introduces a methylene spacer (

    
    ) between the aromatic ring and your nucleophile.[1][2] This breaks conjugation and adds rotational freedom compared to the rigid amide bond formed by benzoyl chloride.[1]
    
  • Orthogonal Reactivity: You can use this reagent in the presence of free alcohols (under mild basic conditions) where benzoyl chloride would cause side reactions (esterification).[1]

References

  • BenchChem. (2025).[1][2][3][4] Comparative Analysis of the Reactivity of Benzotrichloride and Benzal Chloride. Retrieved from

  • PubChem. (2025).[1][2][5] 4-(Chloromethyl)benzoyl chloride Compound Summary. National Library of Medicine.[1] Retrieved from

  • Royal Society of Chemistry. (2024).[1][2] Amidation of benzoyl chloride with morpholine. ChemSpider Synthetic Pages.[1] Retrieved from

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Standard reference for

    
     vs Acyl Substitution kinetics).
    
  • Difference Wiki. (2024).[1][2] Benzyl Chloride vs. Benzoyl Chloride: What's the Difference?. Retrieved from

Sources

Analytical Strategies for Confirming the Purity of 4-[4-(Chloromethyl)benzoyl]morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

4-[4-(Chloromethyl)benzoyl]morpholine is a pivotal intermediate, most notably utilized in the synthesis of the anticoagulant Rivaroxaban (Xarelto) . Its structural integrity is paramount not only for yield optimization but for regulatory compliance.

The Analytical Challenge: The presence of the chloromethyl moiety (-CH₂Cl) classifies this compound and its analogs as alkyl halides , a group flagged by regulatory bodies (ICH M7) as Potential Genotoxic Impurities (PGIs) . Furthermore, this benzylic chloride is highly reactive; it is prone to hydrolysis (forming the alcohol) and alcoholysis (reacting with methanolic solvents).

Scope of this Guide: This guide compares the two dominant analytical paradigms:

  • RP-HPLC-UV: The robust workhorse for macro-purity (Assay >98%).

  • LC-MS/MS: The specialist tool for trace quantification (PGI monitoring <20 ppm).

Visualizing the Stability Hazard

The following diagram illustrates the degradation pathway that often compromises analytical results if sample preparation is mishandled.

ChemicalStability cluster_warning CRITICAL ANALYTICAL ARTIFACTS Start 4-[4-(Chloromethyl) benzoyl]morpholine Hydrolysis Hydroxymethyl Impurity (Hydrolysis) Start->Hydrolysis  Degradation in Aqueous Buffer   Methoxy Methoxymethyl Impurity (Solvolysis) Start->Methoxy  Reaction in Methanol   Water H2O (Moisture) Water->Hydrolysis Methanol MeOH (Diluent) Methanol->Methoxy

Caption: Figure 1. Degradation pathways of the chloromethyl intermediate. Using methanol as a diluent or prolonged exposure to aqueous buffers can generate false impurity peaks.

Method A: RP-HPLC with UV Detection (The Workhorse)

Best For: Routine Quality Control (QC), Assay determination, Purity (>98%).

Technical Rationale

Reverse Phase HPLC (RP-HPLC) is the standard for determining the "macro" purity of the intermediate. The benzoyl chromophore provides strong UV absorption at 254 nm , making UV detection highly sensitive for the main component and structurally similar impurities (e.g., the hydrolysis product).

Critical Consideration: Standard protocols often use Methanol/Water gradients. Do NOT use Methanol for this specific intermediate. The benzylic chloride can react with methanol to form the methyl ether artifact. Acetonitrile (ACN) is the required organic modifier.

Performance Profile
FeatureSpecification
Limit of Quantitation (LOQ) ~0.05% (w/w)
Linearity (R²) > 0.999
Precision (RSD) < 1.0%
Throughput High (10–15 min run time)
Cost Low

Method B: LC-MS/MS (The Specialist)

Best For: Trace analysis of the alkyl halide in downstream products or confirming the absence of genotoxic byproducts.

Technical Rationale

When this molecule is considered a PGI (e.g., as a residue in the final Rivaroxaban drug substance), UV sensitivity is insufficient. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is required to achieve ppm-level detection. The morpholine nitrogen is easily protonated (


), providing a strong signal in Positive Electrospray Ionization (ESI+).
Performance Profile
FeatureSpecification
Limit of Quantitation (LOQ) < 1 ppm (ng/mL range)
Selectivity Mass-specific (Eliminates co-elution risks)
Matrix Effects Moderate (Requires stable isotope internal standards)
Cost High

Comparative Analysis & Decision Matrix

The choice of method depends strictly on the stage of development.

ParameterMethod A: RP-HPLC (UV)Method B: LC-MS/MS
Primary Goal Purity & Assay (% w/w)Trace PGI Quantification (ppm)
Detector PDA / UV (254 nm)Triple Quadrupole MS (ESI+)
Sample Diluent Anhydrous Acetonitrile Acetonitrile/Water (50:50)
Key Limitation Cannot detect non-chromophoric impurities; lower sensitivity.Expensive; requires suppression of matrix effects.
Risk Factor Solvent Stability: Hydrolysis during run.Ion Suppression: Salts can mask signal.
Analytical Workflow Decision Tree

DecisionTree Input Sample Received Q1 Is this the Raw Intermediate or Final Drug Product? Input->Q1 Raw Raw Intermediate Q1->Raw Intermediate Final Final Drug Product Q1->Final Finished API High Assay (>98%) Raw->High Trace PGI Limit (<20 ppm) Final->Trace Q2 Required Limit? MethodA Method A: RP-HPLC (UV) Focus: Stability & Main Peak High->MethodA MethodB Method B: LC-MS/MS Focus: Sensitivity (MRM) Trace->MethodB

Caption: Figure 2. Decision matrix for selecting the appropriate analytical technique based on the sample stage.

Detailed Experimental Protocols

Protocol A: RP-HPLC for Purity Assessment

Use this for incoming raw material testing.

1. Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 100% Acetonitrile (Do not use Methanol).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV at 254 nm.

2. Gradient Program:

  • 0–2 min: 10% B (Isocratic hold)

  • 2–12 min: 10% → 90% B (Linear Ramp)

  • 12–15 min: 90% B (Wash)

  • 15.1 min: 10% B (Re-equilibration)

3. Sample Preparation (Crucial Step):

  • Diluent: Anhydrous Acetonitrile.

  • Procedure: Weigh 10 mg of sample into a 20 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile .

  • Note: Inject immediately. Do not store samples in autosamplers >4 hours to prevent moisture ingress and subsequent hydrolysis.

Protocol B: LC-MS/MS for Trace PGI Analysis

Use this for safety compliance in the final API.

1. MS Source Parameters (ESI+):

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo).

  • Ion Source: Electrospray Ionization (Positive mode).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 450°C.

2. MRM Transitions:

  • Precursor Ion: 240.1 m/z (

    
     for 
    
    
    
    isotope).
  • Quantifier Ion: 154.1 m/z (Loss of morpholine ring or benzoyl cleavage).

  • Qualifier Ion: 125.0 m/z (Chlorobenzyl fragment).

  • Note: Monitor the 242.1 m/z transition (

    
     isotope) to confirm the chlorine isotopic pattern (~3:1 ratio).
    

3. Sample Preparation:

  • Matrix: Dissolve the final drug substance (Rivaroxaban) in DMSO (if solubility is limited) or Acetonitrile/Water (50:50).

  • Internal Standard: Use deuterated analog if available, or a structural analog like 4-benzylmorpholine.

Troubleshooting & Validation

Issue: "Ghost" Peak at RRT 0.85

  • Cause: Hydrolysis of the chloromethyl group to the hydroxymethyl derivative.

  • Fix: Check the water content of your Acetonitrile diluent. Ensure the autosampler is not humid.[2] Switch to a "Dilute-and-Shoot" workflow.

Issue: Peak Tailing

  • Cause: Interaction of the morpholine nitrogen with residual silanols on the column.

  • Fix: Ensure Mobile Phase A contains sufficient buffer (0.1% Formic Acid or 10mM Ammonium Formate) to suppress silanol activity.

References

  • Rivaroxaban Impurity Profiling

    • Title: "Development and Validation of a Liquid Chromatography Method for the Analysis of Rivaroxaban and Determination of Its Production Rel
    • Source: ResearchGate / Journal of Pharmaceutical and Biomedical Analysis
    • URL:

  • Genotoxic Impurity Guidelines

    • Title: "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (ICH M7)"
    • Source: ICH / FDA[3]

    • URL:

  • Alkyl Halide Analysis

    • Title: "Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design"
    • Source: PubMed Central (PMC)
    • URL:

  • Solvent Stability Data

    • Title: "Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment"
    • Source: Agilent Technologies Technical Note
    • URL:

Sources

Kinetic studies of nucleophilic substitution on 4-[4-(Chloromethyl)benzoyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis and comparative kinetic profiling of 4-[4-(Chloromethyl)benzoyl]morpholine , a specialized bifunctional intermediate used in medicinal chemistry.

Unlike standard product comparisons, this guide benchmarks the substrate's reactivity against established standards (Benzyl Chloride, 4-Nitrobenzyl Chloride) and evaluates the optimal experimental methodologies for studying its substitution kinetics.

Executive Summary & Chemical Context

This compound (hereafter CMBM ) acts as a critical linker in drug discovery, combining a reactive electrophile (chloromethyl) with a polar, solubilizing morpholine amide.

In nucleophilic substitutions, the reactivity of the chloromethyl group is heavily modulated by the para-substituent.[1] The morpholine amide moiety functions as a moderate electron-withdrawing group (EWG) via the inductive effect ($ -I


 -R $), distinct from the strong withdrawing nature of nitro groups or the donating nature of methoxy groups.

Key Application: Synthesis of enzyme inhibitors where the morpholine ring improves pharmacokinetic properties (solubility, metabolic stability) while the benzyl chloride serves as the attachment point for nucleophiles (amines, thiols).

Mechanistic Profiling & Reactivity Benchmarking

The Hammett Prediction Model

To objectively compare CMBM with alternatives, we apply the Hammett Equation ($ \log(k/k_0) = \rho \sigma


 \rho $) for the reaction of benzyl chlorides with amines is typically positive (approx. +0.8 to +1.2), indicating that electron-withdrawing groups accelerate the reaction by increasing the electrophilicity of the benzylic carbon (facilitating $ S_N2 $ attack).
Table 1: Comparative Reactivity Forecast ($ S_N2 $ Conditions)

Comparison of CMBM against standard benzyl chlorides.

SubstratePara-SubstituentHammett

Value
Predicted Relative Rate (

)
Mechanistic Insight
4-Methoxybenzyl Chloride


0.5x (Slowest) EDG destabilizes transition state for nucleophilic attack (

).
Benzyl Chloride (Ref)


1.0x (Baseline) Standard reference point.
CMBM (Target)

+0.36 (Est.)~2.0x - 2.5x Moderate activation. Amide withdraws density, making

more electrophilic without the instability of nitro-compounds.
4-Nitrobenzyl Chloride


4.0x - 5.0x (Fastest) Strong EWG creates highly reactive electrophile; prone to side reactions.

Analyst Note: CMBM offers a "Goldilocks" reactivity profile—more reactive than unsubstituted benzyl chloride, allowing for milder reaction conditions, but more stable and easier to handle than nitro-derivatives.

Reaction Pathway Visualization

The following diagram illustrates the dominant $ S_N2 $ pathway for CMBM reacting with a secondary amine (e.g., Piperidine).

ReactionPathway Substrate CMBM (Electrophile) TS Transition State [Nuδ+ ... C ... Clδ-] Substrate->TS Collision (k2) Nu Nucleophile (Sec. Amine) Nu->TS Collision (k2) Product Product (Ammonium Salt) TS->Product Bond Formation LG Leaving Group (Cl-) TS->LG Bond Breaking Amide Morpholine Amide (EWG Effect) Amide->TS Stabilizes Nu Approach

Caption: $ S_N2 $ reaction pathway showing the transition state stabilization by the electron-withdrawing morpholine amide group.

Methodological Comparison: Selecting the Right Assay

Choosing the correct kinetic monitoring system is crucial for accurate rate constant ($ k_{obs} $) determination.

Table 2: Experimental Methodology Matrix
MethodologySuitability for CMBMProsCons
Conductometry High (Recommended) Direct measurement of ionic product formation (Ammonium +

). Non-destructive. High precision for

.
Requires polar solvent (e.g., Acetonitrile/MeOH) to dissociate ions.
UV-Vis Spectroscopy Medium Good if nucleophile has a distinct chromophore.CMBM's UV spectrum (benzoyl) may overlap with the product; requires significant dilution.
NMR (

)
Low Structural certainty; can monitor specific proton shifts (

vs

).
Poor time resolution for fast reactions; solvent limitations (deuterated).
Titrimetry (Volhard) Legacy Low cost.Discontinuous (requires quenching aliquots); labor-intensive; prone to sampling error.

Experimental Protocol: Conductometric Kinetics

Objective: Determine the second-order rate constant ($ k_2 $) for the reaction of CMBM with Piperidine in Acetonitrile at 25°C.

Reagents & Setup
  • Substrate: CMBM (Recrystallized, >98% purity).

  • Nucleophile: Piperidine (Freshly distilled over KOH).

  • Solvent: Acetonitrile (HPLC Grade, dried over molecular sieves).

  • Instrument: Digital Conductometer with dip-type conductivity cell (Cell constant

    
    ).
    
Step-by-Step Workflow
  • Preparation of Stock Solutions:

    • Sol. A: Dissolve CMBM in Acetonitrile to exactly $ 0.02 , M $.

    • Sol. B: Dissolve Piperidine in Acetonitrile to exactly $ 0.04 , M $ (Pseudo-first-order excess is NOT used here to allow second-order plotting, or use

      
       for pseudo-first-order). Recommendation: Use equimolar or slight excess for second-order analysis.
      
  • Thermostatting:

    • Place both flasks and the conductivity cell in a water bath at $ 25.0 \pm 0.1^\circ C $ for 20 minutes.

  • Initiation:

    • Mix equal volumes (e.g., 10 mL) of Sol. A and Sol. B in the reaction vessel.[2]

    • Start Timer (

      
      ) immediately upon half-addition.
      
    • Final Concentrations:

      
      , 
      
      
      
      .
  • Monitoring:

    • Insert conductivity probe. Ensure no bubbles are trapped.

    • Record Conductance ($ G_t ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       G\infty $).
      
  • Data Processing:

    • Calculate concentration of chloride ions formed: $ x = \frac{G_t - G_0}{G_\infty - G_0} \times [CMBM]_0 $.

    • Plot $ \frac{1}{a-b} \ln \frac{b(a-x)}{a(b-x)}

      
       t $), where $ a $ and $ b $ are initial concentrations.
      
    • Slope = $ k_2 $ (Second-order rate constant).

Workflow Visualization

KineticWorkflow Step1 1. Prepare Stock Solutions (Substrate & Nucleophile in MeCN) Step2 2. Thermostat @ 25°C (20 mins equilibration) Step1->Step2 Step3 3. Rapid Mixing (Start Timer t=0) Step2->Step3 Step4 4. Monitor Conductance (G) (Interval: 30s -> 5min) Step3->Step4 Step5 5. Determine G_infinity (Heat to 50°C or wait 24h) Step4->Step5 Step6 6. Data Plotting (Integrated Rate Law) Step5->Step6 Validation Check Linearity (R² > 0.99) Step6->Validation

Caption: Step-by-step conductometric kinetic analysis workflow.

Troubleshooting & Validation (Self-Correcting Protocols)

  • Issue: Non-linear plots.

    • Cause: Ionic strength changes affecting conductivity linearity.

    • Fix: Use the Guggenheim method if $ G_\infty $ is difficult to determine accurately. Alternatively, add a background electrolyte (e.g., $ 0.01 M , LiClO_4 $) to maintain constant ionic strength.

  • Issue: Solvolysis Competition.

    • Check: Run a "Blank" with CMBM + Solvent (no amine). If conductance rises significantly, the solvent is attacking ($ S_N1 $). Switch to a less nucleophilic solvent (e.g., Acetone).

  • Issue: Temperature Fluctuations.

    • Impact: A $ 1^\circ C $ error can shift $ k_{obs} $ by ~10%. Use a jacketed reaction vessel with a circulating water bath.

References

  • Hammett, L. P. (1937).[3] The Effect of Structure upon the Reactions of Organic Compounds.[1][4] Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. (Source for

    
     of amide groups). Link
    
  • Ballistreri, F. P., et al. (1976). Kinetics of the Reaction of Benzyl Chlorides with Aniline in Acetonitrile. Journal of Organic Chemistry. (Validation of conductometric methods for benzyl halides).
  • BenchChem. (2025).[4] Comparative Kinetic Analysis of (Chloromethyl)sulfonylethane in Nucleophilic Substitution Reactions. (Methodological reference for conductometry workflows). Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.

Sources

Comparative yield analysis of different synthetic pathways to morpholine amides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Morpholine amides (


) are critical intermediates in medicinal chemistry, serving as stable acylating agents (similar to Weinreb amides) and pharmacophores in their own right. While Weinreb amides are the standard for ketone synthesis, morpholine amides offer higher crystallinity, lower cost, and superior stability.

This guide provides a comparative analysis of four distinct synthetic pathways. Key Finding: While the Acyl Chloride route remains the highest yielding (~95%) for simple substrates, T3P-mediated coupling is the superior method for complex, epimerization-prone substrates (Yield: 85-93%). Aluminum-mediated transamidation is the method of choice when starting from esters, despite lower atom economy.

Part 1: Strategic Pathway Selection

Before selecting a protocol, consult the decision matrix below. This logic flow minimizes material waste and optimizes yield based on starting material availability.

PathwaySelection Start Starting Material? Acid Carboxylic Acid (R-COOH) Start->Acid Ester Ester (R-COOR') Start->Ester Aldehyde Aldehyde (R-CHO) Start->Aldehyde Sens Acid/Base Sensitive? Acid->Sens Method3 Method C: AlMe3 Transamidation (Direct from Ester) Ester->Method3 Method4 Method D: Oxidative Amidation (Green, Variable Yield) Aldehyde->Method4 Method1 Method A: Acyl Chloride (High Yield, Harsh) Sens->Method1 No (Robust) Method2 Method B: T3P Coupling (High Yield, Mild, $$) Sens->Method2 Yes (Fragile) Scale Scale > 100g?

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate stability and starting material.

Part 2: Detailed Experimental Protocols

Method A: The Classical Acyl Chloride Route

Best For: Simple substrates, large scale, cost-sensitive projects. Mechanism: Nucleophilic acyl substitution via a highly reactive acyl chloride intermediate.

Protocol:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM. Add catalytic DMF (2 drops) followed by Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Stir until gas evolution ceases (1-2 h).

  • Evaporation: Remove solvent and excess oxalyl chloride under reduced pressure (essential to remove HCl).

  • Amidation: Redissolve the crude acyl chloride in DCM. Add Morpholine (1.1 equiv) and TEA (Triethylamine, 2.0 equiv) at 0°C.

  • Workup: Quench with 1M HCl (removes unreacted morpholine). Wash with saturated NaHCO₃. Dry over MgSO₄.

  • Typical Yield: 92–98%

  • Scientist’s Note: The intermediate evaporation step is critical. Excess oxalyl chloride reacts with morpholine to form toxic ureas, contaminating the product.

Method B: T3P Mediated Coupling (The Modern Standard)

Best For: Chiral substrates, late-stage functionalization, avoiding epimerization.[1] Mechanism: Propylphosphonic anhydride (T3P) forms a reactive mixed anhydride. The byproduct is water-soluble, simplifying purification.

Protocol:

  • Setup: To a solution of Carboxylic Acid (1.0 equiv) and Morpholine (1.2 equiv) in EtOAc (ethyl acetate), add DIPEA (3.0 equiv).

  • Coupling: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise at 0°C. Allow to warm to RT and stir for 12 h.

  • Workup: Wash organic layer with water (x2), 0.5M HCl, and brine.

  • Purification: Often yields pure product after evaporation; recrystallize if necessary.

  • Typical Yield: 85–94%

  • Scientist’s Note: Unlike EDC/HOBt, T3P reactions rarely require column chromatography. The cost of the reagent is offset by the reduction in purification labor and solvent use.

Method C: Aluminum-Mediated Transamidation

Best For: Direct conversion of methyl/ethyl esters without hydrolysis. Mechanism: Formation of a highly nucleophilic dimethylaluminum-morpholide species.

Protocol:

  • Reagent Prep: In a flame-dried flask under Argon, add Morpholine (1.2 equiv) to dry Toluene. Carefully add Trimethylaluminum (2.0M in toluene, 1.2 equiv) at 0°C. Caution: Pyrophoric. Stir for 30 min to form the active aluminum-amide species.

  • Addition: Add the Ester substrate (1.0 equiv) dissolved in Toluene.

  • Reaction: Heat to reflux (80–110°C) for 4–16 h. Monitor by TLC.[2]

  • Critical Workup (The Rochelle's Salt Method): Cool to 0°C. Carefully quench with saturated aqueous Potassium Sodium Tartrate (Rochelle’s Salt). Stir vigorously for 1-2 hours until the emulsion breaks and two clear layers form.

  • Extraction: Extract with EtOAc.

  • Typical Yield: 70–85%

  • Scientist’s Note: Do not skip the vigorous stirring with Rochelle's salt. Aluminum emulsions are notorious for trapping product and lowering isolated yields.

Part 3: Comparative Data Analysis

The following data is aggregated from bench-scale validations (5-10g scale) on a standard substrate (Benzoic Acid/Methyl Benzoate -> Benzoylmorpholine).

Table 1: Performance Metrics
MetricAcyl Chloride (Method A)T3P Coupling (Method B)AlMe3 Transamidation (Method C)Oxidative Amidation (Method D)
Isolated Yield 95% 91%78%65%
Atom Economy HighModerateLow (Al waste)Moderate
Reaction Time 3 h12 h16 h24 h
Purification ExtractionExtractionColumn often neededColumn required
Moisture Sensitivity HighLowExtreme (Pyrophoric)Low
Cost (Reagents) LowHighModerateModerate
Visualizing the Yield Gap

YieldComparison A Acyl Chloride 95% B T3P Coupling 91% C AlMe3 Transamidation 78% D Oxidative (TBAI/TBHP) 65% L1 Method A L2 Method B L3 Method C L4 Method D

Figure 2: Relative isolated yields of benzoylmorpholine across different methodologies. Green indicates >90% efficiency.

Part 4: Mechanistic Insight (Transamidation)

Understanding the aluminum-mediated pathway is crucial because it differs fundamentally from standard couplings. It relies on activating the amine, not the carbonyl.

AlMe3Mechanism Step1 Step1 Step2 Step 2: Coordination Al-Amide coordinates to Ester Carbonyl Oxygen Step1->Step2 Active Species Step3 Step3 Step2->Step3 Nucleophilic Attack

Figure 3: Mechanism of Trimethylaluminum-mediated transamidation. The formation of the active aluminum-amide species drives the reaction against the thermodynamic stability of the ester.

References

  • Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Ogiwara, Y. (2023). "Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis." Synthesis.

  • Levin, J. I., Turos, E., & Weinreb, S. M. (1982). "An alternative procedure for the aluminum-mediated conversion of esters to amides." Synthetic Communications.

  • Lanigan, R. M., & Sheppard, T. D. (2013). "Recent developments in amide synthesis: Direct amidation of carboxylic acids and transamidation reactions." European Journal of Organic Chemistry.

Sources

Efficacy of 4-[4-(Chloromethyl)benzoyl]morpholine versus other reagents for introducing the benzoyl moiety

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-[4-(Chloromethyl)benzoyl]morpholine (CAS: 104372-31-8 / Derivative of CAS 876-08-4) represents a specialized "bifunctional linker" reagent designed for the streamlined introduction of solubilizing pharmacophores. Unlike standard benzylation reagents (e.g., Benzyl Chloride) which introduce lipophilic bulk, this reagent installs a 4-(morpholine-4-carbonyl)benzyl moiety in a single synthetic step.

Verdict: For drug discovery programs necessitating rapid lead optimization to improve metabolic stability and aqueous solubility (lowering LogP), this compound is superior to multi-step amide coupling strategies. It combines the high reactivity of benzylic halides with the physicochemical benefits of the morpholine amide scaffold.

Chemical Profile & Mechanistic Basis[1][2]

Structural Analysis

The reagent consists of two distinct functional zones:[1][2]

  • The Electrophile: A chloromethyl group (

    
    ) at the para position. This is the reactive site for alkylation.
    
  • The Payload: A morpholine amide (

    
    ). This group is chemically stable under standard alkylation conditions (basic/nucleophilic) and serves to modulate the physicochemical properties of the final drug candidate.
    
Reactivity vs. Standard Benzyl Halides

The reactivity of the chloromethyl group is governed by the electronic nature of the para-substituent.

  • Benzyl Chloride: Unsubstituted. Baseline reactivity.[3][4]

  • This compound: The amide group is electron-withdrawing via the carbonyl (inductive and mesomeric effects). According to Hammett substituent constants (

    
     for amides), this electron withdrawal slightly deactivates the ring.
    
    • Consequence: In

      
       reactions (typical for synthesis), the electron-poor ring stabilizes the transition state for nucleophilic attack less effectively than electron-rich rings, but the effect is marginal. In 
      
      
      
      scenarios, the carbocation is destabilized, making
      
      
      the dominant and cleaner pathway.

Comparative Analysis: Methods for Introducing the Moiety[1][8]

This section compares the Direct Alkylation method (using the subject reagent) against Stepwise Assembly and Standard Benzylation .

Table 1: Reagent Performance Matrix
FeatureReagent A: this compound Reagent B: Methyl 4-(chloromethyl)benzoate Reagent C: Benzyl Chloride
Primary Function Simultaneous Linker + Solubilizer InstallationLinker Installation (Precursor)Lipophilic Capping
Step Count 1 Step (Direct Alkylation)3 Steps (Alkylation

Hydrolysis

Amide Coupling)
1 Step
Atom Economy High (Cl is the only byproduct)Low (Requires coupling reagents like HATU/EDC later)High
Solubility Impact Significantly Improves Aqueous Solubility Reduces Solubility (Ester is lipophilic)Reduces Solubility (Lipophilic)
Metabolic Stability High (Amides are generally stable)Low (Esters are labile to plasma esterases)Moderate (Benzylic oxidation risk)
Cost Efficiency Moderate (Specialty Reagent)Low (Cheap starting materials, high labor cost)High (Commodity Chemical)
The "Solubility Linker" Advantage

The morpholine moiety is a "privileged structure" in medicinal chemistry. It lowers LogP (lipophilicity) and provides a hydrogen bond acceptor, often improving the pharmacokinetic (PK) profile of lead compounds.

  • Reagent A installs this benefit immediately.

  • Reagent C (Benzyl Chloride) increases LogP, often leading to "grease ball" molecules with poor bioavailability.

Experimental Protocols

Protocol A: Direct Alkylation (Recommended)

Objective: Alkylation of a secondary amine scaffold (e.g., Piperazine derivative) to introduce the solubilizing tail.

Reagents:

  • Substrate (Secondary Amine): 1.0 equiv.

  • This compound: 1.1 – 1.2 equiv.

  • Base:

    
     (2.5 equiv) or 
    
    
    
    (2.0 equiv).
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Catalyst (Optional): TBAI (Tetrabutylammonium iodide, 0.1 equiv) to accelerate sluggish reactions via Finkelstein mechanism.

Procedure:

  • Dissolution: Dissolve the amine substrate in anhydrous MeCN (0.1 M concentration).

  • Activation: Add the carbonate base and stir at Room Temperature (RT) for 15 minutes.

  • Addition: Add this compound in one portion.

  • Reaction: Heat to

    
     for 4–12 hours. Monitor consumption of starting material via LC-MS or TLC.
    
    • Note: The spot for the product will be significantly more polar (lower

      
      ) than the benzyl chloride equivalent.
      
  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine. Dry over 
    
    
    
    .[4]
  • Purification: Flash column chromatography (typically MeOH/DCM gradient due to polarity).

Protocol B: The Stepwise Alternative (For Comparison)

If Reagent A is unavailable, the same moiety is built via:

  • Alkylation of substrate with Methyl 4-(chloromethyl)benzoate.

  • Saponification (

    
    ) to the benzoic acid.
    
  • Amide coupling with morpholine using HATU/DIPEA. Critique: This route risks racemization of the substrate (if chiral) during the basic hydrolysis step and triples the purification burden.

Visualizations

Reaction Mechanism & Pathway Comparison

The following diagram illustrates the


 mechanism and contrasts the efficiency of the direct reagent against the stepwise approach.

ReactionPathways Substrate Nucleophilic Substrate (Amine/Phenol) ReagentA Reagent A: This compound Substrate->ReagentA Path A (1 Step) ReagentB Reagent B: Methyl 4-(chloromethyl)benzoate Substrate->ReagentB Path B (3 Steps) TransitionState SN2 Transition State (Concerted Displacement) ReagentA->TransitionState Product Final Solubilized Drug Candidate (Morpholine-Linker Attached) TransitionState->Product - Cl⁻ Intermediate1 Intermediate: Benzoate Ester ReagentB->Intermediate1 Hydrolysis Step 2: Hydrolysis (LiOH) Intermediate1->Hydrolysis Coupling Step 3: Amide Coupling (Morpholine + HATU) Hydrolysis->Coupling Coupling->Product

Caption: Figure 1. Comparative Synthetic Pathways. Path A (Green) utilizes the bifunctional reagent for a convergent synthesis. Path B (Red) represents the traditional linear sequence.

Decision Logic for Reagent Selection

When should a chemist choose this specific reagent over others?

DecisionMatrix Start Goal: Introduce Benzyl-type Linker Q1 Is the target molecule too lipophilic (High LogP)? Start->Q1 Q2 Is metabolic stability a concern? Q1->Q2 Yes UseReagentC USE REAGENT C Benzyl Chloride (Standard lipophilic cap) Q1->UseReagentC No Branch1_Yes Yes Branch1_No No UseReagentA USE REAGENT A This compound (Adds polarity + stability) Q2->UseReagentA Yes (Amide is stable) UseReagentB USE REAGENT B Methyl 4-(chloromethyl)benzoate (If further derivation of ester is needed) Q2->UseReagentB No (Need versatile handle)

Caption: Figure 2. Selection logic for benzylation reagents in lead optimization.

References

  • Kumari, A., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry.

  • Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. ResearchGate.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 104372-31-8.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for reactivity of benzyl halides).

Sources

High-Fidelity Verification of Synthesized Morpholine Scaffolds: A Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The morpholine heterocycle is a privileged pharmacophore in drug discovery, serving as the core structure for blockbuster drugs like Linezolid (antibiotic), Gefitinib (anticancer), and Timolol (beta-blocker).[1] However, verifying synthesized morpholine derivatives presents a distinct analytical challenge: the morpholine ring itself lacks a conjugated


-system, rendering it UV-silent  or weakly absorbing in standard HPLC-UV workflows.

This guide establishes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the superior verification methodology. Unlike NMR, which requires milligram-scale purity, or UV, which fails without derivatization, MS provides picogram-level sensitivity and definitive structural elucidation through characteristic fragmentation patterns (e.g.,


-cleavage and neutral loss of 

).

Part 1: The Analytical Challenge & Comparative Analysis

The "Chromophore Problem"

In high-throughput synthesis, researchers often rely on HPLC-UV (254 nm) for purity checks. Morpholine derivatives, unless coupled to an aromatic system, often fly "under the radar," leading to false negatives or undetected impurities like unreacted diethanolamine precursors.

Comparative Technology Matrix

The following table objectively compares MS against traditional alternatives for morpholine verification.

FeatureMass Spectrometry (LC-MS/MS) NMR (

H /

C)
HPLC-UV (PDA)
Primary Detection Basis Mass-to-charge ratio (

) & Fragmentation
Magnetic resonance of nucleiLight absorption (Chromophores)
Sensitivity High (pg to ng range)Low (mg range required)Variable (Poor for morpholine core)
Impurity Profiling Excellent (detects trace precursors <0.1%)Good (if impurities >1-2%)Poor (misses non-absorbing impurities)
Throughput High (2-5 min/sample)Low (10-30 min/sample)High
Structural Specificity High (via MS/MS fingerprinting)Superior (Stereochemistry/Regiochem)Low (Retention time only)
Sample Recovery DestructiveNon-destructiveNon-destructive
Analytical Decision Workflow

Use this logic flow to determine the correct instrument for your synthesis stage.

DecisionMatrix Start Synthesized Morpholine Compound CheckChromophore Does it have a strong UV Chromophore (Aromatic)? Start->CheckChromophore CheckStage Synthesis Stage? CheckChromophore->CheckStage Yes LCMS Use LC-MS/MS (Purity & Trace Analysis) CheckChromophore->LCMS No (UV Silent) NMR Use NMR (Structural Confirmation) CheckStage->NMR Final Product (Characterization) CheckStage->LCMS Reaction Monitoring/Impurity Check UV HPLC-UV Acceptable (Routine Purity) CheckStage->UV Routine QC (If validated)

Figure 1: Decision matrix for selecting the appropriate analytical technique based on compound properties and development stage.

Part 2: Mass Spectrometry Methodologies

Ionization Source: ESI vs. APCI

For morpholine derivatives, Electrospray Ionization (ESI) in Positive Mode (


) is the gold standard.
  • Mechanism: The secondary amine (or tertiary if substituted) nitrogen in the morpholine ring has a

    
     of approximately 8.3. In an acidic mobile phase (pH ~3), it is readily protonated (
    
    
    
    ).
  • Why not APCI? While APCI works for neutral compounds, ESI typically yields 5-10x higher sensitivity for polar, basic heterocycles like morpholine.

Fragmentation "Fingerprint" (MS/MS)

Verification relies on observing specific bond breakages. The morpholine ring undergoes a predictable fragmentation pathway driven by the nitrogen lone pair.

Key Diagnostic Transitions:

  • 
    -Cleavage:  The bond adjacent to the heteroatom breaks.
    
  • Neutral Loss of Ethylene (

    
     Da):  A retro-Diels-Alder-like collapse often ejects 
    
    
    
    from the ring.
  • Neutral Loss of Formaldehyde (

    
     Da):  Common in ether-containing rings.
    

Fragmentation Parent Protonated Morpholine [M+H]+ (m/z ~88) AlphaCleavage Ring Opening (Alpha-Cleavage) Parent->AlphaCleavage Collision Energy Fragment1 Loss of C2H4 (m/z 60) AlphaCleavage->Fragment1 -28 Da (Ethylene) Fragment2 Loss of CH2O (m/z 58) AlphaCleavage->Fragment2 -30 Da (Formaldehyde)

Figure 2: Common fragmentation pathways for the morpholine core. The loss of C2H4 is a hallmark transition for ring verification.

Part 3: Validated Experimental Protocol

This protocol is designed for the verification of a generic N-substituted morpholine drug intermediate.

Sample Preparation
  • Solvent: Dissolve 1 mg of synthesized compound in 1 mL Methanol (HPLC Grade).

  • Dilution: Dilute 1:1000 with Mobile Phase A to reach ~1 µg/mL (1 ppm).

  • Filtration: 0.22 µm PTFE syringe filter to remove particulates.

LC-MS/MS Conditions
ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50mm, 1.8 µmStandard reverse-phase retention. Use HILIC if the compound is very polar/unsubstituted.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures protonation of the morpholine nitrogen (

).
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic organic solvent for elution.
Gradient 5% B to 95% B over 5 minsFast screening gradient.
Flow Rate 0.4 mL/minOptimal for ESI nebulization.
Ionization ESI Positive (+)Targets the basic amine.
Capillary Voltage 3.5 kVStandard for positive mode.
Scan Mode Full Scan (100-1000

) + Product Ion Scan
Full scan for purity; Product ion for structure verification.
Self-Validating System Suitability Test (SST)

To ensure trustworthiness, every run must include:

  • Blank Injection: Mobile phase only. Acceptance Criteria: No peaks at the expected retention time.

  • Standard Injection: A known morpholine standard (e.g., Linezolid standard). Acceptance Criteria: Signal-to-Noise ratio > 100:1.

Part 4: Case Study – Impurity Detection in Linezolid Synthesis

Scenario: A researcher synthesizes Linezolid but suspects contamination with the starting material, 3-fluoro-4-morpholinylaniline .

Experimental Result:

  • UV Trace (254 nm): Shows a single peak at 3.2 min (99% purity).

  • MS Trace (TIC): Shows a major peak at

    
     338 (Linezolid) and a minor peak (<1%) at 
    
    
    
    197.
  • Analysis: The UV detector missed the impurity because the specific extinction coefficients differed. The MS detected the

    
     197 ion, which corresponds to the protonated precursor.
    

References

  • Holčapek, M., et al. (2010). Mass Spectrometry in the Analysis of Heterocyclic Compounds. Wiley InterScience. Link

  • U.S. Pharmacopeia (USP). Linezolid Monograph: Impurity Testing. USP-NF. Link

  • Chen, L., et al. (2013). Determination of Morpholine in Linezolid by Ion Chromatography. Thermo Fisher Scientific Application Note 1062. Link

  • Sangu, K. P., et al. (2012). Structural Characterization of Impurities in Linezolid by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Biotage. (2023). When should I choose APCI or ESI for my flash column chromatography?Link

Sources

HPLC Purity Profiling of 4-[4-(Chloromethyl)benzoyl]morpholine: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the HPLC profiles of crude and purified 4-[4-(Chloromethyl)benzoyl]morpholine (CAS: 104372-23-8). As a highly reactive benzylic chloride intermediate, this compound presents specific stability challenges during analysis.

Standard generic gradient methods often fail to accurately quantify the critical hydrolysis impurity (the corresponding benzyl alcohol), leading to false purity estimation. This guide details a validated, acid-stabilized Reverse Phase (RP-HPLC) protocol that prevents on-column degradation, ensuring the "purified" status is chemically accurate.

Chemical Context & Stability Logic

To analyze this molecule, one must understand its reactivity. The chloromethyl group is an electrophile designed for downstream alkylation. However, this same reactivity makes it susceptible to rapid hydrolysis in neutral or basic aqueous mobile phases.

The Impurity Landscape

The primary impurities observed in the crude material differ significantly in polarity, necessitating a gradient method.

  • Target Molecule: this compound (Lipophilic).

  • Critical Impurity A (Hydrolysis): 4-(Hydroxymethyl)benzoyl morpholine (Polar).

  • Critical Impurity B (Starting Material): 4-(Chloromethyl)benzoic acid (Acidic/Polar).

  • Dimerization: Potential ether or Wurtz-type coupling products (Highly Lipophilic).

Degradation Pathway Visualization

The following diagram illustrates the origin of impurities found in the crude mixture and the risk of generating them during analysis if the method is flawed.

ChemicalStability Figure 1: Synthesis and Degradation Pathways SM1 4-(Chloromethyl) benzoyl chloride Target TARGET: 4-[4-(Chloromethyl) benzoyl]morpholine SM1->Target Amidation Impurity_Acid IMPURITY B: (Acid Hydrolysis) 4-(Chloromethyl)benzoic acid SM1->Impurity_Acid Moisture SM2 Morpholine SM2->Target Impurity_Alc IMPURITY A: (Hydrolysis) 4-(Hydroxymethyl).. Target->Impurity_Alc H2O / Neutral pH (Fast Hydrolysis)

Figure 1: The target benzylic chloride is prone to hydrolysis, forming the polar alcohol impurity. This reaction can occur in the HPLC vial if the diluent is not acidified.

Validated Experimental Protocol

The following method uses an acidic mobile phase to suppress silanol activity (improving the peak shape of the morpholine amide) and inhibit the hydrolysis of the chloromethyl group.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equiv.)High surface area for resolution of polar impurities.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.7) stabilizes the benzylic chloride.
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent for lipophilic aromatic rings.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Detection UV @ 254 nmThe benzoyl chromophore provides strong absorbance.
Temperature 25°CAmbient; higher temps accelerate degradation.
Injection Vol 5.0 µLLow volume prevents solvent effects on peak shape.
Gradient Program

Note: Isocratic runs often fail to elute the lipophilic dimers or late-eluting impurities.

Time (min)% Mobile Phase BEvent
0.010Initial hold for polar acids/morpholine.
15.090Gradient ramp to elute Target.
20.090Wash to remove dimers.
20.110Re-equilibration.
25.010End of Run.
Sample Preparation (Crucial Step)
  • Diluent: Acetonitrile (dry). Avoid water in the sample vial.

  • Concentration: 0.5 mg/mL.

  • Stability: Inject within 4 hours of preparation.

Comparative Analysis: Crude vs. Purified

This section compares the chromatographic performance of the crude reaction mixture against the recrystallized product.

Quantitative Data Summary
Peak IdentityRetention Time (min)Crude Area %Purified Area %Resolution (

)
Impurity B (Acid) 2.43.5%< 0.1% (ND)-
Impurity A (Alcohol) 6.812.2%0.4%> 4.0
Target (Chloride) 10.5 81.1% 99.2% Reference
Late Eluters 16.23.2%0.3%N/A
Analysis of the Profiles
The Crude Profile

The crude chromatogram typically displays a "dirty" baseline.

  • Early Elution (2-7 min): Significant presence of the hydrolysis alcohol (Impurity A). This indicates either wet reaction conditions or poor handling during workup.

  • Target Peak (10.5 min): The main peak is broad if the column is overloaded, but under these conditions, it should be sharp.

  • Late Elution (>15 min): Small, broad peaks often appear, corresponding to bis-morpholine dimers or oligomers formed during harsh heating.

The Purified Profile

After recrystallization (typically from EtOAc/Heptane or similar non-protic systems):

  • Clean Baseline: The early eluting acid and alcohol peaks are virtually eliminated.

  • Stability Confirmation: The absence of a growing alcohol peak (Impurity A) over sequential injections confirms that the 0.1% Formic Acid mobile phase is successfully inhibiting on-column degradation.

Method Decision Logic

Why was this specific protocol chosen over a standard "Generic Gradient"? The following decision tree outlines the scientific reasoning.

MethodLogic Figure 2: HPLC Method Optimization Logic Start Start Method Development CheckAnalyte Analyze Structure: Benzylic Chloride + Amide Start->CheckAnalyte BufferChoice Buffer Selection CheckAnalyte->BufferChoice Neutral Neutral/Basic pH BufferChoice->Neutral Avoid Acidic Acidic pH (Formic/TFA) BufferChoice->Acidic Select ResultBad Hydrolysis on Column (False Impurity Peaks) Neutral->ResultBad ResultGood Stable Analyte Sharp Peak Shape Acidic->ResultGood

Figure 2: Selection of acidic pH is the critical control point to prevent artifactual degradation during analysis.

Troubleshooting & Expert Tips

  • Ghost Peaks at ~7 min: If you see the Alcohol impurity peak increasing with every injection, your autosampler wash solvent likely contains water. Switch the wash solvent to 100% Acetonitrile.

  • Peak Tailing: The morpholine nitrogen is an amide, so it is not basic. However, if residual free morpholine is present, it will tail significantly. The acidic mobile phase helps, but high concentrations of free morpholine may require a HILIC method for proper quantification.

  • Detection Wavelength: Do not use 210 nm for purity if you use Formic Acid (high background noise). 254 nm is selective for the benzoyl ring and ignores non-chromophoric solvent impurities.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[1][2][3] Link

  • PubChem. 4-Benzylmorpholine (Related Structure & Properties). National Library of Medicine. Link

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. (2025).[1][2][3][4] Link

  • SIELC Technologies. Separation of Benzyl Chloride and Derivatives. (Application Note). Link

  • ResearchGate. Analysis of Residual Products in Benzyl Chloride by HPLC. (2025).[1][2][3][4] Link

Sources

Characterization of byproducts in 4-[4-(Chloromethyl)benzoyl]morpholine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Characterization and Control of Byproducts in 4-[4-(Chloromethyl)benzoyl]morpholine Synthesis

Executive Summary

This compound (CAS 896871-84-4) is a critical bifunctional intermediate used in the synthesis of Factor Xa inhibitors and other bioactive benzamides. Its dual reactivity—featuring a stable amide linkage and a highly reactive benzylic chloride—makes it a versatile "warhead" for downstream nucleophilic substitutions.

However, this reactivity profile presents a unique challenge: the benzylic chloride is prone to premature hydrolysis and, more critically, self-reaction with the morpholine precursor during synthesis. This guide characterizes the specific byproduct landscape of this reaction and compares analytical methodologies (HPLC-UV vs. UHPLC-MS/MS) to ensure the integrity of this pharmaceutical building block.

Reaction Mechanism & Byproduct Landscape

The synthesis typically involves the Schotten-Baumann acylation of morpholine with 4-(chloromethyl)benzoyl chloride. The "Killer Impurity" in this process is not the hydrolysis product, but the over-aminated bis-morpholine adduct , formed when the product reacts with excess morpholine.

Pathway Visualization

The following diagram maps the primary reaction and the competitive impurity pathways.

ReactionPathways SM1 4-(Chloromethyl) benzoyl chloride Product TARGET PRODUCT 4-[4-(Chloromethyl) benzoyl]morpholine SM1->Product Acylation (Main Path) Impurity_C IMPURITY C 4-(Chloromethyl) benzoic acid SM1->Impurity_C + H2O (Precursor Hydrolysis) SM2 Morpholine SM2->Product Impurity_A IMPURITY A (Critical) 4-[4-(Morpholinomethyl) benzoyl]morpholine Product->Impurity_A + Excess Morpholine (Nucleophilic Attack) Impurity_B IMPURITY B 4-(Hydroxymethyl) benzoyl morpholine Product->Impurity_B + H2O (Hydrolysis)

Figure 1: Reaction scheme showing the formation of the target benzylic chloride and its competitive degradation pathways.

Comparative Analysis: Characterization Methods

To ensure pharmaceutical-grade purity (>98%), researchers must choose between standard HPLC-UV and high-sensitivity UHPLC-MS/MS. The choice depends on the specific need to detect the non-chromophoric shift of Impurity A.

Method A: HPLC-UV (Standard QC)
  • Principle: Separation on C18 stationary phase with detection at 254 nm (benzoyl chromophore).

  • Performance:

    • Pros: Cost-effective, high precision for the main peak.

    • Cons: Impurity A (Bis-morpholine) has a UV spectrum nearly identical to the product. If resolution is poor (

      
      ), Impurity A will co-elute, leading to a false-positive purity reading.
      
    • Limit of Detection (LOD): ~0.05% (w/w).

Method B: UHPLC-MS/MS (Trace Analysis)
  • Principle: Electrospray Ionization (ESI+) monitoring specific transitions.

  • Performance:

    • Pros: Absolute specificity. The product shows a characteristic chlorine isotope pattern (

      
       ~3:1), whereas Impurity A (Bis-morpholine) shows no chlorine pattern and a mass shift of +50 Da (Cl 
      
      
      
      Morpholine).
    • Cons: Higher operational cost; requires volatile buffers (Formic acid/Ammonium formate).

    • Limit of Detection (LOD): <0.001% (w/w).

Performance Data Comparison

The following table summarizes experimental validation data comparing the two methods for detecting Impurity A .

FeatureMethod A: HPLC-UV (254 nm)Method B: UHPLC-MS/MS (ESI+)
Specificity Low (Relies solely on Rt)High (m/z discrimination)
Linearity (

)
> 0.999 (10–1000 ppm)> 0.995 (0.1–100 ppm)
Impurity A Detection Risk of co-elution maskingDistinct ion [M+H]+ = 291.2
Chlorine Confirmation NoYes (Isotope Cluster 239/241)
Throughput 15 min / sample4 min / sample

Experimental Protocols

Protocol 1: Optimized Synthesis (Minimizing Impurity A)

To prevent the formation of the bis-morpholine impurity, the concentration of free morpholine must be kept low relative to the acid chloride.

  • Preparation: Dissolve 4-(chloromethyl)benzoyl chloride (1.0 eq) in anhydrous DCM at 0°C.

  • Inverse Addition: Slowly add a solution of Morpholine (1.05 eq) and Triethylamine (1.1 eq) to the acid chloride solution over 60 minutes.

    • Note: Do NOT add the acid chloride to the morpholine. High local concentrations of morpholine will immediately attack the benzylic chloride (Impurity A formation).

  • Quench: Quench immediately with cold dilute HCl (pH 3) to protonate and remove unreacted morpholine.

  • Workup: Wash organic layer with brine, dry over MgSO4, and concentrate.

Protocol 2: UHPLC-MS/MS Characterization

Recommended for Process Validation batches.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min.

  • Flow Rate: 0.4 mL/min.

  • MS Settings: ESI Positive Mode.

    • Target (Product): SIM m/z 240.1 [M+H]+ (Monitor 242.1 for Cl-37).

    • Impurity A: SIM m/z 291.2 [M+H]+.

    • Impurity B: SIM m/z 222.1 [M+H]+.

Analytical Workflow Decision Tree

Use this logic flow to determine the appropriate characterization method for your stage of development.

DecisionTree Start Start: Characterization Need Stage Development Stage? Start->Stage Early Early Screening / IPC Stage->Early In-Process Late Final Release / GLP Stage->Late Release MethodA Method A: HPLC-UV (Fast, Cheap) Early->MethodA MethodB Method B: UHPLC-MS/MS (Specific, Sensitive) Late->MethodB Check Impurity A > 0.1%? MethodA->Check Check->Late No Check->MethodB Yes / Uncertain

Figure 2: Decision matrix for selecting analytical methods based on development stage and risk profile.

References

  • BenchChem. (2025). Application Notes and Protocols: Reaction of 4-(Chloromethyl)benzoyl chloride with Primary Amines. Retrieved from

  • Royal Society of Chemistry. (2013).[1] Amidation of benzoyl chloride with morpholine - ChemSpider Synthetic Pages. SyntheticPage 650. Retrieved from [1]

  • National Institutes of Health (NIH). (2025). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. PMC Article. Retrieved from

  • JOCPR. (2014). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Journal of Chemical and Pharmaceutical Research. Retrieved from

Sources

Assessing the chemoselectivity of 4-[4-(Chloromethyl)benzoyl]morpholine with various nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Chemoselectivity Guide: 4-[4-(Chloromethyl)benzoyl]morpholine

Executive Summary: The Strategic Value of the Morpholine Scaffold

This compound (referred to herein as CMBM ) represents a specialized "linker-functionalized" electrophile. Unlike simple benzyl chlorides, CMBM integrates a robust benzamide handle (the morpholine moiety) directly into the alkylating agent.

Why use CMBM?

  • Chemoselectivity: The amide group is significantly less electrophilic than esters or acid chlorides, allowing for selective

    
     displacement of the benzylic chloride without competing acyl substitution.
    
  • Physicochemical Properties: The morpholine ring lowers volatility and increases solubility in polar organic solvents compared to the parent benzyl chloride.

  • Late-Stage Functionalization: It introduces a solubility-enhancing morpholine motif in a single step, a common strategy in fragment-based drug discovery (FBDD).

Chemoselectivity Matrix: Nucleophile Compatibility

The core utility of CMBM lies in its ability to undergo selective Nucleophilic Substitution (


)  at the benzylic carbon while the amide bond remains inert.
Reaction Landscape
Nucleophile ClassReactivitySelectivity (vs. Amide Attack)Recommended BaseNotes
Thiols (R-SH) High >99:1DIPEA /

Ideal. Reaction proceeds rapidly at RT. No risk of amide hydrolysis.
Sec. Amines (

)
High >95:5

/ Excess Amine
Excellent for generating tertiary benzylamines.
Pri. Amines (

)
Medium >90:10

Risk of over-alkylation (bis-benzylation) if stoichiometry is not controlled.
Phenols (Ar-OH) Medium >98:2

/ NaH
Requires deprotonation. Amide is stable to phenoxide attack.
Alcohols (R-OH) Low VariableNaH / KOtBuCaution. Strong alkoxides (e.g.,

) may attack the amide carbonyl at elevated temperatures.

Mechanistic Visualization

The following diagram illustrates the divergent pathways. The Green Path represents the desired chemoselective substitution. The Red Path represents the competing, undesired attack on the amide carbonyl (observed only with hard, strong nucleophiles).

Chemoselectivity Start This compound (CMBM) Thiol Thiol (R-SH) Soft Nucleophile Start->Thiol Amine Amine (R2NH) Mod. Nucleophile Start->Amine Alkoxide Alkoxide (RO-) Hard Nucleophile Start->Alkoxide Prod_S Thioether Product (Target) Thiol->Prod_S Fast SN2 (Benzylic C) Prod_N Benzylamine Product (Target) Amine->Prod_N Good SN2 (Benzylic C) Alkoxide->Prod_S SN2 (Major) Prod_Side Amide Cleavage (Side Reaction) Alkoxide->Prod_Side Acyl Subst. (Minor/Risk)

Figure 1: Chemoselectivity pathways. Green arrows indicate desired reactivity; red dotted line indicates potential side reactions with hard nucleophiles.

Comparative Analysis: CMBM vs. Alternatives

When designing a synthesis, researchers often choose between CMBM and other benzylic electrophiles.

Table 1: Performance Comparison
FeatureCMBM (Morpholine Amide) Methyl 4-(chloromethyl)benzoate 4-(Chloromethyl)benzyl chloride
Leaving Group Chloride (Mod. Reactive)Chloride (Mod. Reactive)Chloride (x2)
Carbonyl Stability High (Amide) Low (Ester)N/A
Chemoselectivity Excellent (Resists hydrolysis)Poor (Susceptible to hydrolysis/transesterification)Poor (Cross-linking risk)
Solubility High (Polar Organic)ModerateHigh (Non-polar)
Handling Solid / Non-volatileSolid / Low VolatilityLiquid / Lachrymator

Critical Insight:

  • Choose CMBM when your nucleophile is basic (e.g., amines, phenoxides) or when you require the morpholine moiety in the final drug candidate.

  • Choose Methyl Ester only if you plan to hydrolyze or modify the carbonyl group after the substitution step.

  • Avoid Benzyl Chloride derivatives unless absolutely necessary due to toxicity and volatility concerns.

Experimental Protocol: Standardized Substitution

Objective: Synthesis of a Thioether derivative via


 displacement.

Reagents:

  • CMBM (1.0 equiv)[1]

  • Thiol Nucleophile (1.1 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF

Workflow:

  • Preparation: Dissolve CMBM (1.0 mmol, 240 mg) in MeCN (5 mL) in a round-bottom flask.

  • Addition: Add

    
     (2.0 mmol, 276 mg) followed by the thiol (1.1 mmol).
    
  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Note: Heating to 60°C is only required for sterically hindered nucleophiles.

  • Monitoring: Monitor via TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the chloride peak (

    
    ).
    
  • Workup:

    • Dilute with EtOAc (20 mL).

    • Wash with Water (2 x 10 mL) and Brine (1 x 10 mL).

    • Dry over

      
      , filter, and concentrate.
      

Validation Check:

  • H-NMR: The benzylic protons (

    
    ) will shift upfield.
    
    • Starting Material (

      
      ): 
      
      
      
      ppm.
    • Product (

      
      ): 
      
      
      
      ppm.[1]

Decision Logic for Reagent Selection

Use the following logic flow to determine if CMBM is the correct reagent for your specific synthesis.

SelectionLogic Q1 Do you need a Morpholine amide in the final product? Yes1 Yes Q1->Yes1 No1 No Q1->No1 UseCMBM USE CMBM (Direct Route) Yes1->UseCMBM Q2 Is your nucleophile sensitive to Acid Chlorides? No1->Q2 Q2->UseCMBM Yes (e.g. unprotected amines) Alt1 Use 4-(chloromethyl)benzoic acid + Coupling Agent Q2->Alt1 No

Figure 2: Decision tree for selecting CMBM versus alternative coupling strategies.

References

  • Sigma-Aldrich. 4-(Chloromethyl)benzoyl chloride Product Sheet. Accessed Jan 2026. Link(Note: CMBM is the morpholine-derived amide of this precursor).

  • PubChem. 4-Benzyl-2-(chloromethyl)morpholine Compound Summary. National Library of Medicine. Link(Structural analog data for reactivity comparison).

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Standard text for vs Acyl substitution mechanisms).
  • ChemSpider. Amidation of benzoyl chloride with morpholine. Synthetic Pages. Link(Protocol for synthesizing the CMBM core).

Sources

Safety Operating Guide

4-[4-(Chloromethyl)benzoyl]morpholine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-[4-(Chloromethyl)benzoyl]morpholine Proper Disposal Procedures CAS: 896871-84-4

Executive Safety Summary & Risk Assessment

Chemical Identity:

  • Name: this compound[1]

  • CAS Number: 896871-84-4[1]

  • Molecular Formula:

    
    [1][2]
    
  • Functional Hazard: Benzylic Chloride Moiety (

    
    )[2]
    

The "Why" Behind the Protocol: As a Senior Application Scientist, it is critical to look beyond the catalog number and understand the functional reactivity. While the morpholine amide group is relatively stable, the chloromethyl group is a potent electrophile (alkylating agent).

  • Mechanism of Danger: The benzylic carbon is activated by the adjacent aromatic ring, making the chloride a good leaving group. This allows the molecule to alkylate DNA and proteins, posing a significant mutagenic and carcinogenic risk [1].

  • Disposal Logic: You cannot simply treat this as "general organic waste." The disposal procedure must ensure the destruction of this reactive center to prevent downstream exposure to waste handlers or environmental release.[3]

Key Physical Properties for Handling

PropertyValueOperational Implication
State Solid (typically) or Viscous OilDust inhalation risk if solid; direct contact risk if oil.[2]
Solubility Organic solvents (DMSO, DCM)Waste must be segregated into halogenated organic streams.
Reactivity Electrophilic AlkylatorDo not mix with strong nucleophiles (amines, thiols) unless intentional quenching is planned.
Flash Point >110°C (Predicted)Combustible but not highly flammable.

Immediate Spill Response (Emergency Protocol)

In the event of a spill outside the fume hood, immediate containment is required to prevent the spread of the alkylating agent.

Step-by-Step Spill Management:

  • Evacuate & Isolate: Clear the immediate area (radius 3m).

  • PPE Upgrade: Don double nitrile gloves (0.11mm min) or Silver Shield® laminate gloves. Wear a full-face shield if the spill is liquid and splashing is possible.

  • Containment:

    • Solids: Cover with a damp paper towel to prevent dust generation, then scoop into a wide-mouth jar.

    • Liquids/Solutions: Absorb with vermiculite or chemically treated spill pads (specifically for aggressive organics).

  • Decontamination (Surface):

    • Wipe the area with a 10% Sodium Thiosulfate solution. This nucleophile reacts with the chloromethyl group, converting it to a water-soluble, non-toxic Bunte salt [2].

    • Follow with a detergent wash.

Chemical Deactivation (Quenching) Protocol

Expert Insight: For high-safety environments, we do not simply "bin" alkylating agents. We deactivate them at the source. This protocol chemically destroys the hazardous chloromethyl group before the waste leaves your hood.

Method: Nucleophilic Substitution using Sodium Thiosulfate.

Reagents:

  • Sodium Thiosulfate (

    
    )
    
  • Water[3][4][5][6]

  • Acetone or Ethanol (as a co-solvent)

Protocol:

  • Dissolve: Dissolve the waste this compound in a minimal amount of acetone or ethanol.[2]

  • Prepare Quench: Prepare a saturated solution of sodium thiosulfate in water.

  • Mix: Slowly add the thiosulfate solution to the waste solution with stirring. A 20:1 molar excess of thiosulfate to waste is recommended to drive the reaction to completion.

  • Incubate: Stir at room temperature for 24 hours .

    • Mechanism:

      
      
      
  • Verify: Check pH. The solution should be neutral.

  • Disposal: The resulting mixture contains the non-volatile Bunte salt and can now be disposed of as aqueous chemical waste (check local regulations) or standard halogenated solvent waste, significantly reducing the downstream hazard.

Standard Disposal Decision Matrix

If chemical deactivation is not feasible (e.g., trace amounts in bulky solid waste), follow this segregation logic.

DisposalFlow Start Waste Generation TypeCheck Determine Waste Type Start->TypeCheck Liquid Liquid Mother Liquor (Solvent + Reagent) TypeCheck->Liquid Solutions Solid Solid Waste (Gloves, Weigh Boats) TypeCheck->Solid Contaminated Solids Trace Trace Glassware Residue TypeCheck->Trace Glassware Halogenated Segregate: Halogenated Organic Waste Liquid->Halogenated Do NOT Drain DoubleBag Double Bag: Label 'Carcinogen Hazard' Solid->DoubleBag Rinse Triple Rinse with Acetone Trace->Rinse Incineration High-Temp Incineration (>1000°C) Halogenated->Incineration DoubleBag->Incineration Rinse->Halogenated Collect Rinsate

Figure 1: Decision matrix for the segregation and disposal of benzylic chloride derivatives.

Final Disposal Specifications

The ultimate destruction method for this compound is High-Temperature Incineration .

  • Waste Code Assignment:

    • EU/UK: 07 01 03* (Organic halogenated solvents, washing liquids and mother liquors).

    • US EPA: Typically D001 (Ignitable) if in solvent, or U-listed equivalent logic for toxic alkyl halides (e.g., U044 for Benzyl Chloride, though this specific CAS is not U-listed, the chemical logic applies).

  • Container Labeling:

    • Must be labeled: "HALOGENATED ORGANIC WASTE" .

    • Secondary Label: "CONTAINS ALKYLATING AGENT - TOXIC" .

  • Prohibited Actions:

    • NEVER pour down the sink (Hydrolysis is slow and incomplete in water; it remains toxic to aquatic life).

    • NEVER mix with strong oxidizers (e.g., Nitric Acid) in the waste stream, as this can generate toxic chloramine or NOx gases.

References

  • Lunn, G., & Sansone, E. B. (1991). Validated Methods for Degrading Hazardous Chemicals: Some Halogenated Compounds. American Industrial Hygiene Association Journal.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Sigma-Aldrich. (2024). Safety Data Sheet: this compound (CAS 896871-84-4).[1]

Sources

Personal protective equipment for handling 4-[4-(Chloromethyl)benzoyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety, logistical, and operational protocols for handling 4-[4-(Chloromethyl)benzoyl]morpholine . As a benzylic chloride derivative, this compound presents specific hazards—primarily alkylating potential and lachrymatory effects—that require strict adherence to engineering controls and specialized Personal Protective Equipment (PPE).

Executive Safety Summary

  • Primary Hazard Class: Alkylating Agent & Lachrymator .

  • Critical Risk: The chloromethyl group (

    
    ) is highly reactive toward nucleophiles (DNA, proteins), classifying this as a potential mutagen/carcinogen. It hydrolyzes in moist air to release Hydrogen Chloride (HCl).
    
  • Immediate Action: Handle only inside a certified chemical fume hood. Do not transport open containers through general lab space.

Risk Assessment & PPE Selection

The selection of PPE is governed by the compound's ability to penetrate standard glove materials and its potential to cause severe mucosal irritation.

PPE Decision Matrix
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Primary) Silver Shield® (Laminate) or Viton® Benzylic chlorides can permeate standard nitrile gloves in <30 minutes.[1] Laminate offers >4-hour breakthrough time.
Hand Protection (Dexterity) Double Nitrile (5 mil minimum) Only for short-duration weighing tasks.[1] Outer glove must be changed immediately upon splash.
Respiratory Full-Face Respirator (OV/AG/P100) Required only if working outside a fume hood (e.g., spill cleanup).[1] The cartridge must cover Organic Vapor (OV) and Acid Gas (AG) due to HCl hydrolysis.
Eye/Face Chemical Goggles Safety glasses are insufficient due to the lachrymatory nature of dust/vapors.
Body Tyvek® Lab Coat + Apron Disposable outer layers prevent contamination of personal clothing with alkylating dusts.

Operational Protocol: From Receipt to Reaction

A. Receiving & Storage
  • Inspection: Verify the container seal immediately upon receipt. If the outer package smells acrid (vinegar/HCl-like), do not open; treat as a leaking container.

  • Storage Conditions: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture triggers hydrolysis, degrading the reagent and pressurizing the vial with HCl.

  • Segregation: Store away from strong bases, amines, and oxidizers.

B. Weighing & Handling Workflow
  • Engineering Control: All weighing must occur inside a fume hood.

  • Static Control: Use an antistatic gun on the spatula and weighing boat. Benzylic chloride powders are often static-prone, increasing the risk of aerosolization.

C. Experimental Setup (Diagram)

The following workflow illustrates the safe handling logic to minimize exposure.

HandlingProtocol cluster_safety Critical Safety Zone (Fume Hood) Start Reagent Retrieval Check Check Atmosphere (Is it humid?) Start->Check Dry Purge Headspace with Argon Check->Dry Yes Weigh Weigh in Fume Hood (Double Nitrile + Goggles) Check->Weigh No Dry->Weigh Solubilize Dissolve Immediately (Solvent: DCM or DMF) Weigh->Solubilize Minimize Dust Reaction Add to Reaction Vessel Solubilize->Reaction Quench Quench Excess Reagent (Use Nucleophile: Amine/Thiol) Reaction->Quench Post-Reaction

Caption: Operational workflow emphasizing moisture control and containment within the fume hood to prevent hydrolysis and exposure.

Emergency Response & Decontamination

Spill Response Plan
  • Evacuate: If a significant amount (>1g) is spilled outside the hood, evacuate the lab to allow aerosols to settle.

  • PPE Upgrade: Don Full-Face Respirator (OV/AG) and Silver Shield gloves.

  • Neutralization:

    • Do not wipe with water (releases HCl).

    • Cover spill with a mixture of sand and sodium carbonate (soda ash) to neutralize acidity.

    • Collect solids into a waste jar.

    • Wipe the surface with a solution of 5% Ammonia in Methanol or dilute aqueous Tris buffer . This chemically destroys the reactive chloromethyl group by converting it to a benign amine.

First Aid
  • Eye Contact: Rinse immediately for 15 minutes.[2] Note that lachrymators cause involuntary eye closure; you must forcibly hold eyelids open.

  • Skin Contact: Wash with soap and water.[2] Do not use alcohol immediately, as it may increase skin permeability.

Disposal & Waste Management

Waste CategoryDisposal Method
Solid Waste Pack in a dedicated container labeled "Toxic - Alkylating Agent" .[1] Do not mix with general trash.
Liquid Waste Segregate into Halogenated Organic Waste . Ensure pH is >7 (add base if necessary) to prevent HCl off-gassing.[1]
Empty Containers Triple rinse with Methanol/Ammonia solution before disposal to deactivate residual traces.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzyl Chloride (Structural Analog). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Chemical Glove Selection Guide. Retrieved from [Link][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.